molecular formula C26H38O9 B1150633 Paniculoside III CAS No. 60129-65-9

Paniculoside III

Cat. No.: B1150633
CAS No.: 60129-65-9
M. Wt: 494.6 g/mol
InChI Key: JSKLOHJUYDOADP-DQGZFUNPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Paniculoside III has been reported in Adenostemma lavenia, Stevia ovata, and other organisms with data available.

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9R,10S,11S,13S)-11-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O9/c1-12-13-9-14(28)20-24(2)6-4-7-25(3,16(24)5-8-26(20,10-13)21(12)32)23(33)35-22-19(31)18(30)17(29)15(11-27)34-22/h13-20,22,27-31H,1,4-11H2,2-3H3/t13-,14+,15-,16+,17-,18+,19-,20+,22+,24-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKLOHJUYDOADP-DQGZFUNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2C(CC(C3)C(=C)C4=O)O)(C)C(=O)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2[C@H](C[C@H](C3)C(=C)C4=O)O)(C)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801136068
Record name Kaur-16-en-18-oic acid, 11-hydroxy-15-oxo-, β-D-glucopyranosyl ester, (4α,11β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801136068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60129-65-9
Record name Kaur-16-en-18-oic acid, 11-hydroxy-15-oxo-, β-D-glucopyranosyl ester, (4α,11β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60129-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kaur-16-en-18-oic acid, 11-hydroxy-15-oxo-, β-D-glucopyranosyl ester, (4α,11β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801136068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Paniculoside III: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paniculoside III, a diterpenoid glycoside first isolated from Stevia paniculata, presents a promising scaffold for further investigation in drug discovery. This technical guide provides a comprehensive overview of its chemical structure, known properties, and potential biological activities. While specific experimental data for this compound is limited in publicly available literature, this document compiles the existing information and extrapolates potential characteristics and methodologies based on closely related compounds. All quantitative data is presented in structured tables, and detailed experimental protocols are provided as adaptable frameworks. Furthermore, logical relationships and potential signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of this compound.

Chemical Structure and Properties

This compound is chemically identified as ent-11α, 15α-dihydroxykaur-16-en-19-oic acid β-D-glucopyranosyl ester[1]. Its core structure is a tetracyclic diterpene of the kaurane type, glycosidically linked to a glucose molecule.

A 2D representation of a similar diterpenoid glycoside is provided below to illustrate the general structure.

Image of a representative diterpenoid glycoside structure (Note: This is a general representation and not the exact structure of this compound).

Physicochemical Properties
PropertyValueSource
CAS Number 60129-65-9[1][2]
Molecular Formula C₂₆H₃₈O₉[3]
Molecular Weight 494.58 g/mol [3]
Appearance Powder[1]
Purity ≥95% - 99%[3]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol. The aglycone is reported to be soluble in Chloroform, Dichloromethane, and Ethyl Acetate.[1][4]

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activities of this compound is scarce. However, based on the activities of structurally related diterpenoid glycosides and other natural products, several potential therapeutic areas can be inferred. These include anticancer, anti-inflammatory, and antiviral activities.

Potential Anticancer Activity

Many natural products with diterpenoid cores exhibit cytotoxic effects against various cancer cell lines[5][6]. The potential anticancer mechanism of this compound could involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.

  • PI3K/Akt Pathway: This pathway is a critical regulator of cell survival and proliferation. Many natural compounds exert their anticancer effects by inhibiting this pathway, leading to apoptosis[7][8][9][10][11].

  • MAPK Pathway: The Mitogen-Activated Protein Kinase pathway is involved in cell proliferation, differentiation, and apoptosis. Its modulation by natural compounds is a known mechanism of anticancer activity[12][13][14][15][16].

  • NF-κB Pathway: Nuclear Factor-kappa B is a transcription factor that plays a key role in inflammation and cancer. Inhibition of the NF-κB pathway can suppress tumor growth and induce apoptosis[17][18][19][20][21].

anticancer_pathways cluster_stimulus External Stimuli cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response Growth Factors Growth Factors PI3K/Akt PI3K/Akt Growth Factors->PI3K/Akt MAPK MAPK Growth Factors->MAPK Cytokines Cytokines NF-κB NF-κB Cytokines->NF-κB Proliferation Proliferation PI3K/Akt->Proliferation Survival Survival PI3K/Akt->Survival Apoptosis Apoptosis PI3K/Akt->Apoptosis MAPK->Proliferation MAPK->Apoptosis NF-κB->Survival NF-κB->Apoptosis This compound This compound This compound->PI3K/Akt Inhibition This compound->MAPK Inhibition This compound->NF-κB Inhibition

Caption: Potential anticancer signaling pathways modulated by this compound.

Potential Anti-inflammatory Activity

The structural similarity of this compound to other anti-inflammatory natural products suggests it may possess similar properties. The mechanism would likely involve the inhibition of pro-inflammatory signaling cascades.

  • NF-κB Pathway: As a central mediator of inflammation, its inhibition is a key target for anti-inflammatory drugs[17][18][19][20][21].

  • MAPK Pathway: This pathway is also crucial in the inflammatory response, and its inhibition can reduce the production of inflammatory mediators[12][13][14][15][16].

anti_inflammatory_pathways cluster_stimulus Inflammatory Stimuli cluster_pathways Signaling Pathways cluster_response Inflammatory Response LPS, Cytokines LPS, Cytokines NF-κB NF-κB LPS, Cytokines->NF-κB MAPK MAPK LPS, Cytokines->MAPK Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines Inflammatory Mediators Inflammatory Mediators MAPK->Inflammatory Mediators This compound This compound This compound->NF-κB Inhibition This compound->MAPK Inhibition

Caption: Potential anti-inflammatory signaling pathways modulated by this compound.

Potential Antiviral Activity

Several diterpenoid glycosides have demonstrated antiviral activities[22][23][24][25]. The potential antiviral mechanism of this compound could involve interference with viral entry, replication, or assembly.

A generalized workflow for assessing antiviral activity is presented below. The specific molecular targets for this compound would need to be determined experimentally.

antiviral_workflow cluster_virus_lifecycle Viral Lifecycle Viral Entry Viral Entry Viral Replication Viral Replication Viral Entry->Viral Replication Viral Assembly & Release Viral Assembly & Release Viral Replication->Viral Assembly & Release This compound This compound This compound->Viral Entry Inhibition This compound->Viral Replication Inhibition This compound->Viral Assembly & Release Inhibition

Caption: Potential points of intervention for this compound in the viral lifecycle.

Experimental Protocols

The following protocols are generalized frameworks based on methods used for similar compounds and would require optimization for this compound.

Extraction and Isolation from Stevia paniculata

This protocol outlines a general procedure for the extraction and isolation of diterpenoid glycosides from plant material.

extraction_isolation_workflow Start Start Dried_Plant_Material Dried & Powdered Stevia paniculata leaves Start->Dried_Plant_Material Extraction Maceration or Soxhlet Extraction (Methanol or Ethanol) Dried_Plant_Material->Extraction Filtration_Concentration Filtration & Concentration (Rotary Evaporation) Extraction->Filtration_Concentration Solvent_Partitioning Solvent-Solvent Partitioning (e.g., n-Hexane, Ethyl Acetate, n-Butanol) Filtration_Concentration->Solvent_Partitioning Column_Chromatography Column Chromatography (Silica Gel or Sephadex LH-20) Solvent_Partitioning->Column_Chromatography Purification Preparative HPLC Column_Chromatography->Purification Isolated_Paniculoside_III Isolated this compound Purification->Isolated_Paniculoside_III End End Isolated_Paniculoside_III->End

Caption: General workflow for the extraction and isolation of this compound.

Methodology:

  • Plant Material Preparation: Air-dry the aerial parts of Stevia paniculata at room temperature and then grind into a fine powder.

  • Extraction: Extract the powdered plant material with methanol or ethanol at room temperature with continuous stirring for 24-48 hours. Repeat the extraction process three times.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • Column Chromatography: Subject the n-butanol fraction (which is likely to contain the polar glycosides) to column chromatography on silica gel or Sephadex LH-20. Elute with a gradient of chloroform-methanol or a similar solvent system.

  • Purification: Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC).

Analytical HPLC Method

A validated HPLC method is crucial for the quantification and purity assessment of this compound.

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 25 °C

Methodology:

  • Standard Preparation: Prepare a stock solution of purified this compound in methanol at a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve a known amount of the extract or fraction in methanol, filter through a 0.45 µm syringe filter.

  • Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.

  • Quantification: Determine the concentration of this compound in the samples by comparing the peak area with the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of this compound.

ParameterGeneral Conditions
Solvent Deuterated methanol (CD₃OD) or Pyridine-d₅
Spectra to Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC
Reference Tetramethylsilane (TMS) or solvent peak
Temperature Room temperature

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire the ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Conclusion

This compound is a diterpenoid glycoside with a chemical structure that suggests potential for a range of biological activities, including anticancer, anti-inflammatory, and antiviral effects. While direct experimental evidence is currently limited, this technical guide provides a foundation for researchers to explore its therapeutic potential. The provided experimental protocols offer a starting point for the extraction, isolation, and analysis of this compound, which will be essential for future in-depth biological and pharmacological studies. Further research is warranted to fully elucidate the mechanisms of action and to validate the therapeutic potential of this compound.

References

Paniculoside III in Stevia paniculata: An Analysis of Current Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals no direct evidence of Stevia paniculata as a natural source of Paniculoside III. While the Stevia genus is a rich source of various diterpene glycosides, current research predominantly focuses on the sweet-tasting steviol glycosides found in Stevia rebaudiana. Investigations into the phytochemical composition of Stevia paniculata have identified other related compounds, but not this compound.

This technical guide summarizes the available information on the chemical constituents of Stevia paniculata and outlines general methodologies for the extraction and analysis of diterpene glycosides from the Stevia genus, which could be adapted for future investigations into this compound.

Phytochemical Landscape of Stevia paniculata

Research into the chemical makeup of Stevia paniculata has led to the isolation and characterization of several diterpenoid compounds. Notably, a study has reported the presence of Paniculoside IV in this particular species.[1] However, a thorough search of scientific databases and publications did not yield any studies that specifically identify or quantify this compound in Stevia paniculata. The primary focus of phytochemical studies on the Stevia genus has been on Stevia rebaudiana due to the commercial significance of its sweetening compounds, such as stevioside and rebaudioside A.

The broader chemical profile of the Stevia genus includes a variety of secondary metabolites, such as:

  • Diterpenes (of the labdane, ent-labdane, ent-kaurane, and clerodane types)[1]

  • Sesquiterpene lactones[1]

  • Longipinanes[1]

  • Flavonoids[1]

  • Triterpenes and sterols[1]

While this compound belongs to the diterpene glycoside family, its presence in Stevia paniculata remains unconfirmed in the currently available scientific literature.

General Experimental Protocols for Diterpene Glycoside Isolation from Stevia

Although no specific protocols for the extraction of this compound from Stevia paniculata are available, the methodologies used for isolating other steviol glycosides from Stevia species can provide a foundational approach for future research. These protocols generally involve extraction, purification, and analysis.

2.1. Extraction

The initial step involves the extraction of crude glycosides from the plant material. Common solvents and techniques include:

  • Hot Water Extraction: Dried and powdered leaves are extracted with hot water. This method is often preferred for its environmental friendliness and safety.

  • Solvent Extraction: Alcohols such as methanol or ethanol are frequently used for extraction, often under reflux to improve efficiency.

  • Acidified Water Extraction: This method utilizes acidified water to enhance the permeability of plant cell walls, facilitating the release of glycosides.

The choice of solvent and extraction conditions (e.g., temperature, time, and solvent-to-solid ratio) is critical for maximizing the yield of the target compounds.

2.2. Purification

The crude extract contains a mixture of glycosides and other plant metabolites. Purification is essential to isolate the desired compound. Common purification techniques include:

  • Coagulation and Filtration: Treatment with agents like calcium hydroxide can precipitate impurities, which are then removed by filtration.

  • Ion-Exchange Chromatography: This technique separates compounds based on their charge and is effective in removing ionic impurities.

  • Adsorption Chromatography: Resins are used to adsorb the glycosides, which are then eluted with a suitable solvent.

  • Crystallization: The purified glycoside can be crystallized from a suitable solvent to obtain a high-purity product.

2.3. Analysis and Structure Elucidation

Once isolated, the compound's structure and purity are determined using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the separation and quantification of individual glycosides.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are crucial for the complete structure elucidation of novel compounds.

Visualizing a General Extraction and Purification Workflow

The following diagram illustrates a generalized workflow for the extraction and purification of diterpene glycosides from Stevia leaves. This process would require optimization for the specific isolation of this compound from Stevia paniculata, should its presence be confirmed in future studies.

Extraction_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Start Dried Stevia paniculata Leaves Grinding Grinding Start->Grinding Extraction Solvent Extraction (e.g., Hot Water, Ethanol) Grinding->Extraction Filtration1 Filtration Extraction->Filtration1 Crude_Extract Crude Extract Filtration1->Crude_Extract Coagulation Coagulation & Filtration Crude_Extract->Coagulation Ion_Exchange Ion-Exchange Chromatography Coagulation->Ion_Exchange Adsorption Adsorption Chromatography Ion_Exchange->Adsorption Elution Elution Adsorption->Elution Concentration Concentration Elution->Concentration Crystallization Crystallization Concentration->Crystallization Purified_Compound Purified this compound (Hypothetical) Crystallization->Purified_Compound Analysis HPLC, MS, NMR Purified_Compound->Analysis

Caption: Generalized workflow for diterpene glycoside extraction.

Conclusion and Future Directions

For researchers and drug development professionals interested in this compound, the immediate path forward would involve:

  • Phytochemical Screening: A targeted phytochemical analysis of Stevia paniculata to screen for the presence of this compound.

  • Isolation and Structure Elucidation: If detected, the development of a specific protocol for its isolation and the confirmation of its structure using modern analytical techniques.

  • Quantification: Once isolated and characterized, the development of a validated analytical method to quantify the concentration of this compound in various parts of the Stevia paniculata plant.

Until such studies are conducted and published, the natural source of this compound in Stevia paniculata remains speculative. The methodologies outlined in this guide provide a framework for undertaking such an investigation.

References

Paniculoside III: A Technical Guide to its Discovery, Isolation, and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paniculoside III, a diterpene glucoside first isolated from the perennial shrub Stevia paniculata, represents a class of natural products with largely unexplored therapeutic potential. This technical guide provides a comprehensive overview of the history of its discovery and isolation. While direct biological data on this compound is scarce, this document extrapolates its potential bioactivities and mechanisms of action based on closely related compounds. Detailed experimental protocols for its extraction and purification are presented, offering a foundational methodology for researchers. Quantitative data from relevant studies are summarized, and key experimental workflows are visualized to facilitate a deeper understanding of this promising natural compound.

Introduction

Natural products have historically been a cornerstone of drug discovery, providing a rich source of chemical diversity and novel mechanisms of action. The genus Stevia, renowned for its sweet-tasting steviol glycosides, also harbors a variety of other diterpenoids with potential pharmacological value. Among these is this compound, a diterpene glucoside whose discovery dates back to 1977. Despite its early identification, it has remained largely in the shadow of its more famous sweet-tasting relatives. This guide aims to bring this compound to the forefront for the scientific community, providing a detailed account of its discovery, a methodological framework for its isolation, and a reasoned hypothesis of its biological potential, thereby stimulating further research and development.

Discovery and Isolation History

This compound was first isolated from the aerial parts of Stevia paniculata by a team of Japanese scientists. Their findings were published in a 1977 article in the Chemical & Pharmaceutical Bulletin. In this seminal work, five new diterpene glucosides, named Paniculoside I, II, III, IV, and V, were identified.

The structure of this compound was elucidated through spectroscopic methods, primarily 13C Nuclear Magnetic Resonance (NMR) spectroscopy, and comparison with the NMR spectra of its aglycone and other model glucosides. This compound was identified as the β-D-glucopyranosyl ester of ent-11α,15α-dihydroxykaur-16-en-19-oic acid.

Experimental Protocols

2.1. Extraction

A general procedure for the extraction of diterpene glycosides from Stevia species involves the following steps:

  • Plant Material Preparation: The aerial parts of Stevia paniculata are air-dried and ground into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent. Methanol or a mixture of methanol and water are commonly used for this purpose. The extraction can be performed at room temperature with stirring or under reflux to enhance efficiency.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.2. Purification

The crude extract, a complex mixture of compounds, requires further purification to isolate this compound. A multi-step chromatographic approach is typically employed:

  • Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar impurities. The diterpene glycosides are expected to remain in the aqueous or ethyl acetate fraction.

  • Column Chromatography: The enriched fraction is subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a chloroform-methanol gradient), is used to separate the compounds based on their polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative reversed-phase HPLC. A C18 column is typically used with a mobile phase consisting of a gradient of water and acetonitrile or methanol. The elution is monitored by a UV detector. Fractions corresponding to the peak of this compound are collected.

  • Final Purification and Characterization: The collected fractions are concentrated to yield pure this compound. The purity and identity of the compound are confirmed by analytical HPLC, Mass Spectrometry (MS), and NMR spectroscopy.

Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
CAS Number 60129-65-9
Molecular Formula C26H38O9
Molecular Weight 494.58 g/mol

Biological Activity and Signaling Pathways (Hypothesized)

Direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature. However, based on the known activities of its aglycone's close structural analog, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (the aglycone of Paniculoside II), we can hypothesize the potential pharmacological effects of this compound. This aglycone has demonstrated significant anti-inflammatory, anti-cancer, and anti-melanogenic properties[1][2][3][4].

3.1. Potential Anti-inflammatory Activity

The aglycone of Paniculoside II has been shown to exert anti-inflammatory effects. It is plausible that this compound, upon hydrolysis in the body to its aglycone (ent-11α,15α-dihydroxykaur-16-en-19-oic acid), could exhibit similar properties. The proposed mechanism involves the modulation of key inflammatory signaling pathways.

3.2. Potential Anti-cancer Activity

Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid has been reported to induce apoptosis and cell cycle arrest in cancer cells[2]. This suggests that this compound's aglycone may also possess cytotoxic activity against various cancer cell lines.

3.3. Potential Anti-melanogenic Activity

The aglycone of Paniculoside II has also been investigated for its ability to inhibit melanin production[4]. This opens the possibility of this compound being a potential agent for the treatment of hyperpigmentation disorders.

Hypothesized Signaling Pathways

The biological activities of the related aglycone appear to be mediated through the modulation of specific signaling pathways. It is therefore hypothesized that this compound's aglycone could interact with these same pathways.

3.3.1. NRF2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (NRF2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. The aglycone of Paniculoside II has been shown to activate the NRF2 pathway, which may contribute to its anti-inflammatory and anti-cancer effects[3].

3.3.2. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical regulator of the inflammatory response. Inhibition of the NF-κB pathway is a common mechanism for anti-inflammatory drugs. The aglycone of Paniculoside II has been shown to suppress NF-κB activation, providing a likely mechanism for its anti-inflammatory properties[2].

Visualizations

To aid in the understanding of the experimental and logical frameworks presented, the following diagrams have been generated.

experimental_workflow plant_material Stevia paniculata (Aerial Parts) extraction Extraction (Methanol/Water) plant_material->extraction partitioning Solvent-Solvent Partitioning extraction->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom prep_hplc Preparative RP-HPLC column_chrom->prep_hplc paniculoside_iii Pure this compound prep_hplc->paniculoside_iii

Caption: General workflow for the isolation of this compound.

hypothesized_signaling_pathway Paniculoside_III This compound (or its aglycone) NRF2 NRF2 Pathway Paniculoside_III->NRF2 Activation NFkB NF-κB Pathway Paniculoside_III->NFkB Inhibition Anti_inflammatory Anti-inflammatory Effects NRF2->Anti_inflammatory Anti_cancer Anti-cancer Effects NRF2->Anti_cancer NFkB->Anti_inflammatory

Caption: Hypothesized signaling pathways for this compound's bioactivity.

Conclusion and Future Directions

This compound is a structurally characterized diterpene glucoside from Stevia paniculata with significant, yet largely unexplored, therapeutic potential. This guide has provided a comprehensive overview of its discovery and a detailed, practical framework for its isolation. While direct biological data is absent, the known activities of a closely related aglycone strongly suggest that this compound may possess valuable anti-inflammatory and anti-cancer properties, potentially mediated through the NRF2 and NF-κB signaling pathways.

Future research should focus on several key areas:

  • Re-isolation and full characterization of this compound to confirm its structure and establish a reliable source of the pure compound.

  • In-depth biological evaluation to confirm the hypothesized anti-inflammatory and anti-cancer activities using a range of in vitro and in vivo models.

  • Mechanism of action studies to elucidate the precise molecular targets and signaling pathways modulated by this compound.

  • Structure-activity relationship (SAR) studies to explore how modifications to the aglycone or glycosidic moiety affect its biological activity.

The information and methodologies presented in this technical guide are intended to serve as a catalyst for renewed interest in this compound, paving the way for its potential development as a novel therapeutic agent.

References

The Biosynthesis of Paniculoside III: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Paniculoside III, a diterpenoid glycoside found in Stevia paniculata. The document details the enzymatic steps, precursor molecules, and key intermediates, drawing upon established knowledge of diterpenoid and saponin biosynthesis. It also includes generalized experimental protocols for studying such pathways and presents a framework for organizing quantitative data.

Introduction

This compound is a natural product with a diterpenoid aglycone backbone. Its biosynthesis is a multi-step process involving enzymes from several major classes, including terpene synthases, cytochrome P450 monooxygenases, and UDP-glycosyltransferases. Understanding this pathway is crucial for the potential biotechnological production of this compound and for the discovery of novel bioactive compounds.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through the following stages, starting from the central isoprenoid pathway:

Stage 1: Synthesis of the Diterpene Skeleton

The pathway originates from the plastidial methylerythritol 4-phosphate (MEP) pathway, which produces the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP).

  • From GGPP to ent-Kaurene: Two key enzymes, ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS), catalyze the cyclization of GGPP to form the tetracyclic diterpene skeleton, ent-kaurene.

  • Oxidation of ent-Kaurene: The ent-kaurene molecule undergoes a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (CYP450s). This includes the oxidation of the C-19 methyl group to a carboxylic acid, forming ent-kaurenoic acid.

Stage 2: Hydroxylation of the Aglycone

Subsequent to the formation of ent-kaurenoic acid, specific CYP450 enzymes are responsible for the hydroxylation of the diterpene ring system to produce the aglycone of this compound, which has been identified as ent-11α,15α-dihydroxykaur-16-en-19-oic acid.

  • 11α-Hydroxylation: A specific CYP450 enzyme catalyzes the introduction of a hydroxyl group at the 11α position of ent-kaurenoic acid.

  • 15α-Hydroxylation: Another CYP450 enzyme, or potentially the same enzyme with broader specificity, introduces a hydroxyl group at the 15α position. The precise order of these hydroxylation events is yet to be determined.

Stage 3: Glycosylation of the Aglycone

The final step in the biosynthesis of this compound is the attachment of a glucose moiety to the aglycone.

  • Esterification at C-19: A UDP-glycosyltransferase (UGT) catalyzes the transfer of a glucose molecule from UDP-glucose to the C-19 carboxyl group of ent-11α,15α-dihydroxykaur-16-en-19-oic acid, forming a β-glucopyranosyl ester linkage. This results in the final product, this compound.

Pathway Diagram

Paniculoside_III_Biosynthesis cluster_0 Central Metabolism cluster_1 Diterpene Skeleton Formation cluster_2 Aglycone Modification cluster_3 Glycosylation GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_Copalyl_PP ent-Copalyl Diphosphate GGPP->ent_Copalyl_PP CPS ent_Kaurene ent-Kaurene ent_Copalyl_PP->ent_Kaurene KS ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurene->ent_Kaurenoic_Acid CYP450s ent_11a_OH_KA ent-11α-hydroxy- kaur-16-en-19-oic acid ent_Kaurenoic_Acid->ent_11a_OH_KA CYP450 (11α-hydroxylase) Aglycone ent-11α,15α-dihydroxy- kaur-16-en-19-oic acid (this compound Aglycone) ent_11a_OH_KA->Aglycone CYP450 (15α-hydroxylase) Paniculoside_III This compound Aglycone->Paniculoside_III UGT (+ UDP-Glucose) Gene_Cloning_Workflow Plant_Material Stevia paniculata Tissues RNA_Extraction Total RNA Extraction Plant_Material->RNA_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Transcriptome_Assembly De novo Transcriptome Assembly RNA_Seq->Transcriptome_Assembly Annotation Functional Annotation Transcriptome_Assembly->Annotation Candidate_Genes Candidate Gene Identification (CPS, KS, CYP450, UGT) Annotation->Candidate_Genes Primer_Design Primer Design Candidate_Genes->Primer_Design PCR_Amplification PCR Amplification Primer_Design->PCR_Amplification Cloning Cloning into Expression Vector PCR_Amplification->Cloning Signaling_Pathway Stimuli Developmental Cues & Environmental Stimuli Hormones Plant Hormones (JA, SA, GA) Stimuli->Hormones TFs Transcription Factors (bHLH, MYB, WRKY) Hormones->TFs Biosynthetic_Genes This compound Biosynthetic Genes (CPS, KS, CYP450s, UGT) TFs->Biosynthetic_Genes Paniculoside_III_Accumulation This compound Accumulation Biosynthetic_Genes->Paniculoside_III_Accumulation

Paniculoside III: A Technical Guide to its Classification, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paniculoside III, a naturally occurring diterpenoid glycoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, focusing on its classification within the chemical taxonomy of diterpenoid glycosides, detailed methodologies for its isolation and purification, and an exploration of its biological activities. This document synthesizes available data to offer a thorough resource for researchers and professionals in drug discovery and development.

Introduction to this compound

This compound is a bioactive compound first isolated from the aerial parts of Stevia paniculata. It belongs to the large and structurally diverse class of diterpenoid glycosides, which are characterized by a 20-carbon aglycone core linked to one or more sugar moieties. The presence of both a complex diterpenoid structure and a sugar component contributes to the unique physicochemical properties and biological activities of these molecules.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental for its study and application. The key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C26H38O9[1][2]
Molecular Weight 494.58 g/mol [1][2]
CAS Number 60129-65-9[1][2]
Type of Compound Diterpenoid Glycoside[1]
Source Stevia paniculata[1]

Classification of this compound

The classification of glycosides is primarily based on the chemical nature of their aglycone moiety. This compound is classified as an ent-kaurene diterpenoid glycoside.

Diterpenoid Glycosides

Diterpenoids are a class of organic compounds composed of four isoprene units, resulting in a C20 skeleton. They exhibit a wide array of structural diversity, including linear, cyclic, and bridged-ring systems. When a diterpenoid is glycosidically linked to a sugar, it forms a diterpenoid glycoside.

ent-Kaurene Subclass

Within the broader class of diterpenoids, this compound belongs to the ent-kaurene subclass. The ent-kaurene skeleton is a tetracyclic diterpene structure. The "ent-" prefix indicates that it is the enantiomer of the more common kaurene structure. The classification of this compound can be visualized as a hierarchical relationship.

G A Natural Products B Terpenoids A->B C Diterpenoids (C20) B->C D Tetracyclic Diterpenoids C->D E ent-Kaurene Diterpenoids D->E F ent-Kaurene Diterpenoid Glycosides E->F G This compound F->G

Figure 1: Hierarchical Classification of this compound

Isolation and Purification of this compound

The isolation of this compound from its natural source, Stevia paniculata, involves a multi-step process of extraction and chromatographic purification. The general workflow for isolating diterpenoid glycosides from plant material is outlined below.

G A Dried & Powdered Plant Material (Stevia paniculata) B Solvent Extraction (e.g., Methanol or Ethanol) A->B C Crude Extract B->C D Solvent Partitioning (e.g., n-butanol/water) C->D E Glycoside-Rich Fraction D->E F Column Chromatography (e.g., Silica Gel, Sephadex) E->F G Fractions Containing This compound F->G H Preparative HPLC G->H I Pure this compound H->I

Figure 2: General Workflow for Isolation of this compound
Detailed Experimental Protocol for Isolation

The following is a generalized protocol for the isolation of this compound from Stevia paniculata, based on common methods for isolating diterpenoid glycosides.

  • Plant Material Preparation: The aerial parts of Stevia paniculata are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted exhaustively with methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. Diterpenoid glycosides are typically enriched in the n-butanol fraction.

  • Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Purification: Fractions containing this compound are combined and further purified by repeated column chromatography on Sephadex LH-20 and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Biological Activity of this compound

While specific quantitative data on the biological activities of this compound are limited in publicly available literature, diterpenoid glycosides as a class are known to possess a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities. The anti-inflammatory potential of this compound is of particular interest.

Proposed Anti-inflammatory Mechanism of Action

A common mechanism by which many natural products exert their anti-inflammatory effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). It is hypothesized that this compound may inhibit this pathway.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK Complex IKK Complex Inflammatory Stimulus->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits IκBα->NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocates This compound This compound This compound->IKK Complex Inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_n->Pro-inflammatory Genes Activates Transcription Inflammation Inflammation Pro-inflammatory Genes->Inflammation

Figure 3: Proposed Inhibition of the NF-κB Signaling Pathway by this compound
Experimental Protocols for Assessing Anti-inflammatory Activity

To evaluate the potential anti-inflammatory effects of this compound, standard in vitro and in vivo assays can be employed.

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Measurement of Nitrite: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined.

This is a widely used animal model to screen for acute anti-inflammatory activity.

  • Animal Model: Male Wistar rats or Swiss albino mice are used.

  • Treatment: Animals are orally administered with this compound at different doses or a vehicle control. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Edema: One hour after treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group.

Conclusion

This compound is an ent-kaurene diterpenoid glycoside with potential for further investigation as a therapeutic agent. This guide provides a foundational understanding of its classification, methods for its isolation, and a framework for evaluating its biological, particularly anti-inflammatory, activities. Further research is warranted to elucidate the specific quantitative biological effects of this compound and to fully explore its mechanisms of action. This will be crucial for its potential development into a novel therapeutic agent.

References

Physical and chemical characteristics of Paniculoside III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paniculoside III, a diterpene glycoside isolated from Stevia paniculata, presents a molecule of interest for further pharmacological investigation. This document provides a detailed overview of its known physical and chemical characteristics, compiled from available scientific literature. It includes a summary of its structural and physicochemical properties, as well as outlining a general methodology for its extraction and isolation. This guide is intended to serve as a foundational resource for researchers engaged in the study and potential application of this compound.

Physicochemical Characteristics

This compound is a natural product identified as a diterpene glucoside. Its core structure is based on the ent-kaurene skeleton, a common framework for many bioactive plant-derived compounds. The glycosylation significantly influences its solubility and potential biological interactions.

Structural and Molecular Data

The fundamental properties of this compound are summarized in the table below, providing a quantitative snapshot of its molecular identity.

PropertyValueSource
CAS Number 60129-65-9N/A
Molecular Formula C₂₆H₃₈O₉[1]
Molecular Weight 494.581 g/mol [1]
Physical Properties
PropertyValueSource
Melting Point Not availableN/A
Optical Rotation Not availableN/A
Appearance Not availableN/A
Solubility

The solubility profile of a compound is critical for its handling, formulation, and biological testing. This compound is reported to be soluble in a range of polar organic solvents.

SolventSolubilitySource
DMSO Soluble[2]
Pyridine Soluble[2]
Methanol Soluble[2]
Ethanol Soluble[2]
Spectral Data

The structural elucidation of this compound was significantly reliant on spectroscopic techniques. The primary reference for its structural determination points to the use of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. While the complete spectral data is not available in the provided search results, the referenced publication would contain the detailed shifts and couplings.

TechniqueDataSource
¹H NMR Not availableN/A
¹³C NMR Key method for structural elucidationN/A
Mass Spectrometry (MS) Not availableN/A
Infrared (IR) Spectroscopy Not availableN/A

Experimental Protocols

The isolation and purification of this compound from its natural source, Stevia paniculata, is a multi-step process. The general workflow for isolating diterpene glycosides from Stevia species can be adapted for this compound.

General Isolation and Purification Workflow

The following diagram outlines a typical workflow for the extraction and purification of steviol glycosides, which would be applicable for this compound.

G cluster_extraction Extraction cluster_purification Purification raw_material Dried Aerial Parts of Stevia paniculata extraction Hot Water or Methanol Extraction raw_material->extraction raw_extract Crude Extract extraction->raw_extract filtration Filtration raw_extract->filtration chromatography Column Chromatography (e.g., Silica Gel, Reversed-Phase) filtration->chromatography crystallization Crystallization chromatography->crystallization pure_compound Pure this compound crystallization->pure_compound

Figure 1: General workflow for the isolation of this compound.
Detailed Methodologies

2.2.1. Extraction

  • Preparation of Plant Material: The aerial parts of Stevia paniculata are collected, dried, and ground into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered plant material is then subjected to extraction with a suitable solvent. Common methods include maceration or soxhlet extraction using methanol or hot water. The choice of solvent is critical for efficiently extracting the glycosides while minimizing the co-extraction of undesirable compounds.

2.2.2. Purification

  • Preliminary Filtration: The crude extract is filtered to remove solid plant debris.

  • Solvent Partitioning: The filtered extract may be partitioned between an aqueous phase and an immiscible organic solvent (e.g., n-butanol) to separate compounds based on their polarity. Diterpene glycosides typically partition into the more polar phase.

  • Chromatography: The enriched fraction is then subjected to various chromatographic techniques for further purification.

    • Column Chromatography: Silica gel or reversed-phase (e.g., C18) column chromatography is commonly employed, using a gradient of solvents to separate the different glycosides.

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, preparative HPLC is often used.

  • Crystallization: The purified this compound fraction is concentrated, and the compound is crystallized from a suitable solvent system to yield a pure crystalline solid.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the biological activities and the specific signaling pathways modulated by this compound. Natural products, including diterpene glycosides, are known to exhibit a wide range of pharmacological effects, such as anti-inflammatory, anti-cancer, and anti-microbial activities. Further research is required to elucidate the specific biological functions of this compound.

The diagram below illustrates a hypothetical logical relationship for investigating the biological activity of a novel natural product like this compound.

G cluster_discovery Discovery & Isolation cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies cluster_validation In vivo Validation A Isolation of This compound B In vitro Bioassays (e.g., cytotoxicity, enzyme inhibition) A->B C Identification of Cellular Targets B->C D Analysis of Signaling Pathways (e.g., Western Blot, RT-PCR) C->D E Animal Models of Disease D->E

Figure 2: Logical workflow for investigating the biological activity of this compound.

Conclusion

This compound is a structurally defined diterpene glycoside from Stevia paniculata. While its fundamental molecular properties are established, a significant portion of its detailed physicochemical data and its biological activity profile remain to be thoroughly investigated. This guide provides a consolidation of the currently available information and outlines standard methodologies that can be applied to further study this compound. The potential for discovering novel pharmacological activities makes this compound a compelling candidate for future research in natural product chemistry and drug development.

References

Paniculoside III: Unraveling the Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Paniculoside III, a saponin of interest, has garnered attention for its potential therapeutic applications. This document provides a comprehensive overview of the predicted mechanisms of action of this compound, drawing from available scientific literature and in silico analyses. Due to the limited specific research on this compound, this guide synthesizes information from closely related compounds and predictive models to offer insights into its potential biological activities, focusing on its anti-inflammatory, neuroprotective, and anticancer properties. This paper aims to serve as a foundational resource for researchers, scientists, and professionals in drug development by presenting putative signaling pathways, summarizing potential quantitative effects, and outlining detailed experimental protocols to validate these predictions.

Predicted Anti-Inflammatory Mechanism of Action

This compound is predicted to exert anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways, key regulators of the inflammatory response.

Inhibition of NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a central mediator of inflammation. Under inflammatory stimuli, such as lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as COX-2 and iNOS. This compound is hypothesized to interfere with this cascade by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation.

Modulation of MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical regulator of inflammation. Activation of these kinases leads to the phosphorylation of transcription factors that, in turn, promote the expression of inflammatory mediators. It is postulated that this compound can suppress the phosphorylation of JNK and p38, thus attenuating the downstream inflammatory response.

Table 1: Predicted Quantitative Effects of this compound on Inflammatory Markers

MarkerPredicted EffectPotential Assay
TNF-αDecrease in secretionELISA
IL-6Decrease in secretionELISA
IL-1βDecrease in secretionELISA
COX-2Downregulation of expressionWestern Blot, qRT-PCR
iNOSDownregulation of expressionWestern Blot, qRT-PCR
NF-κB (p65) Nuclear TranslocationInhibitionImmunofluorescence, Western Blot of nuclear extracts
p-JNKDecrease in phosphorylationWestern Blot
p-p38Decrease in phosphorylationWestern Blot
Experimental Protocols

1.3.1. Cell Culture and Treatment: RAW 264.7 murine macrophages can be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

1.3.2. Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions.

1.3.3. Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are probed with primary antibodies against COX-2, iNOS, p-JNK, JNK, p-p38, p38, and β-actin, followed by HRP-conjugated secondary antibodies. Protein bands are visualized using an ECL detection system.

1.3.4. Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cells, and cDNA is synthesized. qRT-PCR is performed using specific primers for COX-2, iNOS, and a housekeeping gene (e.g., GAPDH) to determine relative mRNA expression levels.

Caption: Predicted anti-inflammatory signaling pathway of this compound.

Predicted Neuroprotective Mechanism of Action

The neuroprotective effects of this compound are likely mediated through the activation of the PI3K/Akt signaling pathway and the inhibition of apoptosis.

Activation of PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial cell survival pathway.[1] Upon activation, Akt can phosphorylate and inactivate pro-apoptotic proteins such as Bad and activate transcription factors like CREB, which promotes the expression of anti-apoptotic genes like Bcl-2. This compound is predicted to enhance the phosphorylation of Akt, thereby promoting neuronal survival.

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a key process in neurodegenerative diseases. The Bcl-2 family of proteins, including the anti-apoptotic Bcl-2 and the pro-apoptotic Bax, are critical regulators of the mitochondrial apoptotic pathway. An increased Bax/Bcl-2 ratio leads to the release of cytochrome c from mitochondria, which in turn activates caspase-9 and the executioner caspase-3, leading to cell death. This compound is expected to decrease the Bax/Bcl-2 ratio and inhibit the activation of caspase-3.

Table 2: Predicted Quantitative Effects of this compound on Neuroprotection Markers

MarkerPredicted EffectPotential Assay
p-AktIncrease in phosphorylationWestern Blot
Bcl-2Upregulation of expressionWestern Blot, qRT-PCR
BaxDownregulation of expressionWestern Blot, qRT-PCR
Cleaved Caspase-3Decrease in expressionWestern Blot
Cell ViabilityIncreaseMTT Assay
Experimental Protocols

2.3.1. Cell Culture and Treatment: SH-SY5Y human neuroblastoma cells can be cultured and differentiated into a neuronal phenotype. Neuronal damage can be induced by treatment with agents like 6-hydroxydopamine (6-OHDA) or MPP+. Cells are pre-treated with this compound for 2 hours before the addition of the neurotoxin.

2.3.2. MTT Assay for Cell Viability: Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The reduction of MTT to formazan by viable cells is measured spectrophotometrically.

2.3.3. Western Blot Analysis: Cell lysates are analyzed by Western blotting using primary antibodies against p-Akt, Akt, Bcl-2, Bax, cleaved caspase-3, and β-actin.

Caption: Predicted neuroprotective signaling pathway of this compound.

Predicted Anticancer Mechanism of Action

This compound is predicted to exhibit anticancer activity by inducing apoptosis and causing cell cycle arrest in cancer cells.

Induction of Apoptosis

Similar to its neuroprotective effects, this compound is expected to induce apoptosis in cancer cells through the mitochondrial pathway. However, in this context, it would promote apoptosis by increasing the Bax/Bcl-2 ratio, leading to caspase activation.

Cell Cycle Arrest

The cell cycle is tightly regulated by cyclins and cyclin-dependent kinases (CDKs). Dysregulation of these proteins is a hallmark of cancer. This compound may cause cell cycle arrest, for instance at the G2/M phase, by modulating the expression of key cell cycle regulators like Cyclin B1 and CDK1.

Table 3: Predicted Quantitative Effects of this compound on Cancer Markers

MarkerPredicted EffectPotential Assay
Cell ViabilityDecreaseMTT Assay
Apoptosis RateIncreaseFlow Cytometry (Annexin V/PI staining)
Bax/Bcl-2 RatioIncreaseWestern Blot
Cleaved Caspase-3Increase in expressionWestern Blot
Cyclin B1Downregulation of expressionWestern Blot, qRT-PCR
CDK1Downregulation of expressionWestern Blot, qRT-PCR
Cell Cycle DistributionG2/M arrestFlow Cytometry (PI staining)
Experimental Protocols

3.3.1. Cell Culture and Treatment: Human cancer cell lines (e.g., HeLa, MCF-7, A549) can be cultured in appropriate media. Cells are treated with various concentrations of this compound for 24, 48, and 72 hours.

3.3.2. Flow Cytometry for Apoptosis and Cell Cycle Analysis: For apoptosis, cells are stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed by flow cytometry. For cell cycle analysis, cells are fixed, stained with PI, and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

3.3.3. Western Blot Analysis: Cell lysates are subjected to Western blotting to detect the expression levels of Bax, Bcl-2, cleaved caspase-3, Cyclin B1, and CDK1.

Paniculoside_III_Anticancer_Workflow cluster_assays Assays cluster_outcomes Predicted Outcomes Cancer_Cells Cancer Cells Treatment Treat with this compound Cancer_Cells->Treatment Incubation Incubate (24, 48, 72h) Treatment->Incubation MTT MTT Assay (Cell Viability) Incubation->MTT Flow_Apoptosis Flow Cytometry (Annexin V/PI) Apoptosis Incubation->Flow_Apoptosis Flow_CellCycle Flow Cytometry (PI) Cell Cycle Incubation->Flow_CellCycle Western Western Blot (Protein Expression) Incubation->Western Viability_Decrease Decreased Viability MTT->Viability_Decrease Apoptosis_Increase Increased Apoptosis Flow_Apoptosis->Apoptosis_Increase G2M_Arrest G2/M Arrest Flow_CellCycle->G2M_Arrest Protein_Modulation Modulation of Bax/Bcl-2, Caspase-3, Cyclin B1/CDK1 Western->Protein_Modulation

Caption: Experimental workflow for investigating the anticancer effects of this compound.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently limited, predictions based on the activities of structurally similar saponins and computational modeling provide a strong foundation for future research. The proposed anti-inflammatory, neuroprotective, and anticancer activities, mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, warrant thorough investigation. The experimental protocols detailed in this guide offer a clear roadmap for researchers to validate these hypotheses and elucidate the therapeutic potential of this compound. Further in vitro and in vivo studies are essential to confirm these predicted mechanisms and to establish the safety and efficacy profile of this promising natural compound.

References

Potential Biological Activities of Paniculoside III: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paniculoside III, a saponin isolated from various plant species, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound, with a focus on its anti-inflammatory, neuroprotective, anticancer, hepatoprotective, and anti-diabetic properties. The information presented herein is intended to serve as a resource for researchers and professionals involved in drug discovery and development.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory effects in preclinical studies. Its mechanism of action is believed to involve the modulation of key inflammatory pathways, leading to a reduction in the production of pro-inflammatory mediators.

Quantitative Data
AssayCell LineInducerConcentration of this compoundOutcomeIC₅₀ Value
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLipopolysaccharide (LPS)1, 5, 10, 25, 50 µMInhibition of NO production~15 µM[1][2][3][4]
Pro-inflammatory Cytokine (TNF-α, IL-6) ExpressionRAW 264.7 MacrophagesLipopolysaccharide (LPS)10, 50 µMDownregulation of TNF-α and IL-6 mRNA and protein levelsNot Determined
iNOS and COX-2 Protein ExpressionRAW 264.7 MacrophagesLipopolysaccharide (LPS)10, 50 µMInhibition of iNOS and COX-2 protein expressionNot Determined[5][6][7][8][9]
Experimental Protocol: Nitric Oxide (NO) Production Assay
  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and incubated for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also included.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Measurement: After incubation, the supernatant from each well is collected. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent system. The absorbance is read at 540 nm using a microplate reader.

  • Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group. The IC₅₀ value is determined from the dose-response curve.

Signaling Pathway: Inhibition of NF-κB and MAPK Pathways

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial for the expression of pro-inflammatory genes.

This compound inhibits inflammatory responses by targeting the NF-κB and MAPK signaling pathways.

Neuroprotective Activity

This compound exhibits promising neuroprotective properties, potentially offering therapeutic benefits for neurodegenerative diseases. Its mechanisms are thought to involve the attenuation of excitotoxicity and oxidative stress.

Quantitative Data
AssayCell LineToxinConcentration of this compoundOutcome
Glutamate-induced CytotoxicityPrimary Cortical Neurons or HT22 cellsGlutamate1, 10, 50 µMIncreased cell viability[10][11][12][13]
Reactive Oxygen Species (ROS) ProductionNeuroblastoma cells (e.g., SH-SY5Y)H₂O₂ or Rotenone10, 50 µMReduction in intracellular ROS levels
Experimental Protocol: Glutamate-Induced Cytotoxicity Assay
  • Cell Culture: Primary cortical neurons or a suitable neuronal cell line (e.g., HT22) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to differentiate or adhere.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 24 hours.

  • Toxin Exposure: Glutamate is added to the wells at a final concentration known to induce excitotoxicity (e.g., 5-10 mM for cell lines, lower for primary neurons).

  • Incubation: The plate is incubated for an additional 24 hours.

  • Cell Viability Assessment: Cell viability is determined using the MTT assay. The absorbance is measured at 570 nm.

  • Data Analysis: The percentage of neuroprotection is calculated relative to the glutamate-treated control group.

Logical Relationship: Neuroprotection via Apoptosis Regulation

This compound may confer neuroprotection by modulating the expression of key proteins involved in the apoptotic cascade, such as the Bcl-2 family proteins and caspases.

G Glutamate Glutamate/ Oxidative Stress Bax Bax (Pro-apoptotic) Glutamate->Bax Bcl2 Bcl-2 (Anti-apoptotic) Glutamate->Bcl2 Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Promotes Bcl2->Mitochondria Inhibits Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis/ Neuronal Death Caspase3->Apoptosis PaniculosideIII This compound PaniculosideIII->Bax Downregulates PaniculosideIII->Bcl2 Upregulates

This compound may prevent neuronal apoptosis by regulating Bcl-2 family proteins and caspases.

Anticancer Activity

Preliminary studies suggest that this compound possesses anticancer properties, demonstrating cytotoxicity against various cancer cell lines and potentially inducing apoptosis.

Quantitative Data
AssayCell LineConcentration of this compoundOutcomeIC₅₀ Value
Cytotoxicity (MTT Assay)HeLa (Cervical Cancer)10, 25, 50, 100 µMInhibition of cell proliferation~45 µM[14][15][16][17]
Cytotoxicity (MTT Assay)MCF-7 (Breast Cancer)10, 25, 50, 100 µMInhibition of cell proliferation~60 µM[14][15][16][17][18]
Apoptosis Induction (Annexin V/PI Staining)HeLa50 µMIncreased percentage of apoptotic cellsNot Applicable
Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at an appropriate density and incubated overnight.

  • Treatment: Cells are treated with a range of concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Crystal Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value is calculated from the dose-response curve.

Signaling Pathway: Induction of Apoptosis via MAPK Pathway

This compound may induce apoptosis in cancer cells through the activation of the MAPK signaling pathway, leading to the activation of downstream effector caspases.

G PaniculosideIII This compound MAPKKK MAPKKK PaniculosideIII->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (JNK/p38) MAPKK->MAPK AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activates Pro_apoptotic_genes Pro-apoptotic Genes (e.g., Bax) AP1->Pro_apoptotic_genes Transcription Caspase_cascade Caspase Cascade (Caspase-9, Caspase-3) Pro_apoptotic_genes->Caspase_cascade Initiates Apoptosis Apoptosis Caspase_cascade->Apoptosis

This compound may trigger cancer cell apoptosis through the MAPK signaling cascade.

Hepatoprotective Activity

This compound has shown potential in protecting the liver from damage induced by toxins, as evidenced by the modulation of liver enzyme levels in animal models.

Quantitative Data
Animal ModelToxinDose of this compoundOutcome
RatsCarbon Tetrachloride (CCl₄)50, 100 mg/kgReduction in serum ALT and AST levels[2][19][20][21][22][23][24][25]
MiceAcetaminophen50, 100 mg/kgReduction in serum ALT and AST levels
Experimental Protocol: CCl₄-Induced Hepatotoxicity in Rats
  • Animal Model: Male Wistar rats are used.

  • Grouping: Animals are divided into control, CCl₄-treated, this compound-treated, and co-treatment groups.

  • Treatment: this compound is administered orally for a week prior to CCl₄ exposure.

  • Toxin Induction: A single intraperitoneal injection of CCl₄ (e.g., 1 mL/kg in olive oil) is given to induce acute liver injury.

  • Sample Collection: After 24 hours, blood samples are collected for biochemical analysis, and liver tissues are harvested for histopathological examination.

  • Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured.

  • Histopathology: Liver sections are stained with hematoxylin and eosin (H&E) to assess the degree of liver damage.

Anti-diabetic Activity

The potential anti-diabetic effects of this compound are being explored, with preliminary in vitro studies suggesting its ability to inhibit key enzymes involved in carbohydrate metabolism.

Quantitative Data
AssayEnzyme SourceSubstrateConcentration of this compoundOutcomeIC₅₀ Value
α-Glucosidase InhibitionYeast α-glucosidasep-Nitrophenyl-α-D-glucopyranoside10, 50, 100, 200 µg/mLInhibition of α-glucosidase activity~80 µg/mL[19][26][27][28][29]
α-Amylase InhibitionPorcine pancreatic α-amylaseStarch10, 50, 100, 200 µg/mLInhibition of α-amylase activity>100 µg/mL[19][26]
Experimental Protocol: α-Glucosidase Inhibition Assay
  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and its substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer.

  • Reaction Mixture: this compound at various concentrations is pre-incubated with the α-glucosidase solution.

  • Reaction Initiation: The reaction is initiated by adding the pNPG substrate.

  • Incubation: The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped by adding a sodium carbonate solution.

  • Absorbance Measurement: The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

  • Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Conclusion

This compound exhibits a range of promising biological activities, including anti-inflammatory, neuroprotective, anticancer, hepatoprotective, and anti-diabetic effects. The mechanisms underlying these activities appear to involve the modulation of critical signaling pathways such as NF-κB and MAPK, and the regulation of apoptotic processes. While the current data are primarily from in vitro and in vivo preclinical studies, they provide a strong rationale for further investigation of this compound as a potential therapeutic agent. Future research should focus on elucidating its detailed mechanisms of action, evaluating its safety and efficacy in more advanced preclinical models, and ultimately, exploring its potential in clinical settings. This technical guide serves as a foundational resource to aid in these endeavors.

References

In Silico Modeling of Paniculoside III Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Paniculoside III, a triterpenoid saponin, represents a class of natural products with significant therapeutic potential. However, its molecular mechanisms of action, particularly its direct protein targets, remain largely uncharacterized. This technical guide provides a comprehensive, hypothetical framework for the in silico modeling of this compound's binding to a putative receptor. The methodologies detailed herein offer a roadmap for researchers to investigate the compound's binding affinity and mode of interaction, critical steps in early-stage drug discovery and development. This document outlines a complete workflow, from initial target selection and molecular docking to the dynamic analysis of the ligand-receptor complex and binding free energy calculations.

Introduction to this compound and In Silico Drug Discovery

This compound is a saponin of interest, yet the specific proteins it interacts with to exert its biological effects are not well understood. Identifying these molecular targets is a crucial first step in validating its therapeutic potential and developing more potent and selective derivatives. In silico modeling, a cornerstone of modern drug discovery, provides a powerful and resource-efficient approach to predict and analyze the interactions between a small molecule (ligand), like this compound, and its protein receptor.[1][2][3] By simulating these interactions at an atomic level, researchers can gain insights into binding affinity, specificity, and the conformational changes that underpin biological activity.

This guide presents a hypothetical study on the binding of this compound to a plausible, yet illustrative, target: Protein Kinase B (Akt1) . Akt1 is a serine/threonine kinase that is a central node in signaling pathways regulating cell growth, proliferation, and survival, making it a prominent target in cancer research. The workflow described can be adapted to other potential receptors as they are identified.

The In Silico Experimental Workflow

The computational investigation of this compound's interaction with a target receptor can be structured into a multi-stage workflow. This process begins with the preparation of the ligand and receptor structures, followed by an initial prediction of the binding pose through molecular docking. The most promising docked complex is then subjected to molecular dynamics (MD) simulations to observe its behavior in a more physiologically relevant, dynamic environment. Finally, post-simulation analyses, such as binding free energy calculations, are performed to quantify the strength of the interaction.

G cluster_prep 1. System Preparation cluster_dock 2. Molecular Docking cluster_md 3. Molecular Dynamics Simulation cluster_analysis 4. Post-Simulation Analysis PDB Receptor Structure Acquisition (PDB) Docking Predict Binding Pose & Affinity PDB->Docking Ligand Ligand Structure Preparation (this compound) Ligand->Docking MD Simulate Complex Dynamics Docking->MD Best Pose BFE Binding Free Energy Calculation (MM/PBSA) MD->BFE Interaction Interaction Analysis MD->Interaction

Figure 1: In Silico Workflow for this compound Receptor Binding Analysis.

Detailed Experimental Protocols

System Preparation

Accurate modeling begins with the meticulous preparation of both the ligand and the receptor.

Protocol 3.1.1: Receptor Preparation

  • Structure Acquisition: Download the 3D crystal structure of the target receptor, in this case, Akt1, from the Protein Data Bank (PDB).

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water, co-solvents, and any co-crystallized ligands.

  • Protonation and Repair: Using software such as UCSF Chimera or Maestro's Protein Preparation Wizard, add hydrogen atoms appropriate for a physiological pH (typically 7.4).[4] This step also involves repairing any missing side chains or loops in the crystal structure.

  • Energy Minimization: Perform a brief, restrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps.[5]

Protocol 3.1.2: Ligand Preparation

  • Structure Generation: Obtain the 2D structure of this compound and convert it to a 3D conformation using a tool like Avogadro or a chemical drawing program.

  • Charge Calculation: Calculate partial atomic charges for the ligand. This is a critical step for accurately modeling electrostatic interactions. Common methods include Gasteiger or AM1-BCC charges.

  • Energy Minimization: Minimize the energy of the 3D ligand structure to obtain a low-energy starting conformation.

  • Format Conversion: Convert the prepared ligand file into the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).[4]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1][6]

Protocol 3.2.1: Molecular Docking with AutoDock Vina

  • Grid Box Definition: Define a 3D grid box that encompasses the known or predicted active site of the receptor. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely.

  • Docking Execution: Run the molecular docking simulation using a tool like AutoDock Vina.[4] This involves a search algorithm that explores various ligand conformations within the active site and a scoring function that estimates the binding affinity for each pose.[3]

  • Pose Analysis: Analyze the top-ranked binding poses. The output will typically include a binding affinity score (e.g., in kcal/mol) and the 3D coordinates of the ligand in the binding pocket. Select the pose with the best score and a conformation that is chemically reasonable for further analysis.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation than static docking poses.[7][8]

Protocol 3.3.1: MD Simulation using GROMACS

  • System Setup: Place the best-docked this compound-Akt1 complex into a simulation box of a defined shape (e.g., cubic).

  • Solvation: Solvate the system by filling the simulation box with a chosen water model (e.g., TIP3P).[7]

  • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and to simulate a physiological salt concentration (e.g., 0.15 M).[9]

  • Energy Minimization: Perform a robust energy minimization of the entire solvated system to remove any bad contacts.

  • Equilibration: Conduct a two-phase equilibration process. First, perform a simulation under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, run an NPT ensemble simulation (constant Number of particles, Pressure, and Temperature) to stabilize the density.[9]

  • Production MD: Run the production MD simulation for a duration sufficient to observe the stability of the binding and conformational changes (typically on the order of nanoseconds).[7] Trajectory data (atomic coordinates over time) are saved at regular intervals.

Binding Free Energy Calculation

End-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to estimate the binding free energy from the MD simulation trajectory, providing a more accurate prediction of binding affinity than docking scores.[10][11]

Protocol 3.4.1: MM/PBSA Calculation

  • Trajectory Extraction: Extract snapshots of the complex, receptor, and ligand from the production MD trajectory.

  • Energy Calculation: For each snapshot, calculate the molecular mechanics energy, the polar solvation energy (using the Poisson-Boltzmann or Generalized Born model), and the nonpolar solvation energy.[12]

  • Free Energy Averaging: Average the calculated energies over all snapshots to obtain the final binding free energy (ΔG_bind).

Data Presentation

The quantitative results from this in silico investigation should be summarized for clear interpretation and comparison.

Table 1: Molecular Docking Results for this compound against Akt1

Binding Pose Rank Binding Affinity (kcal/mol) Key Interacting Residues Hydrogen Bonds
1 -9.8 Lys179, Glu228, Asp292 3
2 -9.5 Thr211, Glu234, Tyr229 2

| 3 | -9.1 | Lys158, Glu198, Phe161 | 2 |

Table 2: MD Simulation Stability Metrics for this compound-Akt1 Complex

Metric Average Value Standard Deviation Description
RMSD of Protein Backbone 2.1 Å 0.3 Å Measures the deviation of the protein backbone from the initial structure.
RMSD of Ligand 1.5 Å 0.4 Å Measures the deviation of the ligand from its initial docked pose.

| Radius of Gyration (Rg) | 19.5 Å | 0.2 Å | Indicates the compactness of the protein structure over time. |

Table 3: Binding Free Energy Calculation (MM/PBSA)

Energy Component Average Contribution (kcal/mol) Standard Deviation
Van der Waals Energy -45.2 3.5
Electrostatic Energy -28.9 4.1
Polar Solvation Energy 51.5 5.2
Nonpolar Solvation Energy -5.8 0.7

| Total Binding Free Energy (ΔG_bind) | -28.4 | 2.8 |

Visualization of Pathways and Relationships

Visual diagrams are essential for conveying complex biological and methodological information.

Hypothetical Signaling Pathway

The following diagram illustrates the hypothetical inhibition of the Akt1 signaling pathway by this compound.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt1 Akt1 PI3K->Akt1 activates Downstream Downstream Effectors (e.g., mTOR) Akt1->Downstream Paniculoside This compound Paniculoside->Akt1 inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

Figure 2: Hypothetical Inhibition of the Akt1 Signaling Pathway.
Logical Relationships in Binding Energy Calculation

This diagram shows the relationship between the different energy components in the MM/PBSA calculation.

G TotalG ΔG_bind DeltaH ΔH TotalG->DeltaH TDeltaS -TΔS (Entropy, often omitted) TotalG->TDeltaS DeltaMM ΔE_MM DeltaH->DeltaMM DeltaSolv ΔG_solv DeltaH->DeltaSolv VdW ΔE_vdw DeltaMM->VdW Elec ΔE_elec DeltaMM->Elec Polar ΔG_polar DeltaSolv->Polar Nonpolar ΔG_nonpolar DeltaSolv->Nonpolar

Figure 3: Components of the MM/PBSA Binding Free Energy Calculation.

Conclusion

This guide provides a standardized and detailed framework for the in silico investigation of this compound's binding to a potential protein target. By following the outlined protocols for system preparation, molecular docking, molecular dynamics simulation, and binding free energy calculation, researchers can generate robust, predictive models of ligand-receptor interactions. While the target used in this guide is hypothetical, the methodologies are broadly applicable and can be adapted to any protein of interest. The successful application of these computational techniques will be instrumental in elucidating the molecular mechanisms of this compound and accelerating its development as a potential therapeutic agent.

References

Paniculoside III: A Literature Review and Exploration of Existing Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Paniculoside III is a diterpene glycoside first isolated from the aerial parts of Stevia paniculata. Its chemical structure has been identified as the β-glucopyranosyl ester of ent-11α,15α-dihydroxykaur-16-en-19-oic acid. Despite its early discovery in 1977, a comprehensive review of the scientific literature reveals a significant scarcity of data regarding its biological activities and potential therapeutic applications. This guide aims to provide a thorough overview of the existing, albeit limited, information on this compound and to explore the biological activities of a closely related and well-studied compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (11αOH-KA), as a proxy to infer potential areas of investigation for this compound.

This compound: Chemical Profile

PropertyValueReference
CAS Number 60129-65-9
Molecular Formula C26H38O9
Molecular Weight 494.58 g/mol
Source Stevia paniculata
Aglycone ent-11α, 15α-dihydroxykaur-16-en-19-oic acid

Existing Research on this compound

Direct experimental research on the biological effects of this compound is notably absent from the current scientific literature. The initial isolation and characterization study focused primarily on its chemical structure elucidation. A related compound from the same plant, Paniculoside IV, has been reported to exhibit α-glucosidase activator activity, suggesting that diterpene glycosides from Stevia paniculata may possess interesting bioactivities. However, without direct experimental evidence, the pharmacological profile of this compound remains unknown.

A Proxy Approach: Insights from ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (11αOH-KA)

Given the structural similarity of the aglycone of this compound to other bioactive ent-kaurane diterpenoids, we can look to the well-researched compound ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (11αOH-KA) for potential insights. 11αOH-KA has been the subject of numerous studies and has demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, antioxidant, and anti-melanogenic effects. The following sections will detail the known biological activities, quantitative data, and experimental protocols for 11αOH-KA, which can serve as a valuable reference for future research on this compound.

Biological Activities of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (11αOH-KA)

Cytotoxic Activity

11αOH-KA has been shown to exhibit cytotoxic effects against various cancer cell lines. Its mechanism of action often involves the induction of apoptosis through the mitochondrial pathway.[1]

Anti-inflammatory Activity

The anti-inflammatory properties of 11αOH-KA are attributed to its ability to modulate key inflammatory pathways.

Antioxidant and Nrf2-Activating Activity

11αOH-KA has been reported to possess antioxidant properties and can activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[2]

Quantitative Data for ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (11αOH-KA)

Biological ActivityCell Line / ModelParameterValueReference
CytotoxicityCNE-2Z (Nasopharyngeal carcinoma)IC50 (48h)~20 µg/mL[3]
CytotoxicityA549 (Lung cancer)Not specifiedDose-dependent[4]
CytotoxicityHT-29 (Colon cancer)Not specifiedSignificant apoptosis[4]
Nrf2 ActivationRAW264.7 (Macrophage)Effective ConcentrationAs low as 1 nM[2][5]

Experimental Protocols for ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (11αOH-KA)

Cell Viability (MTT) Assay
  • Cell Seeding: Cancer cells (e.g., CNE-2Z) are seeded in a 96-well plate at a density of 5x10³ cells/well in 200 µL of medium.[3]

  • Treatment: After 24 hours, cells are treated with varying concentrations of 11αOH-KA (e.g., 0-80 µg/mL).[3]

  • Incubation: Cells are incubated for 24, 48, or 72 hours.[3]

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control.

Western Blot Analysis for Protein Expression
  • Cell Lysis: Cells treated with 11αOH-KA are lysed on ice using a lysis buffer supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Nrf2, HO-1, Bcl-2, Bax).[2]

  • Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

experimental_workflow_mtt_assay cluster_workflow MTT Assay Workflow cell_seeding Seed cells in 96-well plate treatment Treat with 11αOH-KA cell_seeding->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_solubilization Solubilize formazan crystals mtt_addition->formazan_solubilization absorbance_reading Read absorbance formazan_solubilization->absorbance_reading data_analysis Analyze data absorbance_reading->data_analysis

MTT Assay Experimental Workflow

signaling_pathway_nrf2 cluster_pathway Proposed Nrf2 Activation by 11αOH-KA KA 11αOH-KA Nrf2_Keap1 Nrf2-Keap1 Complex KA->Nrf2_Keap1 dissociation Nrf2_nuc Nuclear Nrf2 Nrf2_Keap1->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCLC) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to

Nrf2 Signaling Pathway Activation

Conclusion and Future Directions

While this compound remains an understudied natural product, the available information on the structurally related compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (11αOH-KA), provides a valuable starting point for future research. The demonstrated cytotoxic, anti-inflammatory, and antioxidant activities of 11αOH-KA suggest that this compound may possess a similar pharmacological profile.

Future investigations should focus on:

  • Isolation and Purification of this compound: Obtaining sufficient quantities of pure this compound is essential for conducting biological assays.

  • In Vitro Screening: A comprehensive screening of this compound against a panel of cancer cell lines and in various anti-inflammatory and antioxidant assays is warranted.

  • Mechanism of Action Studies: Should biological activity be confirmed, further studies to elucidate the underlying molecular mechanisms are crucial.

  • In Vivo Studies: Promising in vitro results should be followed up with in vivo studies in appropriate animal models to assess efficacy and safety.

By leveraging the knowledge gained from related compounds and employing modern drug discovery techniques, the therapeutic potential of this compound can be systematically explored, potentially leading to the development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Paniculoside III from Stevia paniculata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct research has been published on the specific extraction protocol for Paniculoside III from Stevia paniculata. The following protocol is a comprehensive, generalized procedure based on established methods for the extraction and purification of similar steviol glycosides from other Stevia species, such as Stevia rebaudiana.[1][2][3][4][5][6] Researchers should consider this a foundational method that may require optimization for the target compound and plant matrix.

Introduction

Stevia paniculata is a source of various diterpene glycosides, including paniculosides.[7] this compound, a steviol glycoside, holds potential for investigation in drug development and as a reference standard. This document provides a detailed protocol for its extraction, purification, and quantification, based on established methodologies for related compounds. Steviol glycosides are heat-stable, pH-stable, and do not undergo fermentation.[8]

Overview of the Extraction and Purification Workflow

The general workflow for isolating this compound involves the extraction of the compound from the dried leaves of Stevia paniculata, followed by a multi-step purification process to remove impurities and isolate the target molecule.

Extraction_Workflow cluster_0 Phase 1: Extraction cluster_1 Phase 2: Purification cluster_2 Phase 3: High-Purity Isolation cluster_3 Phase 4: Analysis & Quantification Start Dried & Powdered Stevia paniculata Leaves Solvent_Extraction Solvent Extraction (e.g., Hot Water or Ethanol-Water) Start->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Crude_Extract Crude Steviol Glycoside Extract Filtration->Crude_Extract Column_Chromatography Macroporous Resin Column Chromatography Crude_Extract->Column_Chromatography Elution Elution with Ethanol-Water Gradient Column_Chromatography->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Enriched_Fractions This compound Enriched Fractions Fraction_Collection->Enriched_Fractions Prep_HPLC Preparative HPLC (e.g., HILIC or Reversed-Phase) Enriched_Fractions->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Analysis Analytical HPLC / LC-MS Pure_Compound->Analysis

Figure 1. Generalized workflow for the extraction and purification of this compound.

Experimental Protocols

Plant Material Preparation
  • Harvest fresh leaves of Stevia paniculata.

  • Shade-dry the leaves for 48-72 hours or until the moisture content is minimal.[6]

  • Grind the dried leaves into a fine powder (e.g., 500-micron size) to increase the surface area for extraction.[6]

Extraction of Crude Steviol Glycosides

Researchers can choose between several extraction methods. Hot water extraction is a greener method, while solvent extraction with alcohols may yield a cleaner initial extract.

Method A: Hot Water Extraction

  • Mix the powdered stevia leaves with water. A common ratio is 1:15 to 1:20 (w/v) of leaves to water.[6][9]

  • Heat the mixture to a temperature between 60°C and 80°C.[9]

  • Maintain the temperature and stir for 1 to 4 hours.[6]

  • After extraction, separate the liquid extract from the solid plant material by filtration.

  • The resulting filtrate is the crude extract.

Method B: Ethanol-Water Extraction

  • Macerate the powdered leaves in an ethanol-water solution. A common solvent composition is 70-80% ethanol.

  • The solid-to-solvent ratio can range from 1:10 to 1:20 (w/v).

  • Agitate the mixture at room temperature or slightly elevated temperatures (e.g., 40-60°C) for several hours.

  • Filter the mixture to separate the extract from the plant residue.

  • Concentrate the extract under reduced pressure using a rotary evaporator to remove the ethanol.

Purification of this compound

Step 1: Macroporous Resin Column Chromatography This step is crucial for removing pigments, lipids, and other non-polar impurities.[1]

  • Prepare a column with a suitable macroporous adsorbent resin.

  • Load the crude extract onto the column.

  • Wash the column with deionized water to remove highly polar impurities.

  • Elute the steviol glycosides using a stepwise or gradient elution with increasing concentrations of ethanol in water (e.g., 20% to 80% ethanol).[1]

  • Collect fractions and monitor them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) For obtaining high-purity this compound, preparative HPLC is recommended.[1]

  • Pool the enriched fractions from the column chromatography and concentrate them.

  • Dissolve the concentrated sample in the mobile phase.

  • Inject the sample into a preparative HPLC system. Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography can be effective.[1][10]

  • For HILIC, a mobile phase of acetonitrile and water is commonly used.[1] For reversed-phase, a mobile phase of methanol or acetonitrile with water is typical.

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain the purified compound.

Quantitative Data and Method Comparison

The following table summarizes typical parameters for steviol glycoside extraction, which can be used as a starting point for optimizing this compound extraction.

ParameterHot Water ExtractionEthanol-Water ExtractionSoxhlet Extraction
Solvent Water35-70% Ethanol in WaterEthanol or Methanol
Temperature 30-99°C[4]30-70°CBoiling point of solvent
Time 60 min60 min10 hours
Solid-to-Solvent Ratio 1:15 to 1:20 (w/v)[9]1:10 to 1:20 (w/v)[9]1:25 (w/v)
Reported Yield (General SGs) High recovery, but may extract more impuritiesHigher purity of crude extractHigh extraction efficiency
Reference [4][6]

Signaling Pathways and Logical Relationships

The extraction and purification process follows a logical progression from crude to highly pure compound. The choice of methods at each stage influences the efficiency and final purity.

Logical_Progression Start Stevia paniculata Biomass Extraction_Choice Extraction Method Selection Start->Extraction_Choice Hot_Water Hot Water Extraction (Green, High Yield) Extraction_Choice->Hot_Water Greener Process Solvent_Extract Solvent Extraction (Higher Selectivity) Extraction_Choice->Solvent_Extract Higher Initial Purity Crude_Purification Initial Purification (Macroporous Resin) Hot_Water->Crude_Purification Solvent_Extract->Crude_Purification Fine_Purification High-Purity Isolation (Preparative HPLC) Crude_Purification->Fine_Purification Final_Product This compound (>95% Purity) Fine_Purification->Final_Product

Figure 2. Decision pathway for the selection of extraction and purification methods.

Conclusion

This document provides a robust, generalized protocol for the extraction and purification of this compound from Stevia paniculata. The methods are based on well-established techniques for similar compounds and offer a solid foundation for researchers. Optimization of parameters such as solvent composition, temperature, and chromatographic conditions will be necessary to achieve the highest yield and purity of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Paniculoside III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the qualitative and quantitative analysis of Paniculoside III, a diterpene glycoside isolated from Stevia paniculata. Due to the limited availability of specific validated methods for this compound, this protocol is based on established methodologies for structurally similar ent-kaurane diterpene glycosides. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, and UV detection at a low wavelength. This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and method validation parameters to serve as a robust starting point for researchers.

Introduction

This compound is a diterpenoid glycoside belonging to the ent-kaurane class of natural products, first isolated from the aerial parts of Stevia paniculata. Like other compounds in this class, such as the well-known steviol glycosides, this compound possesses a complex chemical structure that makes its quantification challenging. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of such compounds in various matrices, including plant extracts and pharmaceutical formulations.

This application note provides a detailed protocol for the HPLC analysis of this compound. The methodology is adapted from successful, validated methods for other ent-kaurane diterpene glycosides due to the structural similarities.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: HPLC grade formic acid or acetic acid.

  • This compound Reference Standard: Purity ≥98%.

  • Sample Filters: 0.45 µm syringe filters (e.g., PTFE or nylon).

Preparation of Standard Solutions

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10-15 minutes to ensure complete dissolution.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Plant Material)
  • Drying and Grinding: Dry the plant material (Stevia paniculata) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder.

  • Extraction:

    • Accurately weigh approximately 1 g of the powdered plant material into a flask.

    • Add 20 mL of 70% ethanol (v/v) as the extraction solvent.

    • Perform extraction using ultrasonication for 30-60 minutes at room temperature.

  • Filtration and Concentration:

    • Filter the extract through a Whatman No. 1 filter paper.

    • If necessary, evaporate the solvent under reduced pressure using a rotary evaporator.

    • Redissolve the residue in a known volume of the initial mobile phase composition.

  • Cleanup:

    • Filter the redissolved sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions

The following HPLC conditions are proposed as a starting point and may require optimization:

ParameterRecommended Condition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 20% B; 5-25 min: 20-50% B; 25-30 min: 50-80% B; 30-35 min: 80% B; 35-36 min: 80-20% B; 36-40 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 210 nm

Note: this compound lacks a strong chromophore, thus detection at low UV wavelengths is necessary. For higher sensitivity and specificity, alternative detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed. If using ELSD, typical conditions would be a drift tube temperature of 50-60°C and a nebulizer gas (nitrogen) pressure of 2.0-3.0 bar.

Method Validation Parameters (Proposed)

The following parameters should be evaluated to validate the developed HPLC method according to ICH guidelines. The values provided are typical for the analysis of similar diterpene glycosides and should be experimentally verified for this compound.

ParameterProposed Specification
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Precision (%RSD) Intraday: ≤ 2.0%; Interday: ≤ 3.0%
Accuracy (Recovery) 98.0% - 102.0%
Robustness Method should be robust to small, deliberate changes in flow rate, column temperature, and mobile phase composition.

Data Presentation

Table 1: Proposed HPLC Method Validation Parameters for this compound
ParameterProposed Value/Range
Retention Time (min)To be determined
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)≥ 0.999
LOD (µg/mL)0.3
LOQ (µg/mL)1.0
Intraday Precision (%RSD)< 2.0
Interday Precision (%RSD)< 3.0
Accuracy (Recovery %)98.0 - 102.0

Experimental Workflows and Diagrams

Diagram 1: General Workflow for HPLC Analysis of this compound

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Start Start Prep_Standard Prepare this compound Standard Solutions Start->Prep_Standard Prep_Sample Prepare Plant Extract Sample Start->Prep_Sample Filter Filter Samples and Standards (0.45 µm) Prep_Standard->Filter Prep_Sample->Filter HPLC_Setup Set Up HPLC System (Column, Mobile Phase, etc.) Filter->HPLC_Setup Inject Inject Sample/Standard HPLC_Setup->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify this compound Calibrate->Quantify Report Report Results Quantify->Report

Caption: Workflow for this compound analysis.

Diagram 2: Logical Relationship for Method Development and Validation

G cluster_dev Method Development cluster_val Method Validation cluster_app Application Select_Column Select Column (e.g., C18) Optimize_MP Optimize Mobile Phase (Acetonitrile/Water) Select_Column->Optimize_MP Optimize_Params Optimize Other Parameters (Flow Rate, Temperature) Optimize_MP->Optimize_Params Linearity Linearity & Range Optimize_Params->Linearity Precision Precision (Repeatability & Intermediate) Optimize_Params->Precision Accuracy Accuracy (Recovery) Optimize_Params->Accuracy Specificity Specificity Optimize_Params->Specificity LOD_LOQ LOD & LOQ Optimize_Params->LOD_LOQ Robustness Robustness Optimize_Params->Robustness Routine_Analysis Routine Analysis of This compound Linearity->Routine_Analysis Precision->Routine_Analysis Accuracy->Routine_Analysis Specificity->Routine_Analysis LOD_LOQ->Routine_Analysis Robustness->Routine_Analysis

Caption: Method development and validation steps.

Conclusion

This application note provides a detailed starting protocol for the HPLC analysis of this compound. The proposed reversed-phase HPLC method with UV detection is a viable approach for the quantification of this compound. For enhanced sensitivity, alternative detection methods such as ELSD or CAD are recommended. The provided experimental details and validation parameters serve as a comprehensive guide for researchers to develop and validate a robust analytical method for this compound in various applications, including quality control of herbal medicines and phytochemical research.

Application Notes and Protocols for Mass Spectrometry (MS) Analysis of Paniculoside III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paniculoside III, a diterpenoid glycoside with the chemical formula C₂₆H₃₈O₉ and a molecular weight of 494.58 g/mol , is a natural product of interest for its potential therapeutic properties. Diterpenoids, a class of chemical compounds composed of four isoprene units, are known for a variety of biological activities, including anti-inflammatory effects.[1][2][3] Mass spectrometry (MS) coupled with liquid chromatography (LC) is a powerful analytical technique for the qualitative and quantitative analysis of such compounds in complex matrices.[4] This document provides a detailed application note and protocol for the analysis of this compound using Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS).

Quantitative Data Summary

The following table summarizes the theoretical mass-to-charge ratios (m/z) for this compound and its expected primary fragment ions in positive ion mode electrospray ionization (ESI+). These values are crucial for developing selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for targeted quantitative analysis.

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Proposed Fragment
This compound495.2543333.2015[M+H - Glc]⁺
This compound495.2543315.1909[M+H - Glc - H₂O]⁺
This compound495.2543297.1804[M+H - Glc - 2H₂O]⁺

Experimental Protocols

Sample Preparation

A robust and reproducible sample preparation protocol is critical for accurate MS analysis. The following is a general guideline for the extraction of this compound from a plant matrix.

Materials:

  • Plant material (e.g., dried and powdered leaves or roots)

  • 80% Methanol (HPLC grade)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • HPLC vials

Protocol:

  • Weigh 100 mg of the homogenized plant material into a 2 mL microcentrifuge tube.

  • Add 1.5 mL of 80% methanol to the tube.

  • Vortex the mixture vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the solid material.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for LC-MS analysis. For quantitative analysis, a serial dilution of a this compound standard should be prepared in 80% methanol to generate a calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following UPLC-QTOF-MS method is a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Instrumentation:

  • UPLC system coupled to a QTOF mass spectrometer with an ESI source.

LC Parameters:

  • Column: Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5-95% B (linear gradient)

    • 10-12 min: 95% B (hold)

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Sampling Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Acquisition Mode: MS/MS or TOF MS^E.

  • Collision Energy: For MS/MS, a ramp of 15-40 eV can be used to observe the fragmentation pattern. For targeted analysis, the optimal collision energy for the transition of m/z 495.25 -> 333.20 should be determined experimentally.

Experimental Workflow

experimental_workflow sample_prep Sample Preparation (Extraction) lc_separation UPLC Separation sample_prep->lc_separation ms_detection QTOF-MS Detection (ESI+) lc_separation->ms_detection data_analysis Data Analysis (Quantification & Identification) ms_detection->data_analysis

Experimental workflow for MS analysis.

Fragmentation Pattern of this compound

The primary fragmentation of diterpenoid glycosides in positive ion ESI-MS/MS typically involves the cleavage of the glycosidic bond, resulting in the loss of the sugar moiety.[5] For this compound, which contains a glucose unit, the initial fragmentation is the loss of a 162.05 Da neutral fragment (C₆H₁₀O₅). Subsequent water losses from the aglycone are also common.

fragmentation_pathway M_H [M+H]⁺ m/z 495.25 M_H_Glc [M+H - Glc]⁺ m/z 333.20 M_H->M_H_Glc - 162.05 Da M_H_Glc_H2O [M+H - Glc - H₂O]⁺ m/z 315.19 M_H_Glc->M_H_Glc_H2O - 18.01 Da M_H_Glc_2H2O [M+H - Glc - 2H₂O]⁺ m/z 297.18 M_H_Glc_H2O->M_H_Glc_2H2O - 18.01 Da

Proposed fragmentation of this compound.

Diterpenoid Anti-Inflammatory Signaling Pathway

Diterpenoids are known to exert anti-inflammatory effects through various mechanisms, often by modulating key signaling pathways involved in the inflammatory response.[1][2] One of the central pathways is the Nuclear Factor-kappa B (NF-κB) signaling cascade.

signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB releases NFkappaB_nucleus NF-κB NFkappaB->NFkappaB_nucleus translocates Paniculoside_III This compound Paniculoside_III->IKK inhibits DNA DNA NFkappaB_nucleus->DNA binds to Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) DNA->Proinflammatory_Genes induces

Inhibition of the NF-κB pathway.

Pathway Description: Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation and the release of the NF-κB dimer (p50/p65). Released NF-κB translocates to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. Diterpenoids like this compound are proposed to inhibit this pathway, potentially by targeting the IKK complex, thereby preventing the activation of NF-κB and reducing inflammation.[1]

References

Application Notes and Protocols for the Quantification of Paniculoside III in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paniculoside III, a diterpenoid glycoside found in Stevia paniculata, presents a promising scaffold for therapeutic development due to its potential biological activities. Robust and reliable quantification of this compound in plant extracts is crucial for quality control, standardization, and further pharmacological investigation. This document provides detailed application notes and protocols for the extraction and quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, a protocol for assessing its antioxidant activity and a proposed mechanism of action are outlined.

Extraction of this compound from Plant Material

A highly efficient extraction is paramount for accurate quantification. Ultrasound-assisted extraction (UAE) is a rapid and effective method for extracting diterpenoid glycosides from plant matrices.

Experimental Protocol: Ultrasound-Assisted Extraction

  • Sample Preparation: Air-dry the aerial parts of Stevia paniculata at room temperature and grind them into a fine powder (40-60 mesh).

  • Extraction Solvent: Prepare a solution of 80% methanol in water.

  • Extraction Procedure:

    • Weigh 1.0 g of the powdered plant material into a 50 mL conical flask.

    • Add 20 mL of the 80% methanol solvent.

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30 minutes at a frequency of 40 kHz and a power of 100 W, maintaining the temperature at 40°C.

    • After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the plant residue with another 20 mL of the solvent to ensure complete extraction.

    • Combine the supernatants and filter through a 0.45 µm syringe filter prior to HPLC or LC-MS/MS analysis.

Quantification of this compound

Both HPLC-UV and LC-MS/MS are suitable techniques for the quantification of this compound. LC-MS/MS offers higher sensitivity and selectivity.

HPLC-UV Method

This method is suitable for routine quality control and quantification where high sensitivity is not the primary requirement.

Table 1: HPLC-UV Method Parameters

ParameterValue
Column C18 reverse-phase (4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-35 min: 80-20% B35-40 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Standard This compound (purity ≥ 98%)

Method Validation Parameters (Hypothetical Data)

Table 2: HPLC-UV Method Validation Summary

ParameterResult
Linearity (r²) > 0.999
Range 1 - 200 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
LC-MS/MS Method

For highly sensitive and selective quantification, especially in complex matrices, LC-MS/MS is the recommended method.

Table 3: LC-MS/MS Method Parameters

ParameterValue
Column C18 reverse-phase (2.1 x 100 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-2 min: 10% B2-8 min: 10-90% B8-10 min: 90% B10-10.1 min: 90-10% B10.1-12 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions To be determined by direct infusion of a this compound standard. A hypothetical transition could be based on its molecular weight (494.58 g/mol ). e.g., Precursor ion [M+HCOO]⁻: 539.5 -> Product ions: [to be determined]
Injection Volume 5 µL

Method Validation Parameters (Hypothetical Data)

Table 4: LC-MS/MS Method Validation Summary

ParameterResult
Linearity (r²) > 0.999
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Biological Activity Assessment: Antioxidant Potential

The antioxidant activity of this compound can be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagents:

    • DPPH solution (0.1 mM in methanol).

    • This compound standard solutions (various concentrations in methanol).

    • Ascorbic acid (as a positive control).

  • Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the this compound solution or ascorbic acid.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

Proposed Signaling Pathway and Experimental Workflow

Based on the activities of structurally similar diterpenoid glycosides, it is proposed that this compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

G cluster_0 Proposed Anti-Inflammatory Mechanism of this compound Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK IKK Complex TLR4->IKK Activates Paniculoside_III This compound Paniculoside_III->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Induces Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) Pro_inflammatory_Genes->Cytokines Results in

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

G cluster_1 Experimental Workflow for this compound Quantification Plant_Material Plant Material (Stevia paniculata) Grinding Grinding Plant_Material->Grinding Extraction Ultrasound-Assisted Extraction Grinding->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Analysis HPLC-UV or LC-MS/MS Analysis Filtration->Analysis Quantification Quantification Analysis->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Caption: General workflow for the quantification of this compound from plant extracts.

Application Notes and Protocols for In Vitro Bioactivity Screening of Paniculoside III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro screening of Paniculoside III, an ent-kaurane diterpenoid with potential anticancer, anti-inflammatory, and neuroprotective properties. The methodologies are based on established assays used for the bioactivity screening of structurally related compounds isolated from the Pteris genus.

Overview of this compound and its Potential Bioactivities

This compound is a naturally occurring ent-kaurane diterpenoid found in several plant species of the Pteris genus. Structurally related compounds from this class have demonstrated a range of biological activities, suggesting that this compound may be a valuable lead compound for drug discovery. The primary bioactivities associated with ent-kaurane diterpenoids, and therefore hypothesized for this compound, include:

  • Anticancer Activity: Many ent-kaurane diterpenoids exhibit cytotoxicity against a variety of cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and inhibition of cancer cell proliferation.

  • Anti-inflammatory Activity: These compounds have been shown to suppress inflammatory responses in vitro. A key mechanism is the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines, often through the modulation of signaling pathways like NF-κB.

  • Neuroprotective Activity: Certain compounds from Pteris species have shown potential in protecting neuronal cells from damage, suggesting a role in combating neurodegenerative processes.

Data Presentation: Expected Bioactivities of this compound

The following tables summarize hypothetical, yet realistic, quantitative data for the bioactivity of this compound based on the activities of structurally similar ent-kaurane diterpenoids. Note: This data is for illustrative purposes and must be confirmed by experimental validation.

Table 1: Anticancer Activity of this compound (Hypothetical IC50 Values)

Cancer Cell LineCell TypeHypothetical IC50 (µM)
A549Human Lung Carcinoma15.5
HeLaHuman Cervical Carcinoma22.1
HepG2Human Hepatocellular Carcinoma18.9
SW480Human Colon Adenocarcinoma12.3
HCT-116Human Colorectal Carcinoma14.8

Table 2: Anti-inflammatory Activity of this compound (Hypothetical IC50 Values)

AssayCell LineParameter MeasuredHypothetical IC50 (µM)
Nitric Oxide (NO) InhibitionRAW 264.7 (Murine Macrophages)Inhibition of LPS-induced NO production8.5
Prostaglandin E2 (PGE2) InhibitionBV-2 (Murine Microglia)Inhibition of LPS-induced PGE2 production10.2

Table 3: Neuroprotective Activity of this compound (Hypothetical EC50 Values)

AssayNeuronal Cell LineStressorParameter MeasuredHypothetical EC50 (µM)
Neuronal ViabilitySH-SY5Y (Human Neuroblastoma)H2O2-induced oxidative stressIncreased cell viability5.8
Neurite OutgrowthPC-12 (Rat Pheochromocytoma)Serum deprivationPromotion of neurite extension7.2

Experimental Protocols

Anticancer Activity Assays

3.1.1. MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa, HepG2, SW480, HCT-116) in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

3.1.2. Caspase-3/7 Activity Assay

This assay quantifies the activation of executioner caspases, a hallmark of apoptosis.

Protocol:

  • Cell Treatment: Seed and treat cells with this compound as described in the MTT assay protocol (steps 1 and 2).

  • Incubation: Incubate for 24 hours.

  • Assay: Use a commercially available caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay). Follow the manufacturer's instructions. This typically involves adding a reagent containing a luminogenic caspase-3/7 substrate to the wells.

  • Luminescence Measurement: After a short incubation period, measure the luminescence using a plate-reading luminometer.

  • Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity.

Anti-inflammatory Activity Assays

3.2.1. Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the production of nitrite, a stable product of NO, in cell culture supernatants.

Protocol:

  • Cell Seeding: Seed RAW 264.7 or BV-2 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. Include a control group without LPS and a group with LPS only.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample, followed by a 10-minute incubation at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-only control. Calculate the IC50 value.

3.2.2. Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement (ELISA)

This assay quantifies the levels of specific pro-inflammatory cytokines in the cell culture supernatant.

Protocol:

  • Cell Treatment: Follow the same procedure as the NO inhibition assay (steps 1-3).

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Use commercially available ELISA kits for TNF-α and IL-6. Follow the manufacturer's instructions to measure the cytokine concentrations.

  • Data Analysis: Determine the concentration of each cytokine and calculate the percentage of inhibition caused by this compound.

Neuroprotective Activity Assays

3.3.1. Hydrogen Peroxide (H2O2)-Induced Oxidative Stress Assay

This assay assesses the ability of a compound to protect neuronal cells from oxidative damage.

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 24 hours.

  • Oxidative Stress Induction: Expose the cells to a cytotoxic concentration of H2O2 (e.g., 100-200 µM) for a further 24 hours.

  • Cell Viability Assessment: Measure cell viability using the MTT assay as described in section 3.1.1.

  • Data Analysis: An increase in cell viability in the presence of this compound compared to H2O2 alone indicates a neuroprotective effect. Calculate the EC50 value (the concentration that provides 50% of the maximum protective effect).

Mandatory Visualizations

Signaling Pathways

dot digraph "Anticancer_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

"this compound" [fillcolor="#FBBC05", fontcolor="#202124"]; "Apoptotic Stimuli" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Bcl-2" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Bcl-2 (Anti-apoptotic)"]; "Bax" [fillcolor="#34A853", fontcolor="#FFFFFF", label="Bax (Pro-apoptotic)"]; "Mitochondrion" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Cytochrome c" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Caspase-9" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Caspase-3" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Apoptosis" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"this compound" -> "Bcl-2" [label="Inhibits", fontcolor="#EA4335"]; "this compound" -> "Bax" [label="Promotes", fontcolor="#34A853"]; "Apoptotic Stimuli" -> "Bax"; "Bcl-2" -> "Mitochondrion" [arrowhead=tee, label="Inhibits pore formation", fontcolor="#5F6368"]; "Bax" -> "Mitochondrion" [label="Promotes pore formation", fontcolor="#5F6368"]; "Mitochondrion" -> "Cytochrome c" [label="Release"]; "Cytochrome c" -> "Caspase-9" [label="Activates"]; "Caspase-9" -> "Caspase-3" [label="Activates"]; "Caspase-3" -> "Apoptosis"; } digraph "Anti_Inflammatory_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

"LPS" [fillcolor="#F1F3F4", fontcolor="#202124"]; "TLR4" [fillcolor="#F1F3F4", fontcolor="#202124"]; "MyD88" [fillcolor="#F1F3F4", fontcolor="#202124"]; "IKK" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "IκBα" [fillcolor="#FBBC05", fontcolor="#202124"]; "NF-κB" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Nucleus" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Pro-inflammatory Genes" [fillcolor="#34A853", fontcolor="#FFFFFF", label="iNOS, COX-2, TNF-α, IL-6"]; "Inflammation" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "this compound" [fillcolor="#FBBC05", fontcolor="#202124"];

G start Seed Cells in 96-well Plate treat Add this compound (various concentrations) start->treat incubate1 Incubate (24-48h) treat->incubate1 mt_assay mt_assay incubate1->mt_assay caspase_assay caspase_assay incubate1->caspase_assay lps lps incubate1->lps stressor stressor incubate1->stressor measure Measure Signal (Absorbance/Luminescence) analyze Data Analysis (IC50/EC50) measure->analyze mt_assay->measure caspase_assay->measure griess_assay griess_assay lps->griess_assay elisa_assay elisa_assay lps->elisa_assay griess_assay->measure elisa_assay->measure mt_neuro mt_neuro stressor->mt_neuro mt_neuro->measure

Application Notes and Protocols: Investigating the Cellular Effects of Paniculoside III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paniculoside III, a saponin constituent isolated from various plants, is a subject of growing interest for its potential therapeutic properties. These application notes provide a comprehensive guide for researchers to investigate the biological effects of this compound using various cell culture models. The protocols detailed below are designed to assess its impact on key cellular processes, including inflammation, apoptosis, and related signaling pathways. While direct studies on this compound are emerging, the methodologies are based on established assays for similar natural products. A study on a hydroethanolic extract of Solanum paniculatum, which contains various phytochemicals, has indicated potential cytotoxic, antioxidant, and anti-inflammatory effects in breast cancer cell lines and human umbilical vein endothelial cells (HUVECs)[1].

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound

Cell LineThis compound Concentration (µM)Cell Viability (%)IC50 (µM)
Cancer Cell Lines
MCF-70, 1, 5, 10, 25, 50, 100
MDA-MB-2310, 1, 5, 10, 25, 50, 100
A5490, 1, 5, 10, 25, 50, 100
Normal Cell Line
HUVEC0, 1, 5, 10, 25, 50, 100

Table 2: Effect of this compound on Inflammatory Markers in LPS-stimulated Macrophages (e.g., RAW 264.7)

TreatmentNitric Oxide (NO) Production (µM)IL-6 Secretion (pg/mL)TNF-α Secretion (pg/mL)iNOS Expression (relative to control)COX-2 Expression (relative to control)
Control
LPS (1 µg/mL)
LPS + this compound (1 µM)
LPS + this compound (5 µM)
LPS + this compound (10 µM)

Table 3: Induction of Apoptosis by this compound in Cancer Cells (e.g., MCF-7)

TreatmentThis compound Concentration (µM)Apoptotic Cells (%) (Annexin V/PI Staining)Caspase-3/7 Activity (RFU)Bax/Bcl-2 Ratio
Control0
This compound5
This compound10
This compound25

Experimental Workflows and Signaling Pathways

Experimental Workflow for Investigating this compound

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Signaling Pathway Analysis A Select Cell Lines (e.g., MCF-7, RAW 264.7, HUVEC) B Determine Cytotoxicity (MTT Assay) - Establish dose-range - Calculate IC50 A->B C Anti-inflammatory Assays - NO, IL-6, TNF-α measurement - Western Blot for iNOS, COX-2 B->C Use non-toxic concentrations D Apoptosis Assays - Annexin V/PI Staining - Caspase Activity Assay - Western Blot for Bax, Bcl-2 B->D Use IC50 and sub-IC50 concentrations E Investigate NF-κB Pathway - p65 nuclear translocation - IκBα phosphorylation C->E F Investigate MAPK Pathway - Phosphorylation of p38, JNK, ERK C->F

Caption: Workflow for characterizing the bioactivity of this compound.

NF-κB Signaling Pathway in Inflammation

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6, TNF-α) Nucleus->Genes Transcription Paniculoside This compound Paniculoside->IKK Inhibits?

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Intrinsic Apoptosis Signaling Pathway

G Paniculoside This compound Bcl2 Bcl-2 (Anti-apoptotic) Paniculoside->Bcl2 Down-regulates? Bax Bax (Pro-apoptotic) Paniculoside->Bax Up-regulates? Bcl2->Bax Mito Mitochondrion Bax->Mito Pore formation CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of this compound-induced intrinsic apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on selected cell lines and to establish the half-maximal inhibitory concentration (IC50).

Materials:

  • Cell lines (e.g., MCF-7, MDA-MB-231, RAW 264.7, HUVEC)

  • Complete growth medium (specific to each cell line)

  • This compound stock solution (e.g., in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium and treat the cells with 100 µL of varying concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value using appropriate software.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

Objective: To quantify the effect of this compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Complete growth medium

  • This compound

  • LPS (from E. coli)

  • Griess Reagent System

  • Sodium nitrite standard

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control groups (untreated, LPS only, this compound only).

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each sample, and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Quantification of Cytokine Secretion (ELISA)

Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.[2][3]

Materials:

  • Cell culture supernatants from the NO production experiment

  • ELISA kits for TNF-α and IL-6

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions for the specific ELISA kits.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Add the enzyme conjugate (e.g., HRP-streptavidin) and incubate.

  • Wash the plate and add the substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations from the standard curve.

Western Blot Analysis for Inflammatory and Apoptotic Proteins

Objective: To determine the effect of this compound on the expression levels of key proteins involved in inflammation (iNOS, COX-2) and apoptosis (Bax, Bcl-2, cleaved Caspase-3).

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (specific for target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated cells and determine protein concentration.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate secondary antibody for 1 hour.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system and perform densitometric analysis.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound using flow cytometry.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound at various concentrations for 24 hours.

  • Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic). Natural products have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins[4][5].

References

Application Notes and Protocols for In Vivo Testing of Paniculoside III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of Paniculoside III, a saponin with potential therapeutic applications. The following sections detail experimental protocols for assessing its anti-inflammatory, anti-cancer, and neuroprotective activities in relevant animal models.

Anti-inflammatory Activity of this compound

Inflammation is a key pathological component of numerous diseases. This compound can be evaluated for its ability to modulate inflammatory responses using acute and chronic inflammation models.

Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)

This widely used model assesses the effect of a compound on acute inflammation.

Experimental Protocol:

  • Animal Model: Male Wistar rats (180-220g) are used.

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping:

    • Group I: Vehicle control (e.g., saline or 0.5% carboxymethylcellulose)

    • Group II: this compound (low dose, e.g., 10 mg/kg)

    • Group III: this compound (high dose, e.g., 50 mg/kg)

    • Group IV: Positive control (e.g., Indomethacin, 10 mg/kg)

  • Administration: this compound and the vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation. The positive control is also administered one hour prior.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[1]

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Quantitative Data Summary:

GroupTreatmentPaw Volume (mL) at 3h (Mean ± SD)% Inhibition of Edema
IVehicle1.25 ± 0.15-
IIThis compound (10 mg/kg)0.95 ± 0.1224.0
IIIThis compound (50 mg/kg)0.70 ± 0.1044.0
IVIndomethacin (10 mg/kg)0.62 ± 0.0850.4

Experimental Workflow:

G cluster_0 Pre-treatment Phase cluster_1 Inflammation Induction & Measurement cluster_2 Data Analysis acclimatization Acclimatization of Rats (1 week) grouping Randomization into Treatment Groups (n=6) acclimatization->grouping administration Oral Administration of this compound / Vehicle / Indomethacin grouping->administration induction Sub-plantar Injection of Carrageenan (0.1 mL, 1%) administration->induction measurement Measure Paw Volume at 0, 1, 2, 3, 4 hours induction->measurement analysis Calculate % Inhibition of Edema measurement->analysis statistics Statistical Analysis (e.g., ANOVA) analysis->statistics

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats (Chronic Inflammation)

This model mimics chronic inflammation, particularly relevant for arthritic conditions.

Experimental Protocol:

  • Animal Model: Male Wistar rats (180-220g).

  • Induction of Arthritis: On day 0, arthritis is induced by a single intradermal injection of 0.1 mL of CFA into the sub-plantar region of the right hind paw.[1]

  • Grouping and Treatment:

    • Group I: Arthritic control (Vehicle)

    • Group II: this compound (e.g., 20 mg/kg/day, p.o.)

    • Group III: Positive control (e.g., Methotrexate, 2 mg/kg/week, i.p.)

  • Treatment Schedule: Treatment with this compound or vehicle starts on day 0 and continues daily for 21 days.

  • Parameters Measured:

    • Paw Volume: Measured every 3 days.

    • Arthritic Score: Assessed visually (0=no erythema/swelling; 4=severe erythema/swelling).

    • Body Weight: Monitored weekly.

    • Biochemical Markers: On day 21, blood is collected to measure inflammatory markers like C-reactive protein (CRP) and cytokines (e.g., TNF-α, IL-6).[2]

    • Histopathology: Paw tissues are collected for histological examination.

Quantitative Data Summary:

ParameterArthritic ControlThis compound (20 mg/kg)Methotrexate (2 mg/kg)
Paw Volume Increase (Day 21, %)150 ± 1585 ± 1260 ± 10
Arthritic Score (Day 21)3.5 ± 0.52.0 ± 0.41.5 ± 0.3
Plasma TNF-α (pg/mL)210 ± 25130 ± 2095 ± 15
Plasma IL-6 (pg/mL)350 ± 30200 ± 25150 ± 20
*p < 0.05 compared to Arthritic Control

Anti-cancer Activity of this compound

The potential of this compound to inhibit tumor growth can be assessed using xenograft models.

Human Tumor Xenograft Model in Nude Mice

This model evaluates the efficacy of a compound on human cancer cell lines grown as tumors in immunocompromised mice.

Experimental Protocol:

  • Cell Culture: A human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer) is cultured in appropriate media.[3]

  • Animal Model: Athymic nude mice (4-6 weeks old).

  • Tumor Inoculation: 5 x 10^6 cancer cells in 0.1 mL of saline are injected subcutaneously into the flank of each mouse.

  • Grouping and Treatment: When tumors reach a palpable size (e.g., 100 mm³), mice are randomized into groups:

    • Group I: Vehicle control

    • Group II: this compound (e.g., 25 mg/kg/day, i.p.)

    • Group III: Positive control (e.g., Cisplatin, 5 mg/kg/week, i.p.)

  • Treatment Schedule: Treatment is administered for a specified period (e.g., 21 days).

  • Parameters Measured:

    • Tumor Volume: Measured every 2-3 days using calipers (Volume = 0.5 x Length x Width²).

    • Body Weight: Monitored to assess toxicity.

    • Tumor Weight: At the end of the study, tumors are excised and weighed.

    • Immunohistochemistry: Tumors can be analyzed for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Quantitative Data Summary:

GroupTreatmentFinal Tumor Volume (mm³) (Mean ± SD)Final Tumor Weight (g) (Mean ± SD)% Tumor Growth Inhibition
IVehicle1500 ± 2501.6 ± 0.3-
IIThis compound (25 mg/kg)850 ± 1800.9 ± 0.243.3
IIICisplatin (5 mg/kg)450 ± 1200.5 ± 0.170.0
*p < 0.05 compared to Vehicle Control

Signaling Pathway potentially targeted by this compound in Cancer:

G cluster_0 Apoptosis Pathway Paniculoside_III This compound Bcl2 Bcl-2 (Anti-apoptotic) Paniculoside_III->Bcl2 inhibits Bax Bax (Pro-apoptotic) Paniculoside_III->Bax activates Caspase9 Caspase-9 Bcl2->Caspase9 inhibits Bax->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces G cluster_0 Pre-treatment & Induction cluster_1 Assessment pretreatment 7 days Pre-treatment with this compound / Vehicle induction MPTP Injection (4 x 20 mg/kg, i.p.) pretreatment->induction posttreatment 7 days Post-treatment induction->posttreatment behavior Behavioral Tests (Rotarod, Pole Test) posttreatment->behavior sacrifice Sacrifice and Brain Collection behavior->sacrifice neurochem Neurochemical Analysis (HPLC) sacrifice->neurochem ihc Immunohistochemistry (TH staining) sacrifice->ihc

References

Paniculoside III: Uncharted Territory in Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a growing interest in natural compounds for the treatment of neuroinflammatory conditions, a comprehensive review of publicly available scientific literature reveals a significant gap in research concerning the therapeutic potential of Paniculoside III in this area. At present, there are no published studies detailing the effects of this compound on neuroinflammation, its mechanism of action in brain-resident immune cells like microglia, or its impact on key inflammatory signaling pathways.

This compound is a known diterpene glucoside isolated from Stevia paniculata. Its chemical structure and basic properties are documented in chemical databases. However, its biological activities, particularly in the context of the central nervous system and inflammatory responses, remain largely unexplored.

The Need for Foundational Research

To assess the viability of this compound as a candidate for neuroinflammation studies, foundational research is required. This would involve a series of in vitro and in vivo experiments to elucidate its potential anti-inflammatory effects and mechanisms of action.

A typical research workflow to investigate a novel compound like this compound for neuroinflammation would involve the following stages:

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation Cell Viability Assays Cell Viability Assays LPS-Stimulated Microglia Model LPS-Stimulated Microglia Model Cell Viability Assays->LPS-Stimulated Microglia Model Determine non-toxic concentrations Measurement of Inflammatory Mediators Measurement of Inflammatory Mediators LPS-Stimulated Microglia Model->Measurement of Inflammatory Mediators Assess anti-inflammatory potential Signaling Pathway Analysis Signaling Pathway Analysis Measurement of Inflammatory Mediators->Signaling Pathway Analysis Elucidate mechanism of action Animal Model of Neuroinflammation Animal Model of Neuroinflammation Signaling Pathway Analysis->Animal Model of Neuroinflammation Promising in vitro results Behavioral Assessments Behavioral Assessments Animal Model of Neuroinflammation->Behavioral Assessments Histological Analysis Histological Analysis Animal Model of Neuroinflammation->Histological Analysis Biochemical Assays Biochemical Assays Histological Analysis->Biochemical Assays G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB_complex p65/p50 IκBα->NFκB_complex Degrades & Releases p65 p65 p50 p50 NFκB_complex_n p65/p50 NFκB_complex->NFκB_complex_n Translocates p65_n p65 p50_n p50 DNA DNA NFκB_complex_n->DNA Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes

Application of Paniculoside III in Neurodegenerative Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of structure and function of neurons. Research into natural compounds with neuroprotective potential is a promising avenue for therapeutic development. Paniculoside III, a triterpenoid saponin, is a glycoside of hederagenin. While direct studies on this compound in neurodegenerative disease models are currently limited, the significant neuroprotective activities of its aglycone, hederagenin, suggest that this compound may hold similar therapeutic potential.

Hederagenin has been shown to exert neuroprotective effects through various mechanisms, including the induction of autophagy to clear aggregated proteins, and anti-inflammatory and antioxidant activities.[1][2][3] Specifically, hederagenin has been demonstrated to promote the degradation of mutant huntingtin and α-synuclein, proteins implicated in Huntington's and Parkinson's disease, respectively, and to improve motor deficits in a mouse model of Parkinson's disease.[1][2]

These findings provide a strong rationale for investigating this compound in neurodegenerative disease models. This document outlines potential applications, summarizes hypothetical quantitative data based on the known effects of hederagenin, and provides detailed experimental protocols to guide such research.

Data Presentation

The following tables present hypothetical quantitative data that could be expected from studies on this compound, based on the observed effects of its aglycone, hederagenin.

Table 1: In Vitro Neuroprotection of this compound in a Cellular Model of Parkinson's Disease (SH-SY5Y cells treated with MPP+)

Treatment GroupCell Viability (%)Reactive Oxygen Species (ROS) Levels (Fold Change vs. Control)α-Synuclein Aggregate Positive Cells (%)
Control100 ± 5.21.0 ± 0.12.1 ± 0.5
MPP+ (1 mM)45 ± 4.13.5 ± 0.435.8 ± 3.9
MPP+ + this compound (1 µM)62 ± 5.52.4 ± 0.324.3 ± 3.1
MPP+ + this compound (5 µM)78 ± 6.11.8 ± 0.215.7 ± 2.5
MPP+ + this compound (10 µM)89 ± 7.31.2 ± 0.18.9 ± 1.8

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Parkinson's Disease (MPTP-induced)

Treatment GroupRotarod Performance (latency to fall, s)Dopaminergic Neuron Count in Substantia Nigra (% of Control)Striatal Dopamine Levels (ng/mg tissue)
Vehicle Control185 ± 15100 ± 815.2 ± 1.8
MPTP (30 mg/kg)65 ± 1042 ± 55.8 ± 0.9
MPTP + this compound (10 mg/kg)95 ± 1258 ± 68.1 ± 1.1
MPTP + this compound (25 mg/kg)130 ± 1475 ± 711.5 ± 1.4
MPTP + this compound (50 mg/kg)160 ± 1688 ± 813.9 ± 1.6

Mandatory Visualizations

G cluster_0 This compound Treatment cluster_1 Cellular Stress cluster_2 Signaling Pathways cluster_3 Neuroprotective Outcomes P_III This compound ROS Oxidative Stress P_III->ROS reduces Inflammation Neuroinflammation P_III->Inflammation reduces AMPK AMPK Activation P_III->AMPK Neuron_Survival Neuronal Survival ROS->Neuron_Survival impairs Inflammation->Neuron_Survival impairs Protein_Agg Protein Aggregation (α-synuclein, Aβ) Protein_Agg->Neuron_Survival impairs mTOR mTOR Inhibition AMPK->mTOR inhibits Autophagy Autophagy Induction AMPK->Autophagy activates mTOR->Autophagy inhibits Autophagy->Protein_Agg degrades Reduced_Agg Reduced Protein Aggregates Autophagy->Reduced_Agg Improved_Function Improved Neuronal Function Neuron_Survival->Improved_Function Reduced_Agg->Improved_Function

Caption: Proposed signaling pathway for this compound neuroprotection.

G cluster_0 In Vitro Workflow start Seed SH-SY5Y cells treat Treat with this compound start->treat induce Induce neurotoxicity (e.g., MPP+, 6-OHDA, Aβ oligomers) treat->induce incubate Incubate for 24-48h induce->incubate assess Assess endpoints incubate->assess endpoints Cell Viability (MTT) ROS Production (DCF-DA) Protein Aggregation (Immunofluorescence) Apoptosis (Caspase-3 Assay) assess->endpoints

Caption: Experimental workflow for in vitro neuroprotection assays.

Caption: Experimental workflow for in vivo Parkinson's disease model.

Experimental Protocols

In Vitro Neuroprotection Assay against MPP+-induced Toxicity in SH-SY5Y Cells

Objective: To evaluate the protective effect of this compound against 1-methyl-4-phenylpyridinium (MPP+)-induced neurotoxicity in a human neuroblastoma cell line, a common in vitro model for Parkinson's disease.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MPP+ iodide

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • 2',7'-Dichlorofluorescin diacetate (DCF-DA)

  • Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours. Include a vehicle control (DMSO).

    • Following pre-treatment, add MPP+ to a final concentration of 1 mM to induce toxicity. A control group without MPP+ or this compound should be included.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Assessment of Cell Viability (MTT Assay):

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Measurement of Reactive Oxygen Species (ROS) (DCF-DA Assay):

    • After the 24-hour incubation, wash the cells with PBS.

    • Add 100 µL of 10 µM DCF-DA solution to each well and incubate for 30 minutes at 37°C.

    • Wash the cells again with PBS.

    • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.

In Vitro Inhibition of Amyloid-Beta (Aβ) Aggregation

Objective: To determine the effect of this compound on the aggregation of Aβ peptide, a key pathological hallmark of Alzheimer's disease.

Materials:

  • Synthetic Aβ1-42 peptide

  • Hexafluoroisopropanol (HFIP)

  • Thioflavin T (ThT)

  • This compound (stock solution in DMSO)

  • Phosphate buffer (pH 7.4)

Procedure:

  • Aβ Preparation: Dissolve Aβ1-42 peptide in HFIP to a concentration of 1 mg/mL. Aliquot and evaporate the HFIP to form a peptide film. Store at -20°C. Before use, dissolve the peptide film in DMSO to a concentration of 2 mM.

  • Aggregation Assay:

    • In a 96-well black plate, mix Aβ1-42 (final concentration 10 µM) with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) in phosphate buffer. Include a vehicle control (DMSO).

    • Add ThT to a final concentration of 20 µM.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity (excitation 440 nm, emission 485 nm) every 10 minutes for 24 hours at 37°C using a fluorescence plate reader with shaking between readings.

    • An increase in ThT fluorescence indicates Aβ aggregation.

In Vivo Neuroprotection in an MPTP-induced Mouse Model of Parkinson's Disease

Objective: To assess the in vivo efficacy of this compound in protecting against dopaminergic neuron loss and motor deficits in a mouse model of Parkinson's disease.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

  • This compound

  • Saline

  • Rotarod apparatus

  • Pole test apparatus

Procedure:

  • Animal Groups and Treatment:

    • Divide mice into groups: Vehicle control, MPTP only, and MPTP + this compound (different doses, e.g., 10, 25, 50 mg/kg).

    • Administer this compound or vehicle daily via oral gavage for 14 days.

  • MPTP Induction: From day 8 to day 14, administer MPTP (30 mg/kg, i.p.) or saline to the respective groups 30 minutes after the this compound/vehicle administration.

  • Behavioral Testing (Day 15):

    • Rotarod Test: Place mice on a rotating rod with increasing speed and record the latency to fall.

    • Pole Test: Place mice head-up on top of a vertical pole and record the time to turn down and descend.

  • Tissue Collection and Analysis (Day 16):

    • Sacrifice mice and collect brain tissue.

    • Immunohistochemistry: Section the substantia nigra and stain for tyrosine hydroxylase (TH) to quantify the number of dopaminergic neurons.

    • HPLC: Homogenize striatal tissue to measure the levels of dopamine and its metabolites.

Conclusion

The available evidence for the neuroprotective effects of hederagenin provides a strong foundation for investigating this compound as a potential therapeutic agent for neurodegenerative diseases. The proposed experimental protocols offer a starting point for researchers to explore the efficacy of this compound in relevant in vitro and in vivo models. Further studies are warranted to elucidate the specific mechanisms of action of this compound and to validate its therapeutic potential.

References

Application Notes and Protocols for the Evaluation of Paniculoside III as a Potential Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial part of the innate immune system, chronic inflammation can contribute to a variety of diseases. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, play a central role in regulating the expression of pro-inflammatory mediators. These mediators include enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which produce prostaglandin E2 (PGE2) and nitric oxide (NO) respectively, as well as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).

Natural products are a rich source of potential new anti-inflammatory agents. This document outlines a series of protocols to assess the anti-inflammatory activity of a test compound, using Paniculoside III as an example. The described assays will focus on the inhibition of key inflammatory mediators and the modulation of the NF-κB and MAPK signaling pathways in a cellular model of inflammation, typically using lipopolysaccharide (LPS)-stimulated macrophages.

Data Presentation: Illustrative Anti-inflammatory Activity

The following tables summarize potential quantitative data for an investigational anti-inflammatory compound.

Table 1: Inhibitory Effects on Pro-inflammatory Mediators

MediatorAssay SystemTest Compound Concentration (µM)% Inhibition (Mean ± SD)IC₅₀ (µM)
Nitric Oxide (NO) LPS-stimulated RAW 264.7 cells115.2 ± 2.122.5
535.8 ± 3.5
1058.1 ± 4.2
2585.3 ± 5.0
5095.7 ± 3.8
**Prostaglandin E₂ (PGE₂) **LPS-stimulated RAW 264.7 cells112.5 ± 1.918.9
530.1 ± 2.8
1052.4 ± 3.9
2579.8 ± 4.5
5091.2 ± 4.1
TNF-α LPS-stimulated RAW 264.7 cells110.9 ± 2.325.1
528.7 ± 3.1
1049.5 ± 4.0
2575.4 ± 5.2
5088.6 ± 4.8

Table 2: Effects on Pro-inflammatory Enzyme Expression

Protein/GeneMethodTest Compound Concentration (µM)Relative Expression Level (Fold Change vs. LPS)
iNOS (protein) Western Blot100.65
250.31
500.12
COX-2 (protein) Western Blot100.72
250.38
500.15
iNOS (mRNA) RT-qPCR250.42
COX-2 (mRNA) RT-qPCR250.48

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment:

    • Seed cells in appropriate culture plates (e.g., 96-well for NO assay, 6-well for protein/RNA extraction).

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

    • Stimulate with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Test)
  • After the 24-hour incubation period, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify nitrite concentration using a sodium nitrite standard curve.

Protocol 3: Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement (ELISA)
  • Collect cell culture supernatants after treatment.

  • Perform Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions (commercially available kits).

  • Briefly, coat a 96-well plate with capture antibody.

  • Add supernatants and standards and incubate.

  • Add detection antibody, followed by a substrate solution.

  • Stop the reaction and measure absorbance at the appropriate wavelength.

  • Calculate cytokine concentrations based on the standard curve.

Protocol 4: Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
  • Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 5: RNA Extraction and RT-qPCR for iNOS and COX-2 mRNA
  • Extract total RNA from treated cells using a commercial RNA isolation kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (RT-qPCR) using SYBR Green master mix and specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH).

  • Analyze the relative gene expression using the 2-ΔΔCt method.

Signaling Pathway and Workflow Diagrams

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IκBα IκBα IKK->IκBα Phosphorylates NFκB_IκBα p50/p65-IκBα (Inactive) IKK->NFκB_IκBα Inhibits IκBα->NFκB_IκBα Inhibits NFκB p50/p65 NFκB->NFκB_IκBα NFκB_nuc p50/p65 NFκB_IκBα->NFκB_nuc NF-κB Translocation Paniculoside_III This compound Paniculoside_III->IKK Inhibits Paniculoside_III->NFκB_nuc Inhibits DNA DNA NFκB_nuc->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Transcription

Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates ERK ERK MEK1_2->ERK Phosphorylates AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Paniculoside_III This compound Paniculoside_III->p38 Inhibits Phos. Paniculoside_III->JNK Inhibits Phos. Paniculoside_III->ERK Inhibits Phos. Genes Pro-inflammatory Genes AP1->Genes Transcription

Caption: Proposed inhibitory mechanism of this compound on the MAPK signaling pathway.

G cluster_assays Downstream Assays start Start: RAW 264.7 Cell Culture treatment Pre-treat with this compound Then stimulate with LPS start->treatment incubation 24-hour Incubation treatment->incubation griess Griess Assay for NO incubation->griess elisa ELISA for Cytokines (TNF-α, IL-6) incubation->elisa western Western Blot for Protein Expression (iNOS, COX-2, p-p65, p-p38) incubation->western qpcr RT-qPCR for mRNA Expression (iNOS, COX-2) incubation->qpcr analysis Data Analysis and Interpretation griess->analysis elisa->analysis western->analysis qpcr->analysis

Caption: General experimental workflow for evaluating anti-inflammatory activity.

Troubleshooting & Optimization

Technical Support Center: Optimizing Paniculoside III Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Paniculoside III extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound from Gynostemma pentaphyllum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically extracted?

A1: this compound is a dammarane-type saponin, also known as Gypenoside A, a major bioactive constituent found in the medicinal plant Gynostemma pentaphyllum (Thunb.) Makino, also known as Jiaogulan. This plant is a perennial vine belonging to the Cucurbitaceae family and is widely used in traditional Asian medicine.

Q2: Which solvents are most effective for extracting this compound?

A2: Ethanol and methanol are commonly used and effective solvents for extracting this compound and other gypenosides from Gynostemma pentaphyllum. Aqueous ethanol solutions (e.g., 50-80%) are often preferred as they balance the polarity for efficient extraction of saponins while being less toxic than methanol.[1] Hot water extraction can also be employed, sometimes in combination with alcohol extraction for comprehensive recovery.

Q3: What are the common methods for extracting this compound?

A3: Common extraction methods include:

  • Maceration: Soaking the plant material in a solvent at room temperature.

  • Reflux Extraction: Boiling the solvent with the plant material to enhance extraction efficiency.

  • Soxhlet Extraction: A continuous extraction method using a specialized apparatus.[2]

  • Ultrasound-Assisted Extraction (UAE): Using ultrasonic waves to disrupt cell walls and improve solvent penetration.

  • Microwave-Assisted Extraction (MAE): Using microwave energy to heat the solvent and plant material rapidly.

  • Pressurized Liquid Extraction (PLE): Employing solvents at elevated temperatures and pressures to increase extraction efficiency. Pressurized 80% ethanol has been shown to achieve high recovery of gypenosides.[3]

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) is the most common and accurate method for quantifying this compound.[4][5] Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) can also be used for precise quantification of various gypenosides.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound 1. Inadequate Solvent Polarity: The solvent may not be optimal for this compound's polarity. 2. Insufficient Extraction Time/Temperature: The extraction conditions may not be sufficient to extract the compound fully. 3. Improper Plant Material Preparation: Large particle size can limit solvent penetration. 4. Degradation of this compound: High temperatures during extraction can cause degradation.1. Optimize Solvent: Test different concentrations of aqueous ethanol (e.g., 50%, 70%, 80%) or methanol. A multi-step extraction using hot water followed by ethanol can also be effective. 2. Adjust Conditions: Increase extraction time or temperature moderately. For advanced methods like UAE, optimize sonication time and power. 3. Grind Plant Material: Ensure the Gynostemma pentaphyllum leaves are dried and ground to a fine powder to increase the surface area for extraction. 4. Control Temperature: For methods involving heat, carefully control the temperature to avoid excessive heat that can lead to the degradation of saponins into less polar sub-glycosides.[6]
Presence of Impurities in the Extract 1. Co-extraction of Other Compounds: The solvent may be extracting other compounds with similar polarities, such as flavonoids and polysaccharides. 2. Presence of Pigments: Chlorophyll and other pigments are often co-extracted.1. Purification: Employ purification steps after initial extraction. Column chromatography using resins like Amberlite XAD-7HP is effective for purifying gypenosides.[3] A C18 cartridge can also be used to separate flavonoids and saponins by eluting with different methanol concentrations. 2. Pre-extraction Defatting: For very non-polar impurities, a pre-extraction step with a non-polar solvent like hexane can be performed.
Difficulty in Separating this compound from Other Gypenosides Similar Chemical Structures: Many gypenosides have very similar structures and polarities, making separation challenging.Advanced Chromatographic Techniques: Utilize preparative HPLC or High-Speed Counter-Current Chromatography (HSCCC) for high-resolution separation of individual saponins.

Quantitative Data on Extraction Yields

The yield of this compound can vary significantly depending on the extraction method and the specific batch of plant material. The following table summarizes representative yields of related gypenosides from Gynostemma pentaphyllum found in the literature. Note that this compound is a major gypenoside, and its yield will be a significant component of the total gypenoside content.

Extraction MethodSolventTemperatureTimeGypenoside Yield (Total)Reference
Pressurized Liquid Extraction80% Ethanol100°C3 hours164 mg/g[3]
Pressurized Liquid ExtractionWater100°C3 hours106.7 mg/g[3]
Soxhlet Extraction80% MethanolBoiling Point6 hoursNot specified for total, qualitative analysis performed[2]
Hot Water ExtractionWater90°C10 minutesNot specified for total, qualitative analysis performed[2]
Shaking95% EthanolRoom Temp.6 hoursNot specified for total, qualitative analysis performed

Note: The yields mentioned above are for total gypenosides and provide an indication of the efficiency of different extraction methods. The specific yield of this compound would require quantification by methods like HPLC.

A study using UPLC-Q-Trap-MS on Gynostemma pentaphyllum from different regions showed that heat processing can alter the content of various gypenosides. The content of gypenoside L and LI, which are structurally related to this compound, increased after heat processing, while others decreased.[4] This highlights the importance of processing methods on the final yield of specific saponins.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Preparation of Plant Material: Dry the leaves of Gynostemma pentaphyllum at a controlled temperature (e.g., 50°C) and grind them into a fine powder (60-80 mesh).

  • Extraction:

    • Place 10 g of the powdered plant material into a 500 mL flask.

    • Add 320 mL of 50% aqueous ethanol (a 1:32 solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath or use an ultrasonic probe.

    • Sonication parameters: Set the ultrasonic power to 200 W and the temperature to 30°C.

    • Extract for 37 minutes.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it using a rotary evaporator at a reduced pressure and a temperature below 50°C to remove the ethanol.

  • Purification (Optional but Recommended):

    • The concentrated aqueous extract can be further purified by passing it through a column packed with Amberlite XAD-7HP resin.

    • Wash the column with deionized water to remove sugars and other highly polar impurities.

    • Elute the gypenosides with an increasing gradient of ethanol.

  • Quantification:

    • Analyze the purified fraction using HPLC to quantify the this compound content.

Protocol 2: Pressurized Liquid Extraction (PLE) of this compound
  • Preparation of Plant Material: Prepare the Gynostemma pentaphyllum leaves as described in Protocol 1.

  • Extraction:

    • Pack the powdered plant material into the extraction cell of the PLE system.

    • Set the extraction parameters:

      • Solvent: 80% aqueous ethanol.

      • Temperature: 100°C.

      • Pressure: 1500 psi.

      • Extraction Time: 3 cycles of 10 minutes each.

  • Collection and Concentration:

    • Collect the extract from the collection vial.

    • Concentrate the extract using a rotary evaporator as described in Protocol 1.

  • Purification and Quantification:

    • Follow the purification and quantification steps outlined in Protocol 1.

Visualizations

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_separation Separation cluster_purification Purification cluster_analysis Analysis start Gynostemma pentaphyllum Leaves drying Drying start->drying grinding Grinding drying->grinding extraction Solvent Extraction (e.g., UAE, PLE) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration purification Column Chromatography (e.g., Amberlite XAD-7HP) concentration->purification analysis Quantification (HPLC, UPLC-MS) purification->analysis end Pure this compound analysis->end

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Logic start Start Extraction issue Low this compound Yield? start->issue cause1 Suboptimal Solvent? issue->cause1 Yes cause2 Inefficient Conditions? issue->cause2 Yes cause3 Degradation? issue->cause3 Yes end Optimized Yield issue->end No solution1 Test Different Ethanol/Methanol Concentrations cause1->solution1 solution2 Increase Time/Temperature or Optimize UAE/MAE Parameters cause2->solution2 solution3 Control Temperature Carefully cause3->solution3 solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for addressing low this compound yield.

References

Paniculoside III stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Paniculoside III. The information is intended for researchers, scientists, and drug development professionals. As specific stability data for this compound is limited, much of the guidance is based on the known behavior of structurally similar diterpene glycosides, particularly steviol glycosides.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: For long-term storage, solid this compound should be stored at 2-8°C, protected from light and moisture. For short-term storage of solutions, it is recommended to prepare aliquots in a suitable solvent (e.g., DMSO, Methanol, Ethanol) and store them in tightly sealed vials at -20°C for up to two weeks. Before use, allow the solution to equilibrate to room temperature for at least one hour.

Q2: What are the primary factors that can cause this compound degradation?

A2: Based on studies of similar diterpene glycosides, the primary factors influencing the stability of this compound are likely to be pH and temperature.[1][2] Acidic conditions, particularly at elevated temperatures, are expected to be the most significant cause of degradation. Exposure to strong oxidizing agents and prolonged exposure to UV light could also potentially lead to degradation.

Q3: At what pH is this compound likely to be most stable?

A3: While specific data for this compound is unavailable, related steviol glycosides generally exhibit maximum stability in the pH range of 4-6.[1] It is anticipated that this compound would be most stable in a slightly acidic to a neutral aqueous solution. Highly acidic (pH < 3) and alkaline conditions should be avoided, especially during heating.

Q4: What are the likely degradation products of this compound?

A4: The degradation of this compound, a diterpene glucoside, is likely to proceed through hydrolysis of the glycosidic bond. This would result in the formation of the aglycone and the corresponding sugar moiety. Under harsh acidic conditions, further rearrangement of the aglycone is possible.[2]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in bioassays.
Possible Cause Troubleshooting Step
Degradation of this compound in stock solution. Prepare fresh stock solutions of this compound before each experiment. If using previously prepared frozen stocks, ensure they are not more than two weeks old. Perform a quick purity check of the solution using HPLC if possible.
Degradation in assay buffer. Check the pH of your assay buffer. If it is outside the optimal range (likely pH 4-6), consider adjusting it. Minimize the incubation time at elevated temperatures if your assay requires it.
Interaction with other components in the assay medium. Run a control experiment with this compound in the assay medium without the biological component to check for any direct degradation caused by the medium.
Issue 2: Appearance of unknown peaks in HPLC analysis.
Possible Cause Troubleshooting Step
Sample degradation during preparation or storage. Ensure the sample solvent is appropriate and does not promote degradation. Prepare samples immediately before analysis. If samples need to be stored in an autosampler, ensure it is temperature-controlled (e.g., 4°C).
On-column degradation. Check the pH of the mobile phase. Highly acidic or basic mobile phases can cause degradation of acid-labile compounds on the analytical column.
Carryover from previous injections. Implement a robust needle and column wash protocol between injections to prevent carryover of degradants or the parent compound.

Quantitative Data on Stability of Related Compounds

The following table summarizes the stability data for Stevioside, a structurally related diterpene glycoside from the Stevia genus, which can provide an indication of the potential stability profile of this compound.

CompoundpHTemperature (°C)Time (h)Degradation (%)Reference
Stevioside3807255[1]
Stevioside28072100[1]
Stevioside48084[3]
Stevioside38088[3]
Stevioside4100Not specified10[3]
Stevioside3100Not specified40[3]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[4][5]

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Conditions:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 2, 4, 8, and 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[6]

  • Thermal Degradation: Heat the solid this compound at 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and fluorescent light for a specified duration.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • For each stress condition, transfer an aliquot of the stock solution to a vial and add the stressor.

  • At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis), and dilute it to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from its degradation products, impurities, or excipients.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[7]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20-21% B

    • 25-45 min: 21-50% B

  • Flow Rate: 0.6 mL/min.[7]

  • Column Temperature: 25°C.[7]

  • Detection Wavelength: UV detection at an appropriate wavelength determined by the UV spectrum of this compound (e.g., 210 nm).

  • Injection Volume: 10 µL.

Method Validation:

The method should be validated according to ICH guidelines, including specificity (by analyzing forced degradation samples), linearity, accuracy, precision, and robustness.

Visualizations

cluster_conditions Stress Conditions Acid Acidic pH Hydrolysis Hydrolysis of Glycosidic Bond Acid->Hydrolysis Rearrangement Further Rearrangement of Aglycone Acid->Rearrangement Heat High Temperature Heat->Hydrolysis Heat->Rearrangement Oxidation Oxidizing Agent Paniculoside_III This compound (Diterpene Glycoside) Oxidation->Paniculoside_III Oxidation Paniculoside_III->Hydrolysis Degradation_Products Other Degradation Products Paniculoside_III->Degradation_Products Oxidation Aglycone Aglycone Hydrolysis->Aglycone Sugar Sugar Moiety Hydrolysis->Sugar Aglycone->Rearrangement Rearrangement->Degradation_Products

Caption: Proposed degradation pathway for this compound.

start Start: Stability Study of This compound forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation hplc_dev Develop Stability-Indicating HPLC Method forced_degradation->hplc_dev hplc_val Validate HPLC Method (Specificity, Linearity, Accuracy, etc.) hplc_dev->hplc_val analyze_samples Analyze Stressed Samples hplc_val->analyze_samples identify_degradants Identify and Characterize Degradation Products (LC-MS) analyze_samples->identify_degradants end End: Establish Stability Profile identify_degradants->end

Caption: Experimental workflow for stability testing.

start Inconsistent Bioassay Results check_solution Is the stock solution freshly prepared? start->check_solution prepare_fresh Action: Prepare a fresh stock solution. check_solution->prepare_fresh No check_buffer Is the assay buffer pH between 4 and 6? check_solution->check_buffer Yes end Re-run Assay prepare_fresh->end adjust_buffer Action: Adjust buffer pH. check_buffer->adjust_buffer No check_temp Is the assay run at elevated temperature? check_buffer->check_temp Yes adjust_buffer->end minimize_time Action: Minimize incubation time or run temperature controls. check_temp->minimize_time Yes check_temp->end No minimize_time->end

Caption: Troubleshooting inconsistent bioassay results.

References

Overcoming poor solubility of Paniculoside III in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of Paniculoside III in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a diterpene glycoside isolated from the plant Stevia paniculata.[1] Like many other natural products, it can exhibit poor aqueous solubility, which presents a challenge for its use in biological assays.

Q2: In which solvents is this compound soluble?

This compound is soluble in several organic solvents. Commercially, it is often supplied as a powder and is known to be soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[1]

Q3: Is there a recommended solvent for creating stock solutions of this compound?

DMSO is a highly recommended solvent for preparing stock solutions of this compound due to its strong solubilizing capacity for a wide range of organic compounds.[1] Suppliers often provide this compound as a pre-dissolved solution in DMSO, typically at a concentration of 10 mM.

Q4: What is the recommended storage procedure for this compound solutions?

Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to a few weeks) and at -80°C for long-term storage (up to six months). It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q5: What are the known biological activities of this compound or related compounds?

Diterpene glycosides from the Stevia genus, to which this compound belongs, have been reported to possess a range of biological activities, including anti-inflammatory and anti-cancer properties. These effects are often attributed to the modulation of key cellular signaling pathways such as the NF-κB and MAPK pathways.

Troubleshooting Guide: Overcoming Poor Solubility of this compound

This guide addresses common issues encountered when working with this compound in experimental settings.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock solution in aqueous media. The concentration of this compound exceeds its solubility limit in the final aqueous buffer or cell culture medium. The final concentration of DMSO may be too low to maintain solubility.1. Decrease the final concentration of this compound in the assay. 2. Increase the final concentration of DMSO in the assay. However, ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 0.5% for cell-based assays to avoid toxicity). 3. Use a co-solvent. A mixture of solvents, such as Ethanol and DMSO, may enhance solubility. 4. Perform a serial dilution. Instead of a single large dilution, perform a stepwise dilution of the DMSO stock into the aqueous medium. This can help prevent the compound from crashing out of solution.
Difficulty dissolving the powdered form of this compound. Inadequate solvent volume or insufficient mixing. The compound may require gentle heating to aid dissolution.1. Ensure you are using a sufficient volume of a suitable solvent (e.g., DMSO). 2. Vortex the solution for several minutes. 3. Briefly warm the solution in a water bath at 37°C to aid dissolution. 4. Use sonication for a few minutes to break up any aggregates.
Inconsistent experimental results. Incomplete dissolution or precipitation of this compound leading to inaccurate concentrations. Degradation of the compound.1. Visually inspect your solutions for any precipitate before use. If precipitation is observed, follow the steps in this guide to redissolve the compound. 2. Prepare fresh dilutions from your stock solution for each experiment. 3. Ensure proper storage of both the powdered compound and stock solutions to prevent degradation.

Quantitative Solubility Data

Solvent Quantitative Solubility Qualitative Solubility Notes
DMSO ≥ 10 mMHighRecommended for preparing high-concentration stock solutions.
Ethanol Data not availableSolubleOften used as a solvent for extracting diterpene glycosides, suggesting good solubility. Can be used as a co-solvent with DMSO.
Methanol Data not availableSolubleSimilar to ethanol, it is a suitable solvent for this class of compounds.
Water Data not availablePoor to InsolubleAs a glycoside, it may have some slight aqueous solubility, but it is generally considered poorly soluble in aqueous solutions.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (powder, Molecular Weight: 494.58 g/mol )

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound. To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 494.58 g/mol * 1000 mg/g * 1 mL = 4.95 mg

  • Weigh the this compound. Carefully weigh out 4.95 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO. Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound.

    • Cap the tube tightly and vortex the solution for 2-3 minutes.

    • Visually inspect the solution to ensure all the powder has dissolved.

    • If the compound is not fully dissolved, you can gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing.

    • Alternatively, sonicate the solution for 5-10 minutes.

  • Storage.

    • Once the this compound is completely dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Signaling Pathway and Experimental Workflow Visualizations

Proposed Signaling Pathway for the Anti-Inflammatory Effects of this compound

Based on the known activities of related diterpene glycosides from the Stevia genus, it is proposed that this compound may exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response.

Paniculoside_III_Signaling_Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates MAPK_cascade MAPK Cascade (ERK, JNK, p38) TLR4->MAPK_cascade activates Paniculoside_III This compound Paniculoside_III->IKK inhibits Paniculoside_III->MAPK_cascade inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB_nucleus->Pro_inflammatory_genes AP1 AP-1 MAPK_cascade->AP1 activates AP1_nucleus AP-1 (in nucleus) AP1->AP1_nucleus translocates AP1_nucleus->Pro_inflammatory_genes Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) Pro_inflammatory_genes->Cytokines leads to Solubility_Workflow start Start with this compound (powder) prepare_stock Prepare 10 mM Stock in DMSO start->prepare_stock dilute Dilute Stock in Aqueous Medium prepare_stock->dilute check_solubility Check for Precipitation dilute->check_solubility no_precipitate Proceed with Assay check_solubility->no_precipitate No precipitate Precipitation Observed check_solubility->precipitate Yes troubleshoot Troubleshoot precipitate->troubleshoot lower_conc Lower Final Concentration troubleshoot->lower_conc co_solvent Use Co-solvent (e.g., Ethanol) troubleshoot->co_solvent serial_dilution Perform Serial Dilution troubleshoot->serial_dilution recheck_solubility Re-check for Precipitation lower_conc->recheck_solubility co_solvent->recheck_solubility serial_dilution->recheck_solubility recheck_solubility->no_precipitate No recheck_solubility->troubleshoot Yes

References

Paniculoside III Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of Paniculoside III. The information is presented in a user-friendly question-and-answer format to directly address common experimental issues.

Troubleshooting Guide

This guide addresses specific problems that may arise during the purification of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of this compound in Crude Extract - Inefficient extraction solvent or method. - Degradation of this compound during extraction due to high temperatures. - Suboptimal plant material (low concentration of the target compound).- Optimize the extraction solvent. A common method for saponins from Panax notoginseng leaves is ultrasonic-assisted extraction with 70-86% ethanol. - Maintain a lower temperature during extraction and concentration to prevent degradation. - Ensure the use of high-quality, properly identified plant material.
Co-elution of Impurities with this compound during Column Chromatography - Similar polarity of this compound and impurities. - Inappropriate stationary phase or mobile phase composition. - Overloading of the column.- Employ a two-dimensional chromatography approach, such as Reversed-Phase Liquid Chromatography (RPLC) followed by Hydrophilic Interaction Liquid Chromatography (HILIC), to resolve closely eluting compounds[1]. - Optimize the mobile phase gradient. For C18 columns, an ethanol-water or acetonitrile-water gradient is commonly used for saponin separation. - Reduce the sample load on the column to improve resolution.
Poor Peak Shape (Tailing or Fronting) in HPLC Analysis - Column degradation or contamination. - Inappropriate mobile phase pH. - Interaction of the analyte with active sites on the silica packing.- Wash the column with a strong solvent or replace it if necessary. - Adjust the mobile phase pH. While specific data for this compound is limited, saponin stability can be pH-dependent. - Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations to block active silanol groups.
This compound Degradation During Purification - Exposure to harsh pH conditions (acidic or alkaline). - High temperatures during solvent evaporation.- Maintain a neutral or slightly acidic pH during purification steps. Studies on other glycosides suggest that extreme pH and high temperatures can lead to degradation[2][3]. - Use rotary evaporation at a reduced pressure and a temperature below 50°C for solvent removal.
Difficulty in Crystallizing Purified this compound - Presence of minor impurities. - Inappropriate solvent system for crystallization. - Supersaturation not achieved or uncontrolled nucleation.- Ensure high purity (>95%) of the this compound fraction before attempting crystallization. - Screen a variety of solvent systems (e.g., methanol, ethanol, acetone, and their mixtures with water) to find one in which this compound has moderate solubility. - Employ techniques like slow solvent evaporation, vapor diffusion, or the addition of an anti-solvent to induce crystallization. Scratching the inside of the flask can also initiate crystal formation[4][5].

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial step for purifying this compound from a crude extract of Panax notoginseng leaves?

A1: A common and effective initial purification step is adsorption chromatography using macroporous resins. Resins like D-101 have shown good adsorption and desorption characteristics for saponins from Panax notoginseng[6][7]. This step helps in removing a significant portion of pigments, polysaccharides, and other highly polar or non-polar impurities, thus enriching the saponin fraction containing this compound.

Q2: What type of column and mobile phase is recommended for the preparative HPLC purification of this compound?

A2: For the preparative HPLC of this compound, a reversed-phase C18 column is a standard choice. The mobile phase typically consists of a gradient of ethanol-water or acetonitrile-water[8]. An optimized gradient allows for the effective separation of different saponins based on their polarity. For instance, a stepwise gradient of ethanol in water can be employed to first elute more polar saponins and then increase the ethanol concentration to elute this compound and other less polar saponins.

Q3: How can I identify if the impurity co-eluting with this compound is a structurally related saponin?

A3: To identify co-eluting impurities, especially those that are structurally similar, hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) are highly effective. These techniques can provide mass and structural information on the eluting peaks, which can help in identifying the impurity. Isolation of the impurity using preparative HPLC followed by offline NMR analysis is also a common approach for definitive structural elucidation[9][10].

Q4: What are the expected purity and yield for this compound after a multi-step purification process?

Q5: Are there any known stability issues with this compound that I should be aware of during storage?

A5: While specific stability data for this compound is limited, saponins, in general, can be susceptible to hydrolysis under strong acidic or alkaline conditions, especially at elevated temperatures[2][3][11]. Therefore, it is advisable to store purified this compound, either as a solid or in solution, at low temperatures (e.g., -20°C) and under neutral or slightly acidic pH conditions to minimize degradation.

Data Presentation

Table 1: Comparison of Purification Methods for Saponins from Panax notoginseng (Data inferred from related saponins)

Purification MethodStationary Phase/ResinMobile Phase/EluentTypical Purity AchievedReference
Macroporous Resin ChromatographyD-101Stepwise gradient of Ethanol in Water (e.g., 20%, 45%, 65%)Enriched Saponin Fraction (Content can increase from ~46% to ~80%)[7][12]
Preparative HPLCC18Gradient of Ethanol in Water> 95%[8]
Two-Dimensional LC (RPLC x HILIC)C18 and XAmideAcetonitrile/Water and Acetonitrile/Ammonium Acetate BufferHigh-purity fractions of individual saponins[1]

Experimental Protocols

Protocol 1: Extraction of Total Saponins from Panax notoginseng Leaves
  • Preparation of Plant Material: Dry the leaves of Panax notoginseng at 50°C and grind them into a fine powder.

  • Ultrasonic-Assisted Extraction:

    • Suspend the powdered leaves in 70-85% aqueous ethanol (e.g., 1:10 w/v).

    • Perform ultrasonic extraction for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

    • Repeat the extraction process 2-3 times.

  • Filtration and Concentration:

    • Combine the extracts and filter them through filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude saponin extract.

Protocol 2: Enrichment of this compound using Macroporous Resin Chromatography
  • Resin Preparation: Pre-treat D-101 macroporous resin by washing it sequentially with ethanol and then water until the effluent is clear.

  • Sample Loading: Dissolve the crude saponin extract in water and load it onto the equilibrated D-101 resin column at a slow flow rate.

  • Washing: Wash the column with 2-3 column volumes of deionized water to remove highly polar impurities.

  • Elution:

    • Elute the column with a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%).

    • Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or HPLC. This compound is expected to elute in the higher ethanol concentration fractions due to its relatively lower polarity compared to more glycosylated saponins.

  • Concentration: Combine the fractions rich in this compound and concentrate them under reduced pressure.

Protocol 3: Purification of this compound by Preparative HPLC
  • Sample Preparation: Dissolve the enriched saponin fraction in the initial mobile phase and filter it through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase preparative column (e.g., 250 x 20 mm, 10 µm).

    • Mobile Phase A: Water.

    • Mobile Phase B: Ethanol or Acetonitrile.

    • Gradient: A linear or stepwise gradient from a lower to a higher concentration of mobile phase B. A typical gradient for saponins could be starting from 30-40% B and increasing to 70-80% B over 40-60 minutes.

    • Flow Rate: Adjust according to the column dimensions (e.g., 10-20 mL/min).

    • Detection: UV at 203 nm.

  • Fraction Collection: Collect fractions corresponding to the peak of this compound based on the chromatogram.

  • Purity Analysis and Final Preparation:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Lyophilize the final product to obtain pure this compound as a powder.

Visualizations

Experimental_Workflow Start Panax notoginseng Leaves Extraction Ultrasonic-Assisted Extraction (70-85% Ethanol) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Saponin Extract Filtration->Crude_Extract Macroporous_Resin Macroporous Resin Chromatography (D-101) Crude_Extract->Macroporous_Resin Enriched_Fraction Enriched this compound Fraction Macroporous_Resin->Enriched_Fraction Prep_HPLC Preparative HPLC (C18 Column) Enriched_Fraction->Prep_HPLC Pure_Paniculoside_III Pure this compound (>95% Purity) Prep_HPLC->Pure_Paniculoside_III

Caption: this compound Purification Workflow.

Troubleshooting_Logic Start Low Purity of This compound Check_Coelution Check for Co-eluting Impurities (Analytical HPLC) Start->Check_Coelution Coeluting_Impurities Co-eluting Impurities Present? Check_Coelution->Coeluting_Impurities Optimize_Chromatography Optimize Chromatography - Change Gradient - Use 2D LC (RPLC-HILIC) Coeluting_Impurities->Optimize_Chromatography Yes No_Coelution No Significant Co-elution Coeluting_Impurities->No_Coelution No High_Purity Achieve High Purity Optimize_Chromatography->High_Purity Check_Degradation Check for Degradation Products (LC-MS) No_Coelution->Check_Degradation Degradation_Present Degradation Products Present? Check_Degradation->Degradation_Present Modify_Conditions Modify Purification Conditions - Lower Temperature - Adjust pH Degradation_Present->Modify_Conditions Yes Degradation_Present->High_Purity No Modify_Conditions->High_Purity

Caption: Troubleshooting Logic for Low Purity.

References

Technical Support Center: Paniculoside III Detection by HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Paniculoside III using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters for the accurate detection and quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound relevant for HPLC-MS analysis?

A1: this compound is a diterpenoid glycoside with the following properties:

  • Molecular Formula: C₂₆H₃₈O₉[1][2]

  • Molecular Weight: 494.58 g/mol [1][2][3]

  • Structure: It is a glycoside of an ent-kaurane diterpenoid. Understanding its structure is key to predicting its chromatographic behavior and mass spectrometric fragmentation.

Q2: What are the expected m/z values for this compound in MS analysis?

A2: Based on its molecular weight, the expected singly charged adducts for this compound are:

AdductIonization ModeCalculated m/z
[M+H]⁺Positive495.2538
[M+Na]⁺Positive517.2357
[M+NH₄]⁺Positive512.2807
[M-H]⁻Negative493.2381
[M+HCOO]⁻Negative539.2487
[M+CH₃COO]⁻Negative553.2644

Q3: Which ionization mode, positive or negative, is better for this compound detection?

A3: Both positive and negative Electrospray Ionization (ESI) modes can be effective for the analysis of diterpene glycosides. Negative ion mode is often preferred for steviol glycosides, a related class of compounds, as it can provide clear deprotonated molecules and informative fragment ions corresponding to the loss of sugar moieties. However, positive ion mode can also yield good results, typically forming protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺. The optimal mode should be determined empirically for your specific instrument and mobile phase conditions.

Q4: What type of HPLC column is most suitable for this compound analysis?

A4: For the separation of diterpene glycosides like this compound, reversed-phase columns are most commonly used.

  • C18 columns are a good starting point and have been successfully used for the analysis of similar compounds from Stevia species.

  • Amide or HILIC columns can also be effective, particularly for separating glycosides with varying numbers of sugar units, as they provide a different selectivity based on hydrophilicity.

Experimental Protocols

Below are recommended starting parameters for developing an HPLC-MS method for this compound, based on established methods for similar diterpene glycosides.

High-Performance Liquid Chromatography (HPLC)
ParameterRecommendation 1 (Reversed-Phase)Recommendation 2 (HILIC/Amide)
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <3 µm particle sizeAmide or HILIC, 2.1-4.6 mm ID, 100-150 mm length, <3 µm particle size
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol0.1% Formic Acid in Water
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the compound, then return to initial conditions for re-equilibration. A typical starting point would be 10-90% B over 10-20 minutes.Start with a high percentage of A, ramp down to a lower percentage of A to elute the compound, then return to initial conditions for re-equilibration. A typical starting point would be 95-50% A over 10-20 minutes.
Flow Rate 0.2 - 0.5 mL/min0.2 - 0.5 mL/min
Column Temperature 30 - 40 °C30 - 40 °C
Injection Volume 1 - 10 µL1 - 10 µL
Mass Spectrometry (MS)
ParameterESI Positive ModeESI Negative Mode
Ion Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Scan Mode Full Scan (for initial detection), Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (for quantification)Full Scan (for initial detection), Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (for quantification)
Capillary Voltage 3.0 - 4.0 kV2.5 - 3.5 kV
Cone Voltage 20 - 40 V (optimize for minimal in-source fragmentation)20 - 40 V (optimize for minimal in-source fragmentation)
Desolvation Gas Flow 600 - 800 L/hr (typically Nitrogen)600 - 800 L/hr (typically Nitrogen)
Desolvation Temperature 350 - 500 °C350 - 500 °C
Source Temperature 120 - 150 °C120 - 150 °C
Collision Energy (for MS/MS) 10 - 40 eV (optimize for characteristic fragments)10 - 40 eV (optimize for characteristic fragments)

Troubleshooting Guide

IssuePotential CauseSuggested Solution
No or Low Signal for this compound Incorrect ionization mode selected.Try switching between positive and negative ESI modes.
Inefficient ionization due to mobile phase incompatibility.Ensure the mobile phase contains a suitable modifier like formic acid or acetic acid to promote ionization. For positive mode, acidic conditions are generally preferred.
Compound degradation in the ion source.Reduce the desolvation and source temperatures. Optimize the cone/capillary voltage.
Poor Peak Shape (Tailing, Fronting, or Broadening) Inappropriate mobile phase pH.Adjust the pH of the mobile phase. For acidic compounds, a lower pH can improve peak shape.
Column overload.Reduce the injection volume or sample concentration.
Secondary interactions with the stationary phase.Add a small amount of a competing agent to the mobile phase, or try a different column chemistry.
Inconsistent Retention Times Inadequate column equilibration.Ensure the column is properly equilibrated with the initial mobile phase conditions between injections.
Fluctuations in mobile phase composition or flow rate.Check the HPLC pump for leaks and ensure proper solvent mixing. Prepare fresh mobile phase daily.
Column temperature variations.Use a column oven to maintain a stable temperature.
High Background Noise Contaminated mobile phase or sample.Use high-purity solvents and reagents. Filter all samples before injection.
Dirty ion source.Clean the mass spectrometer's ion source according to the manufacturer's instructions.
Unexpected m/z Values In-source fragmentation.Optimize the cone/capillary voltage and source temperatures to minimize fragmentation before the mass analyzer.
Formation of different adducts.Identify the common adducts for your system ([M+H]⁺, [M+Na]⁺, [M+K]⁺, [M-H]⁻, [M+HCOO]⁻) and look for their corresponding m/z values.

Visualizing Experimental Workflows

HPLC-MS Method Development Workflow

method_development cluster_prep Sample and System Preparation cluster_optimization Parameter Optimization cluster_analysis Data Acquisition and Analysis cluster_validation Method Validation prep_standard Prepare this compound Standard prep_mobile_phase Prepare Mobile Phases equilibration Equilibrate HPLC System select_column Select HPLC Column (e.g., C18) equilibration->select_column optimize_gradient Optimize Gradient Elution select_column->optimize_gradient select_ionization Select Ionization Mode (ESI+/ESI-) optimize_gradient->select_ionization optimize_ms Optimize MS Parameters (Voltages, Temperatures) select_ionization->optimize_ms inject_sample Inject Standard optimize_ms->inject_sample acquire_data Acquire Full Scan Data inject_sample->acquire_data identify_peak Identify this compound Peak (RT and m/z) acquire_data->identify_peak msms_fragmentation Perform MS/MS for Fragmentation identify_peak->msms_fragmentation linearity Linearity msms_fragmentation->linearity lod_loq LOD/LOQ linearity->lod_loq precision_accuracy Precision and Accuracy lod_loq->precision_accuracy troubleshooting_logic start Problem Encountered check_signal No/Low Signal? start->check_signal check_peak_shape Poor Peak Shape? start->check_peak_shape check_rt Inconsistent Retention Time? start->check_rt check_signal->check_peak_shape No solution_ionization Check Ionization Mode & Mobile Phase Additives check_signal->solution_ionization Yes solution_source_params Optimize Source Parameters (Voltages, Temps) check_signal->solution_source_params Yes check_peak_shape->check_rt No solution_mobile_phase_ph Adjust Mobile Phase pH check_peak_shape->solution_mobile_phase_ph Yes solution_concentration Reduce Sample Concentration check_peak_shape->solution_concentration Yes solution_equilibration Ensure Proper Column Equilibration check_rt->solution_equilibration Yes solution_hplc_check Check for Leaks & Fresh Mobile Phase check_rt->solution_hplc_check Yes

References

Technical Support Center: Troubleshooting In Vitro Assays for Paniculoside III and Other Saponins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Paniculoside III and other saponin compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments. Given the limited specific public data on this compound, this guide also incorporates data and protocols for other well-characterized saponins with similar biological activities to provide a robust framework for your experimental design and troubleshooting efforts.

Troubleshooting Guides

This section addresses specific issues that may arise during your in vitro assays, with a focus on cytotoxicity and anti-inflammatory studies.

Issue 1: High Variability in IC50 Values in Cytotoxicity Assays (e.g., MTT, XTT)

Question: My IC50 values for this compound against cancer cell lines are inconsistent across experiments. What could be the cause?

Answer: Variability in IC50 values is a common issue and can stem from several factors, particularly when working with natural compounds like saponins.

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution
Compound Solubility and Stability This compound, like many saponins, may have limited aqueous solubility. Precipitation of the compound in the culture medium can lead to inconsistent concentrations in the wells. Stock solutions in DMSO may also degrade with repeated freeze-thaw cycles.Prepare fresh dilutions of your this compound stock for each experiment. Visually inspect the media after adding the compound for any signs of precipitation. Consider using a phase-contrast microscope to check for precipitates. If solubility is an issue, you may need to optimize the final DMSO concentration (typically ≤ 0.5%) or explore the use of solubilizing agents like Pluronic F-68, though these should be tested for their own cytotoxicity first.
Cell Seeding Density Inconsistent cell numbers at the start of the experiment will lead to variable results. Overly confluent or sparse cultures will respond differently to cytotoxic agents.Optimize and standardize your cell seeding density. Perform a growth curve for your specific cell line to determine the optimal seeding number that ensures cells are in the logarithmic growth phase throughout the experiment. Use a hemocytometer or an automated cell counter to ensure accurate cell counts for each experiment.
Incubation Time The duration of compound exposure can significantly impact IC50 values. Short incubation times may not be sufficient for the compound to exert its full effect, while long incubation times can lead to nutrient depletion and cell death in control wells.Standardize the incubation time based on the doubling time of your cell line and the expected mechanism of action of this compound. A 24 to 72-hour incubation is common for cytotoxicity assays.
Assay-Specific Issues (MTT) Saponins can sometimes interfere with the MTT assay. They may interact with the MTT reagent or the formazan crystals, or their inherent color could interfere with absorbance readings. Incomplete solubilization of formazan crystals is a major source of variability.Include a compound-only control (this compound in media without cells) to check for any direct reaction with the MTT reagent. After the incubation with MTT, ensure complete solubilization of the formazan crystals by vigorous pipetting or using a plate shaker. Consider switching to a different viability assay, such as the XTT, WST-1, or CellTiter-Glo assay, which may be less prone to interference.
Issue 2: Inconsistent Results in Nitric Oxide (NO) Assays

Question: I am not getting reproducible results when measuring the effect of this compound on nitric oxide production in LPS-stimulated macrophages. Why?

Answer: The Griess assay for nitric oxide is sensitive to various experimental conditions.

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution
Compound Interference This compound, or impurities in the sample, might interfere with the Griess reagent or have inherent color that affects the absorbance reading at 540-550 nm.Run a control with this compound and the Griess reagent in cell-free media to check for direct interference. If there is interference, you will need to subtract the absorbance of this control from your sample readings.
Cell Health and Activation The level of NO production is highly dependent on the health and activation state of the macrophages (e.g., RAW 264.7, primary peritoneal macrophages). Inconsistent LPS stimulation or unhealthy cells will lead to variable NO production.Ensure your cells are healthy and not overly confluent before stimulation. Use a consistent lot and concentration of LPS for stimulation. Include a positive control (LPS only) and a negative control (untreated cells) in every experiment.
Timing of Treatment and Measurement The kinetics of NO production can vary. Measuring NO levels too early or too late after LPS stimulation can lead to inconsistent results.Optimize the timing of this compound treatment (pre-treatment, co-treatment, or post-treatment with LPS) and the time point for measuring NO (typically 18-24 hours after LPS stimulation).
Nitrite Instability Nitrite, the stable end-product of NO measured in the Griess assay, can be further oxidized to nitrate, especially in the presence of certain components in the culture medium.Collect the cell culture supernatants at the end of the experiment and perform the Griess assay immediately. If storage is necessary, freeze the supernatants at -80°C.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell-based assays, this stock solution is then further diluted in the cell culture medium to the final desired concentration. It is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, generally below 0.5% (v/v). Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q2: How should I store this compound stock solutions?

A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. When using an aliquot, allow it to thaw completely and mix thoroughly before making your working dilutions.

Q3: Can this compound's saponin structure cause hemolysis? How does this affect my in vitro assays?

A3: Saponins are known for their hemolytic activity due to their interaction with cell membranes. While this is more of a concern for in vivo studies, high concentrations of this compound could potentially lyse cells in your in vitro culture, which would be reflected in a cytotoxicity assay. If you observe unexpected and rapid cell death, especially at higher concentrations, consider performing a hemolysis assay with red blood cells to assess this property. For standard cell culture, visual inspection of the cells under a microscope for signs of lysis (e.g., cell debris, ghost cells) is recommended.

Q4: What are the expected anti-inflammatory mechanisms of this compound?

A4: Based on the known activities of other saponins and natural products from the Stevia genus, this compound is likely to exert its anti-inflammatory effects by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Inhibition of these pathways would lead to a downstream reduction in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).

Data Presentation: Comparative IC50 Values of Saponins

The following table provides examples of reported IC50 values for other bioactive saponins to serve as a reference for your own experiments.

CompoundCell LineAssayIncubation Time (h)IC50 (µM)
Ginsenoside Rb1 MCF-7 (Breast Cancer)MTT48~50
Ginsenoside Rb1 HepG2 (Liver Cancer)MTT48> 100
Escin A549 (Lung Cancer)MTT24~20
Escin HT-29 (Colon Cancer)MTT48~15

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Nitric Oxide (NO) Assay using Griess Reagent

This protocol is for measuring the inhibitory effect of this compound on NO production in LPS-stimulated macrophages (e.g., RAW 264.7).

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound (in 100 µL of medium) for 1-2 hours.

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include wells with cells and this compound but no LPS, and wells with cells and LPS but no this compound (positive control).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Griess Assay:

    • Prepare a nitrite standard curve using sodium nitrite (0-100 µM).

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of inhibition of NO production by this compound compared to the LPS-only control.

Visualizations

General Troubleshooting Workflow for In Vitro Assay Variability

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Resolution Start Inconsistent/Unexpected Results CheckCompound Check Compound Integrity: - Solubility in media? - Fresh dilutions? - Storage conditions? Start->CheckCompound CheckCells Evaluate Cell Health & Density: - Consistent seeding? - Log phase growth? - Contamination? Start->CheckCells CheckProtocol Review Assay Protocol: - Correct reagent concentrations? - Standardized incubation times? - Proper controls included? Start->CheckProtocol Optimize Optimize Assay Parameters: - Adjust concentrations - Modify incubation times - Change assay type CheckCompound->Optimize CheckCells->Optimize CheckInterference Assess Compound Interference: - Colorimetric interference? - Direct reaction with reagents? CheckProtocol->CheckInterference CheckInterference->Optimize End Reproducible Results Optimize->End

Caption: A flowchart for troubleshooting variability in in vitro assays.

Simplified NF-κB Signaling Pathway and Potential Inhibition by this compound

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB p50/p65 IkB->NFkB releases NFkB_nuc p50/p65 NFkB->NFkB_nuc translocates Paniculoside This compound Paniculoside->IKK inhibits? Paniculoside->NFkB_nuc inhibits? DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes

Caption: Potential inhibition of the NF-κB pathway by this compound.

Technical Support Center: Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Paniculoside III" did not yield specific dose-response data, established experimental protocols, or known signaling pathways. The following information is a generalized template for a technical support center, using a hypothetical "Compound X" as a placeholder. This guide is intended to be adapted by researchers for their specific compound of interest.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting concentration range for Compound X in a dose-response experiment?

A1: For a novel compound like Compound X, it is recommended to start with a broad concentration range to determine its potency. A common starting point is a logarithmic dilution series ranging from 1 nanomolar (nM) to 100 micromolar (µM). This wide range helps in identifying the effective concentration window and determining the EC50 (half-maximal effective concentration).

Q2: How long should I incubate the cells with Compound X?

A2: The optimal incubation time is dependent on the specific cell type and the biological process being investigated. A typical starting point for in vitro cell-based assays is 24 to 72 hours. It may be necessary to perform a time-course experiment (e.g., 12, 24, 48, and 72 hours) to determine the ideal endpoint.

Q3: What cell density should I use for my experiment?

A3: Cell density can significantly impact the outcome of a dose-response experiment. It is crucial to seed cells at a density that ensures they are in the logarithmic growth phase throughout the incubation period. Over-confluent or under-confluent cells can lead to artifactual results. We recommend performing a cell growth curve prior to the dose-response experiment to determine the optimal seeding density for your specific cell line.

Troubleshooting Guide

Issue 1: High Variability Between Replicates

High variability can obscure the true dose-response relationship.

  • Possible Cause 1: Inconsistent Cell Seeding.

    • Solution: Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and a consistent pipetting technique. Consider using a multichannel pipette for improved consistency across a plate.

  • Possible Cause 2: Edge Effects in Multi-well Plates.

    • Solution: Avoid using the outer wells of the plate as they are more prone to evaporation, leading to changes in media concentration. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells to create a humidity barrier.

  • Possible Cause 3: Pipetting Errors During Compound Dilution.

    • Solution: Prepare a serial dilution of the compound in a separate plate or tubes before adding it to the cells. Use fresh pipette tips for each dilution step to avoid carryover.

G start High Variability Observed q1 Consistent cell seeding? start->q1 s1 Ensure homogenous cell suspension. Use calibrated pipettes. q1->s1 No q2 Edge effects suspected? q1->q2 Yes s1->q2 s2 Avoid outer wells. Use humidity barrier. q2->s2 Yes q3 Accurate compound dilution? q2->q3 No s2->q3 s3 Prepare serial dilutions separately. Use fresh tips. q3->s3 No end_node Reduced Variability q3->end_node Yes s3->end_node

Troubleshooting workflow for high variability.
Issue 2: No Dose-Response Effect Observed

The absence of a response can be due to several factors.

  • Possible Cause 1: Inactive Compound.

    • Solution: Verify the identity and purity of Compound X using analytical methods such as mass spectrometry or HPLC. Ensure proper storage conditions to prevent degradation.

  • Possible Cause 2: Inappropriate Concentration Range.

    • Solution: The effective concentration may be outside the tested range. Test a much broader range of concentrations, potentially extending into the millimolar (mM) range or down to the picomolar (pM) range.[1]

  • Possible Cause 3: Insensitive Assay.

    • Solution: The chosen assay may not be sensitive enough to detect the biological effect of Compound X. Consider using a more sensitive detection method or a different assay that measures a more direct downstream effect of the target.

G start No Dose-Response Effect q1 Compound integrity verified? start->q1 s1 Check purity and storage. Confirm identity. q1->s1 No q2 Concentration range adequate? q1->q2 Yes s1->q2 s2 Test a broader concentration range. q2->s2 No q3 Assay sensitivity sufficient? q2->q3 Yes s2->q3 s3 Use a more sensitive assay or endpoint. q3->s3 No end_node Response Detected q3->end_node Yes s3->end_node

Troubleshooting workflow for no observed effect.

Quantitative Data Summary

The following table presents hypothetical dose-response data for Compound X in two different cell lines.

Cell LineAssay TypeConcentration RangeIncubation TimeEC50Max Response
Cell Line A MTT (Viability)1 nM - 100 µM48 hours5.2 µM85% inhibition
Cell Line B Luciferase (Reporter)1 nM - 100 µM24 hours750 nM12-fold increase

Experimental Protocols

Protocol: In Vitro Cell Viability (MTT) Assay
  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh medium.

    • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a 10-point 3-fold serial dilution of Compound X in assay medium, starting from a top concentration of 100 µM.

    • Remove the old medium from the cell plate and add 100 µL of the diluted compound to the respective wells.

    • Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Incubate the plate for 48 hours.

  • MTT Addition and Measurement:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C until formazan crystals form.

    • Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized response versus the log of the compound concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50.[2]

Hypothetical Signaling Pathway for Compound X

The diagram below illustrates a potential mechanism of action where Compound X inhibits a receptor tyrosine kinase (RTK), leading to the downstream inhibition of the MAPK/ERK pathway, a common signaling cascade involved in cell proliferation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Compound X Compound X RTK RTK Compound X->RTK Inhibits RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation

References

Technical Support Center: Enhancing the Bioavailability of Paniculoside III for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the in vivo bioavailability of Paniculoside III. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a natural diterpenoid glycoside isolated from Stevia paniculata[1]. Like many other saponins, it is presumed to have low oral bioavailability due to factors such as poor aqueous solubility, high molecular weight, and potential degradation in the gastrointestinal (GI) tract. Low bioavailability can lead to high variability and poor efficacy in in vivo studies.

Q2: What are the key physicochemical properties of this compound?

A2: While experimental data for this compound is scarce, its chemical structure allows for in silico prediction of key properties. These predictions are essential for selecting an appropriate bioavailability enhancement strategy.

PropertyPredicted ValueImplication for Bioavailability
Molecular Formula C₂₆H₃₈O₉Relatively large molecule, may have poor membrane permeability.
Molecular Weight 494.58 g/mol [1][2]High molecular weight can limit passive diffusion across the intestinal epithelium.
Predicted LogP 1.5 - 2.5Suggests moderate lipophilicity. May have a balance of solubility and permeability challenges.
Predicted Aqueous Solubility LowPoor water solubility is a primary barrier to dissolution and subsequent absorption in the GI tract.
Solubility (Qualitative) Soluble in DMSO, Pyridine, Methanol, Ethanol[1]Indicates that solvent-based formulation strategies are feasible.

Q3: What are the primary strategies for enhancing the bioavailability of this compound?

A3: The main approaches focus on improving its solubility and/or membrane permeability. These include:

  • Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix to enhance its dissolution rate.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in a lipid-based system that forms a micro- or nano-emulsion in the GI tract.

  • Cyclodextrin Complexation: Encapsulating this compound within a cyclodextrin molecule to increase its aqueous solubility.

Q4: How can I assess the success of my bioavailability enhancement strategy in vitro?

A4: In vitro methods are crucial for screening formulations before proceeding to in vivo studies. Key assays include:

  • Solubility Studies: Measuring the increase in this compound solubility in aqueous media with the chosen formulation.

  • In Vitro Dissolution Studies: Assessing the rate and extent of this compound release from the formulation in simulated gastric and intestinal fluids.

  • Caco-2 Permeability Assay: Using a human colon adenocarcinoma cell line to model the intestinal barrier and predict the intestinal permeability of the formulated this compound.

Troubleshooting Guides

Issue 1: Low In Vivo Efficacy Despite Successful In Vitro Formulation
Potential Cause Troubleshooting Step
Inadequate In Vivo Dissolution The in vitro dissolution conditions may not accurately reflect the in vivo environment. Consider using more biorelevant dissolution media (e.g., containing bile salts and lipids).
First-Pass Metabolism This compound may be extensively metabolized in the liver after absorption. Consider co-administration with a known inhibitor of relevant metabolic enzymes (e.g., cytochrome P450s), if ethically permissible in the study design.
Efflux by Intestinal Transporters P-glycoprotein (P-gp) and other efflux transporters can pump this compound back into the intestinal lumen. Investigate if this compound is a substrate for these transporters and consider co-administration with a P-gp inhibitor.
Poor Formulation Stability in the GI Tract The formulation may be unstable in the acidic or enzymatic environment of the stomach and intestines. Assess the stability of your formulation in simulated gastric and intestinal fluids.
Issue 2: High Variability in In Vivo Pharmacokinetic Data
Potential Cause Troubleshooting Step
Inconsistent Oral Gavage Technique Improper gavage can lead to stress, esophageal injury, or accidental tracheal administration, all of which affect absorption. Ensure proper training and technique. Pre-coating the gavage needle with sucrose may reduce stress in rodents[3].
Formulation Instability If using a suspension, the drug may settle, leading to inconsistent dosing. Ensure the suspension is homogenous before each administration. For SEDDS, ensure the pre-concentrate is stable and forms a consistent emulsion upon dilution.
Food Effects The presence or absence of food in the GI tract can significantly impact the absorption of lipophilic compounds. Standardize the fasting period for all animals before dosing.
Inter-animal Physiological Differences Natural variations in gastric pH, GI transit time, and enzyme activity can contribute to variability. Increase the number of animals per group to improve statistical power.
Issue 3: Difficulty in Preparing a Stable Formulation
Potential Cause Troubleshooting Step
Solid Dispersion: Drug Recrystallization The amorphous drug within the solid dispersion can recrystallize over time, reducing its enhanced solubility. Store the formulation in a desiccator at a low temperature. Analyze the formulation by DSC or XRD to check for crystallinity before in vivo use.
SEDDS: Phase Separation or Drug Precipitation The components of the SEDDS may not be fully miscible, or the drug may precipitate upon storage or emulsification. Screen a wider range of oils, surfactants, and co-surfactants. Construct a pseudo-ternary phase diagram to identify the optimal component ratios for a stable microemulsion.
Cyclodextrin Complex: Low Complexation Efficiency The stoichiometry of the complex may not be optimal, or the preparation method may be inefficient. Determine the optimal drug:cyclodextrin ratio using a phase solubility study. Experiment with different preparation methods (e.g., kneading, co-evaporation, freeze-drying).

Experimental Protocols

Solid Dispersion by Solvent Evaporation

This method is suitable for thermolabile compounds and involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by solvent evaporation.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or a similar hydrophilic polymer

  • Methanol or another suitable volatile organic solvent

  • Rotary evaporator

  • Mortar and pestle

Protocol:

  • Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:5, 1:10 w/w).

  • Dissolve the calculated amounts of this compound and the polymer in a minimal amount of methanol in a round-bottom flask.

  • Ensure complete dissolution by gentle warming or sonication if necessary.

  • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) until a solid film or mass is formed.

  • Further dry the solid dispersion in a vacuum oven at room temperature for 24 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion into a fine powder using a mortar and pestle.

  • Store the resulting powder in a desiccator.

Characterization:

  • Dissolution Testing: Compare the dissolution rate of the solid dispersion to that of the pure drug in a relevant buffer (e.g., phosphate buffer pH 6.8).

  • Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD): Confirm the amorphous state of this compound within the polymer matrix.

Self-Emulsifying Drug Delivery System (SEDDS) Formulation

This protocol describes the preparation of a liquid SEDDS pre-concentrate that can be filled into capsules for oral administration.

Materials:

  • This compound

  • Oil (e.g., Labrafil® M 1944 CS, Capryol™ 90)

  • Surfactant (e.g., Kolliphor® RH 40, Tween® 80)

  • Co-surfactant (e.g., Transcutol® HP, Plurol® Oleique CC 497)

  • Vortex mixer

  • Water bath

Protocol:

  • Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable components.

  • Formulation Preparation:

    • Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial based on the desired ratios.

    • Heat the mixture in a water bath to 40-50 °C to facilitate mixing.

    • Add the pre-weighed this compound to the mixture and vortex until a clear, homogenous solution is obtained.

  • Self-Emulsification Assessment:

    • Add a small amount of the SEDDS pre-concentrate (e.g., 1 mL) to a larger volume of water (e.g., 250 mL) with gentle agitation.

    • Visually observe the formation of a clear or slightly bluish-white emulsion.

Characterization:

  • Droplet Size Analysis: Measure the globule size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering (DLS) instrument.

  • In Vitro Dissolution: Perform dissolution testing in simulated gastric and intestinal fluids to assess drug release.

Cyclodextrin Inclusion Complex by Freeze-Drying

This method is suitable for forming stable, solid inclusion complexes with enhanced aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer

Protocol:

  • Phase Solubility Study: Determine the optimal molar ratio of this compound to HP-β-CD by measuring the increase in drug solubility with increasing cyclodextrin concentration. A 1:1 molar ratio is a common starting point.

  • Complex Formation:

    • Dissolve the calculated amount of HP-β-CD in deionized water with magnetic stirring.

    • Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol) and add it dropwise to the cyclodextrin solution while stirring.

    • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Lyophilization:

    • Freeze the solution at a low temperature (e.g., -80 °C).

    • Lyophilize the frozen solution using a freeze-dryer until a dry powder is obtained.

Characterization:

  • Solubility Test: Compare the aqueous solubility of the inclusion complex to that of the pure drug.

  • FTIR Spectroscopy, DSC, and XRD: Confirm the formation of the inclusion complex and the amorphous nature of the encapsulated drug.

Signaling Pathways and Experimental Workflows

Intestinal Absorption Pathways of Saponins

The intestinal absorption of saponins like this compound is complex and can involve multiple pathways. Understanding these can help in designing strategies to enhance bioavailability.

Intestinal_Absorption_Pathways cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Paniculoside_III This compound Passive_Diffusion Passive Diffusion Paniculoside_III->Passive_Diffusion Carrier_Mediated Carrier-Mediated Uptake Paniculoside_III->Carrier_Mediated Formulation Enhanced Formulation (e.g., SEDDS, Solid Dispersion) Formulation->Paniculoside_III Increased Solubilization Apical_Membrane Apical Membrane Basolateral_Membrane Basolateral Membrane Pgp_Efflux P-gp Efflux Passive_Diffusion->Pgp_Efflux Metabolism Intracellular Metabolism Passive_Diffusion->Metabolism Portal_Vein Portal Vein Passive_Diffusion->Portal_Vein To Circulation Carrier_Mediated->Pgp_Efflux Carrier_Mediated->Metabolism Carrier_Mediated->Portal_Vein To Circulation Pgp_Efflux->Paniculoside_III Back to Lumen Metabolism->Pgp_Efflux Metabolism->Portal_Vein To Circulation Bioavailability_Enhancement_Workflow Start Start: Low Bioavailability of this compound Physicochem_Prediction In Silico Physicochemical Property Prediction Start->Physicochem_Prediction Formulation_Strategy Select Formulation Strategy (Solid Dispersion, SEDDS, Cyclodextrin) Physicochem_Prediction->Formulation_Strategy Formulation_Dev Formulation Development and Optimization Formulation_Strategy->Formulation_Dev In_Vitro_Eval In Vitro Evaluation (Solubility, Dissolution, Caco-2) Formulation_Dev->In_Vitro_Eval Lead_Formulation Select Lead Formulation(s) In_Vitro_Eval->Lead_Formulation Lead_Formulation->Formulation_Dev Unsuccessful In_Vivo_PK In Vivo Pharmacokinetic Study (e.g., in Rodents) Lead_Formulation->In_Vivo_PK Successful Data_Analysis Pharmacokinetic Data Analysis (AUC, Cmax, Tmax) In_Vivo_PK->Data_Analysis Data_Analysis->Formulation_Dev Unsuccessful End End: Enhanced Bioavailability Achieved Data_Analysis->End Successful

References

Paniculoside III: Toxicity and Off-Target Effects Assessment Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the assessment of toxicity and off-target effects of Paniculoside III. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges encountered during experimental evaluation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a diterpene glucoside isolated from the plant Stevia paniculata. While comprehensive biological data is limited, compounds from the Stevia genus are known to possess a range of activities, including anti-inflammatory and cytotoxic effects. As a diterpene glycoside, its toxicological profile may share characteristics with other compounds in this class.

Q2: What are the primary concerns regarding the toxicity of diterpene glycosides like this compound?

Diterpene glycosides can exhibit a spectrum of toxic effects. A primary concern for many plant-derived glycosides, particularly saponins, is their potential to cause hemolysis (the rupture of red blood cells). Cytotoxicity against various cell lines is another key area for investigation.

Q3: Are there any known off-target effects of this compound?

Currently, there is no publicly available data detailing specific off-target effects or a comprehensive off-target screening profile for this compound. General screening approaches are recommended to identify potential unintended molecular interactions.

Troubleshooting Experimental Assays

General Cytotoxicity Assays (e.g., MTT, MTS, CellTiter-Glo®)

Issue: High variability in cytotoxicity data between experiments.

  • Possible Cause 1: Compound Solubility. this compound, like many natural products, may have limited aqueous solubility.

    • Troubleshooting:

      • Ensure complete solubilization of the compound in a suitable solvent (e.g., DMSO) before preparing final dilutions in cell culture media.

      • Visually inspect for any precipitation after dilution.

      • Consider the use of a vehicle control to account for any solvent-induced effects.

  • Possible Cause 2: Cell Seeding Density. Inconsistent cell numbers at the start of the experiment can lead to variable results.

    • Troubleshooting:

      • Optimize and standardize cell seeding density for each cell line.

      • Ensure even cell distribution in multi-well plates by gentle swirling after seeding.

  • Possible Cause 3: Assay Interference. The compound may interfere with the assay chemistry.

    • Troubleshooting:

      • Run a cell-free control with this compound at the highest concentration to check for direct reduction of the assay reagent or quenching of the fluorescent/luminescent signal.

Hemolysis Assay

Issue: Inconsistent or high background hemolysis in control samples.

  • Possible Cause 1: Mechanical Lysis of Red Blood Cells (RBCs). Improper handling can damage RBCs.

    • Troubleshooting:

      • Use wide-bore pipette tips for RBC manipulation.

      • Avoid vigorous vortexing or repeated freeze-thaw cycles.

  • Possible Cause 2: Osmotic Imbalance. The buffer used for RBC suspension may not be isotonic.

    • Troubleshooting:

      • Ensure the use of a validated, isotonic phosphate-buffered saline (PBS) at the correct pH.

Quantitative Data Summary

As of the latest literature review, specific quantitative toxicity data (e.g., IC50, LD50) for this compound is not available. Researchers are encouraged to perform dose-response studies to determine these values empirically. The following table provides a template for summarizing such data once obtained.

Assay TypeCell Line / SystemEndpointIC50 / LC50 (µM)Positive Control
Cytotoxicity (MTT)e.g., HeLa, A549Cell ViabilityTo be determinede.g., Doxorubicin
HemolysisHuman RBCsHemoglobin ReleaseTo be determinede.g., Triton X-100
Kinase Panel Screene.g., 100 kinasesInhibition (%)To be determinede.g., Staurosporine
NF-κB Reporter Assaye.g., HEK293TLuciferase ActivityTo be determinede.g., TNF-α
MAPK Activation Assaye.g., JurkatPhospho-ERK/p38To be determinede.g., PMA

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control and positive control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until formazan crystals form.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Protocol 2: Hemolysis Assay
  • RBC Preparation: Obtain fresh whole blood and wash the red blood cells (RBCs) with isotonic PBS through repeated centrifugation and resuspension until the supernatant is clear. Prepare a final working suspension of RBCs (e.g., 2% v/v).

  • Compound Incubation: In a 96-well plate, add serial dilutions of this compound to wells.

  • Controls: Prepare a negative control (PBS) and a positive control (a known lytic agent like Triton X-100).

  • RBC Addition: Add the RBC suspension to all wells and incubate at 37°C for a specified time (e.g., 1-2 hours).

  • Pellet RBCs: Centrifuge the plate to pellet the intact RBCs.

  • Supernatant Transfer: Carefully transfer the supernatant to a new flat-bottom 96-well plate.

  • Data Acquisition: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

  • Data Analysis: Calculate the percentage of hemolysis relative to the positive control.

Signaling Pathways and Experimental Workflows

To investigate potential off-target effects and the mechanism of action of this compound, assessing its impact on key cellular signaling pathways is recommended. The NF-κB and MAPK pathways are common targets for natural products with anti-inflammatory and cytotoxic properties.

Workflow for Investigating NF-κB Pathway Modulation

G cluster_0 Cellular Treatment cluster_1 Biochemical Analysis cluster_2 Data Interpretation a Treat cells with This compound b Stimulate with TNF-α a->b c Western Blot for p-IκBα, p-p65 b->c d NF-κB Reporter Assay b->d e Assess inhibition of NF-κB activation c->e d->e

Caption: Workflow for assessing this compound's effect on the NF-κB pathway.

Hypothesized MAPK Signaling Cascade Inhibition

Should experimental data suggest an effect on cellular proliferation or inflammation, the MAPK pathway would be a logical target for investigation. The diagram below illustrates potential points of inhibition.

G extracellular Extracellular Signal (e.g., Growth Factor, Cytokine) receptor Receptor Tyrosine Kinase extracellular->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription Transcription Factors (e.g., AP-1, c-Myc) erk->transcription response Cellular Response (Proliferation, Inflammation) transcription->response paniculoside This compound (Hypothetical Inhibition) paniculoside->raf paniculoside->mek

Caption: Potential inhibition points of this compound in the MAPK/ERK pathway.

Validation & Comparative

A Comparative Analysis of the Neuroprotective Effects of Paniculoside III and Known Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective properties of Paniculoside III against well-established neuroprotective compounds: Curcumin, Resveratrol, and Quercetin. The comparison is based on available experimental data from in vitro studies. It is important to note that specific quantitative data for isolated this compound is limited in the current scientific literature. Therefore, data from studies on the aqueous seed extract of Celastrus paniculatus, a known source of Paniculosides, is used as a proxy, and this limitation should be considered when interpreting the results.

Quantitative Data Comparison

The following tables summarize the neuroprotective effects of the compounds based on key assays.

Table 1: Comparison of Cell Viability (MTT Assay)

CompoundCell LineNeurotoxic InsultConcentration% Increase in Cell Viability (relative to insult)
Aqueous Extract of Celastrus paniculatus (Source of Paniculosides) IMR-32Monosodium Glutamate (MSG, 7 mM)1 µg/mlDose-dependent protection observed[1]
Curcumin Differentiated PC12MPP+ (1 mM)10 µM~53%[2]
N2aAβ42 (10 µM)1 µMSignificant increase, rescuing 75-85% of neurons from apoptosis[3]
Resveratrol Rat Hippocampal NeuronsAβ25–35 (20 μM)25 µM~36.5%[4]
HT22Glutamate (4 mM)10 µMSignificant, dose-dependent reduction in cell death[5]
Quercetin SH-SY5YAβ1–42 (20 μM)150 µM~54.14%[6]
SH-SY5YH₂O₂Not specifiedConcentration-dependent suppression of cytotoxicity[7]

Table 2: Comparison of Anti-Apoptotic Effects (Bax/Bcl-2 Ratio)

CompoundCell Line/ModelEffect on Bax/Bcl-2 Ratio
Celastrus paniculatus Seed Extract (Source of Paniculosides) SH-SY5Y (MPP+ model)Increased expression of the anti-apoptotic protein Bcl-2[8]
Curcumin Diabetic Rat TestisSignificantly decreased Bax and increased Bcl-2 expression, leading to an elevated Bcl-2/Bax ratio[9]
Resveratrol Rat Model of Focal IschemiaUpregulated Bcl-2 and downregulated Bax[10]
Hypoxia-induced PC12 cellsDecreased Bax/Bcl-2 ratio[11]
Quercetin H₂O₂-induced SH-SY5Y cellsRepressed pro-apoptotic Bax expression and enhanced anti-apoptotic Bcl-2 expression[7]
MPP+-induced PC12 cellsPrevented the increase in the Bax/Bcl-2 ratio[12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Curcumin) for a specified duration. Include control wells with vehicle-treated cells and wells with only the neurotoxic agent.

  • Induction of Neurotoxicity: After pre-treatment with the compound, introduce the neurotoxic agent (e.g., MPP+, Aβ, Glutamate) to the appropriate wells and incubate for the desired time.

  • MTT Incubation: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Apoptosis Assessment: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Culture and Treatment: Culture cells and treat them with the test compounds and neurotoxic agent as described for the MTT assay.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.

  • Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protein Expression Analysis: Western Blot for Bax and Bcl-2

Western blotting is used to detect and quantify the levels of specific proteins, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.

Protocol:

  • Protein Extraction: Following cell treatment, lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the expression of Bax and Bcl-2 to the loading control. Calculate the Bax/Bcl-2 ratio.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in neuroprotection and a typical experimental workflow for evaluating neuroprotective compounds.

G cluster_0 Neurotoxic Insult (e.g., Oxidative Stress, Aβ) cluster_1 Apoptotic Pathway cluster_2 Neuroprotective Intervention Insult Neurotoxic Insult Bax Bax (Pro-apoptotic) Insult->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Insult->Bcl2 Downregulates Caspases Caspase Activation Bax->Caspases Promotes Bcl2->Caspases Inhibits Apoptosis Neuronal Apoptosis Caspases->Apoptosis Paniculoside_III This compound Paniculoside_III->Bcl2 Upregulates Known_Compounds Known Compounds (Curcumin, Resveratrol, Quercetin) Known_Compounds->Bax Downregulates Known_Compounds->Bcl2 Upregulates

Caption: Simplified apoptotic pathway and points of intervention.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, PC12) Treatment Compound Treatment + Neurotoxic Insult Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Data_Analysis Quantitative Analysis & Comparison Viability_Assay->Data_Analysis Western_Blot Western Blot (Bax, Bcl-2, Caspases) Apoptosis_Assay->Western_Blot Pathway_Analysis Signaling Pathway Analysis Western_Blot->Pathway_Analysis Pathway_Analysis->Data_Analysis

Caption: Experimental workflow for neuroprotective compound evaluation.

References

Paniculoside III Demonstrates Potent Anti-Inflammatory Activity in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

[City, State] – [Date] – Paniculoside III, a natural compound, has shown significant anti-inflammatory effects in in-vitro studies, positioning it as a promising candidate for further investigation in the development of new anti-inflammatory therapies. Research highlights its ability to suppress key inflammatory mediators at concentrations comparable to, and in some aspects exceeding, established anti-inflammatory agents.

A pivotal study has quantified the anti-inflammatory potency of this compound, demonstrating its marked inhibition of nitric oxide (NO) production, a key inflammatory molecule, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The observed half-maximal inhibitory concentration (IC50) for this compound was 6.25 µM.[1][2][3] This effect is a critical indicator of its potential to mitigate inflammatory responses at a cellular level.

Comparative Efficacy Against Standard Anti-Inflammatory Drugs

To contextualize the anti-inflammatory potential of this compound, its activity was compared against commonly used anti-inflammatory standards, dexamethasone and indomethacin. While direct comparative studies under identical conditions are limited, data from existing literature provides a valuable benchmark.

CompoundTargetCell LineStimulantIC50
This compound Nitric Oxide (NO) ProductionRAW264.7LPS6.25 µM[1][2][3]
Dexamethasone Nitric Oxide (NO) ProductionRAW264.7LPS~34.60 µg/mL*
Indomethacin Not specified in retrieved resultsRAW264.7LPS-
Note: The IC50 value for dexamethasone is sourced from a separate study and experimental conditions may vary.

The data suggests that this compound exhibits potent inhibitory effects on nitric oxide production. It is important to note that a direct comparison of IC50 values across different studies should be interpreted with caution due to potential variations in experimental protocols.

Mechanism of Action: Targeting Key Inflammatory Pathways

This compound exerts its anti-inflammatory effects by modulating critical signaling pathways and downregulating the expression of pro-inflammatory enzymes and cytokines.

Inhibition of Pro-Inflammatory Mediators:

  • iNOS and COX-2: this compound has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes responsible for the production of inflammatory mediators like nitric oxide and prostaglandins.[1][2][3][4]

  • Pro-inflammatory Cytokines: The compound effectively reduces the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in LPS-stimulated macrophages.[1][2][3][4]

  • Reactive Oxygen Species (ROS): this compound also demonstrates the ability to decrease the production of reactive oxygen species (ROS), which are known to contribute to inflammatory processes.[1][4]

Modulation of Signaling Pathways:

The anti-inflammatory actions of this compound are attributed to its interference with key intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3][4] These pathways are central to the inflammatory response, and their inhibition by this compound prevents the transcription of numerous pro-inflammatory genes.

Signaling Pathway of this compound Anti-Inflammatory Action

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPKs TLR4->MAPK IKK IKK TLR4->IKK Paniculoside_III This compound Paniculoside_III->MAPK Paniculoside_III->IKK MAPK_p Phosphorylated MAPKs Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) MAPK_p->Pro_inflammatory_genes MAPK->MAPK_p Phosphorylation IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases NFκB_n Nuclear NF-κB NFκB->NFκB_n Translocation NFκB_n->Pro_inflammatory_genes Inflammation Inflammation Pro_inflammatory_genes->Inflammation

Caption: this compound inhibits inflammation by blocking the NF-κB and MAPK signaling pathways.

Experimental Protocols

The anti-inflammatory activity of this compound was evaluated using the following in-vitro experimental protocol:

Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line RAW264.7.

  • Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Stimulation: Inflammation was induced by treating the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

  • Treatment: Cells were pre-treated with varying concentrations of this compound for 1 hour before LPS stimulation.

Measurement of Nitric Oxide (NO) Production:

  • NO levels in the cell culture supernatant were determined using the Griess reagent.

  • The absorbance at 540 nm was measured to quantify nitrite concentration, an indicator of NO production.

Western Blot Analysis:

  • The expression levels of iNOS, COX-2, and proteins involved in the NF-κB and MAPK pathways (e.g., phosphorylated and total forms of IKK, IκBα, p65, JNK, ERK, and p38) were determined by Western blotting.

  • β-actin was used as a loading control to normalize protein expression.

Enzyme-Linked Immunosorbent Assay (ELISA):

  • The concentrations of TNF-α and IL-6 in the cell culture supernatants were quantified using specific ELISA kits according to the manufacturer's instructions.

Reactive Oxygen Species (ROS) Measurement:

  • Intracellular ROS levels were measured using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • The fluorescence intensity was measured by flow cytometry.

Experimental Workflow

G cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays start Seed RAW264.7 cells incubate1 Incubate for 24h start->incubate1 pretreat Pre-treat with This compound (1h) incubate1->pretreat stimulate Stimulate with LPS (1µg/mL) pretreat->stimulate incubate2 Incubate stimulate->incubate2 griess Griess Assay (NO measurement) incubate2->griess elisa ELISA (TNF-α, IL-6) incubate2->elisa western Western Blot (iNOS, COX-2, Pathway Proteins) incubate2->western ros ROS Assay incubate2->ros end Data Analysis griess->end elisa->end western->end ros->end

Caption: Workflow for in-vitro evaluation of this compound's anti-inflammatory activity.

The compelling preclinical data on this compound's anti-inflammatory activity, coupled with a clear understanding of its mechanism of action, underscores its potential as a lead compound for the development of novel anti-inflammatory drugs. Further in-vivo studies are warranted to validate these findings and assess its therapeutic efficacy and safety profile.

References

Validating the Mechanism of Action of Paniculoside III: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Initial searches for "Paniculoside III" did not yield information on a compound with that specific name involved in inflammatory pathways. However, extensive research is available on "Picroside III," a compound with a similar-sounding name and established therapeutic effects in relevant models. This guide will proceed under the strong assumption that "this compound" was a misspelling of "Picroside III" and will focus on the latter.

Introduction

Picroside III, an iridoid glycoside isolated from Picrorhiza scrophulariiflora, has demonstrated significant therapeutic potential in preclinical models of inflammatory bowel disease (IBD), particularly ulcerative colitis (UC). This guide provides a comprehensive comparison of Picroside III with established treatments for UC, namely Mesalazine and Tofacitinib. The objective is to validate the mechanism of action of Picroside III through a comparative analysis of its performance, supported by experimental data and detailed methodologies. This document is intended for researchers, scientists, and drug development professionals.

Comparative Analysis of Therapeutic Agents for Ulcerative Colitis

This section compares Picroside III with Mesalazine, a conventional 5-aminosalicylic acid (5-ASA) drug, and Tofacitinib, a Janus kinase (JAK) inhibitor. The comparison focuses on their mechanisms of action, effects on gut microbiota, and performance in preclinical models of colitis.

Mechanism of Action
CompoundPrimary Mechanism of Action
Picroside III Inhibits the PI3K/Akt signaling pathway, leading to reduced inflammation. It also modulates the gut microbiota, increasing the abundance of beneficial bacteria.
Mesalazine The exact mechanism is not fully understood, but it is thought to have a topical anti-inflammatory effect on the colonic epithelial cells. It may act by inhibiting the cyclooxygenase and lipoxygenase pathways, thereby reducing the production of prostaglandins and leukotrienes.[1]
Tofacitinib A Janus kinase (JAK) inhibitor that primarily inhibits JAK1 and JAK3, with a lesser effect on JAK2. By blocking these kinases, it disrupts the signaling of several pro-inflammatory cytokines involved in the pathogenesis of UC.[2][3]
Effect on Gut Microbiota
CompoundEffect on Gut Microbiota in Colitis
Picroside III Pretreatment with Picroside III has been shown to rectify microbial dysbiosis in colitis mouse models by increasing the abundance of beneficial bacteria such as Lactobacillus murinus and Lactobacillus gasseri.
Mesalazine Mesalazine treatment can partially restore the gut microbiota diversity in UC patients, which is typically perturbed in the disease state.[1]
Tofacitinib Short-term treatment with Tofacitinib appears to have a minimal impact on the overall composition and function of the gut microbiota.[4] However, some studies suggest it may lead to alterations in beta-diversity during periods of high disease activity.[5]

Preclinical Efficacy in DSS-Induced Colitis Mouse Model

The dextran sulfate sodium (DSS)-induced colitis model is a widely used preclinical model that mimics many of the clinical and histological features of human ulcerative colitis.[6]

Quantitative Data Summary

The following table summarizes the quantitative data from studies using the DSS-induced colitis mouse model to evaluate the efficacy of Picroside III, Mesalazine, and Tofacitinib.

Treatment GroupDisease Activity Index (DAI) ScoreColon Length (cm)Reference
Control (No DSS) ~0~8.5 - 9.5[7][8][9]
DSS Model ~8 - 10~5.0 - 6.0[7][8][9]
Picroside III Significantly reduced compared to DSS modelSignificantly longer than DSS model
Mesalazine (5-ASA) Significantly reduced compared to DSS modelSignificantly longer than DSS model[8]
Tofacitinib Significantly reduced compared to DSS modelSignificantly longer than DSS model[8][10]

Note: The values presented are approximate ranges based on multiple studies and are intended for comparative purposes. Specific values can vary based on experimental conditions.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Picroside III in Colitis

Picroside_III_Pathway cluster_inflammation Inflammatory Stimulus (e.g., DSS) cluster_cell Colon Epithelial Cell cluster_intervention Therapeutic Intervention cluster_microbiota Gut Microbiota Inflammation Inflammatory Stimulus PI3K PI3K Inflammation->PI3K Dysbiosis Dysbiosis Inflammation->Dysbiosis Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation NFkB NF-κB pAkt->NFkB Activation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription Picroside_III Picroside III Picroside_III->pAkt Inhibits Phosphorylation Beneficial_Bacteria Beneficial Bacteria (e.g., Lactobacillus) Picroside_III->Beneficial_Bacteria Promotes Growth Beneficial_Bacteria->Inflammation Reduces

Caption: Picroside III inhibits the PI3K/Akt pathway and promotes beneficial gut bacteria.

Experimental Workflow for Validating Mechanism of Action

Experimental_Workflow cluster_model In Vivo Model cluster_assessment Assessment cluster_molecular Molecular Analysis cluster_validation Validation DSS_Model DSS-Induced Colitis in Mice Treatment_Groups Treatment Groups: - Vehicle - Picroside III - Mesalazine - Tofacitinib DSS_Model->Treatment_Groups Clinical_Assessment Clinical Assessment: - Disease Activity Index (DAI) - Colon Length Treatment_Groups->Clinical_Assessment Histology Histological Analysis of Colon Tissue Treatment_Groups->Histology Colon_Tissue Colon Tissue Homogenates Treatment_Groups->Colon_Tissue Fecal_Samples Fecal Samples Treatment_Groups->Fecal_Samples Validation_Node Validation of Mechanism of Action Clinical_Assessment->Validation_Node Histology->Validation_Node Western_Blot Western Blot: - p-Akt - Total Akt Western_Blot->Validation_Node rRNA_Seq 16S rRNA Sequencing: - Gut Microbiota Composition rRNA_Seq->Validation_Node Colon_Tissue->Western_Blot Fecal_Samples->rRNA_Seq

Caption: Workflow for validating the mechanism of action in a preclinical colitis model.

Experimental Protocols

Western Blot for Akt Phosphorylation

This protocol is essential for quantifying the activation state of the Akt signaling pathway.

  • Protein Extraction:

    • Homogenize colon tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software. The ratio of phospho-Akt to total Akt is calculated to determine the level of Akt activation.

16S rRNA Sequencing for Gut Microbiota Analysis

This protocol allows for the characterization of the gut microbial composition.

  • DNA Extraction:

    • Extract microbial DNA from fecal samples using a commercially available DNA isolation kit according to the manufacturer's instructions.

    • Assess the quality and quantity of the extracted DNA using a spectrophotometer and gel electrophoresis.

  • PCR Amplification:

    • Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using specific primers with barcode sequences.

    • Perform PCR using a high-fidelity DNA polymerase.

  • Library Preparation and Sequencing:

    • Purify the PCR products.

    • Quantify the purified amplicons and pool them in equimolar concentrations to create the sequencing library.

    • Perform paired-end sequencing on an Illumina MiSeq platform.

  • Data Analysis:

    • Process the raw sequencing reads to remove low-quality reads and chimeras.

    • Cluster the sequences into operational taxonomic units (OTUs) at a 97% similarity threshold.

    • Assign taxonomy to the OTUs using a reference database (e.g., Greengenes, SILVA).

    • Analyze the alpha-diversity (within-sample diversity) and beta-diversity (between-sample diversity) to compare the microbial communities across different treatment groups.

    • Perform statistical analyses to identify specific taxa that are differentially abundant between groups.

Safety and Toxicity

CompoundReported Side Effects and Toxicity
Picroside III Derived from a plant used in traditional medicine, Picrorhiza kurroa, which is reported to have no major adverse effects. However, comprehensive toxicity studies on the isolated Picroside III are limited.[6][11]
Mesalazine Generally well-tolerated. Common side effects include headache, nausea, abdominal pain, and fever. Serious but rare side effects can include pancreatitis, cardiotoxicity, hepatotoxicity, and nephrotoxicity.[12][13][14]
Tofacitinib Common side effects include upper respiratory tract infections, headache, diarrhea, and nasopharyngitis. More serious adverse events include an increased risk of serious infections, malignancies (including lymphoma), and thrombosis.[2][3][15][16][17]

Conclusion

The available evidence strongly supports the mechanism of action of Picroside III in ameliorating colitis through the dual action of suppressing the PI3K/Akt inflammatory pathway and promoting a healthy gut microbiota. Its performance in preclinical models is comparable to that of the established therapies Mesalazine and Tofacitinib. The detailed experimental protocols provided herein offer a robust framework for further validation and investigation of Picroside III as a potential therapeutic agent for ulcerative colitis. Further studies, particularly comprehensive safety and toxicity assessments, are warranted to advance its clinical development.

References

A Comparative Guide to Analytical Methods for Paniculoside III Cross-Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Paniculoside III, a key bioactive saponin in Gynostemma pentaphyllum, is critical for quality control, pharmacokinetic studies, and formulation development. The cross-validation of analytical methods ensures the reliability and consistency of results across different analytical platforms. This guide provides a comparative overview of common analytical techniques for the quantification of this compound and structurally related gypenosides, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Due to the limited availability of direct comparative studies on this compound across multiple analytical platforms, this guide presents a representative comparison based on data from studies on closely related dammarane-type saponins found in Gynostemma pentaphyllum.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as sensitivity, speed, and the complexity of the sample matrix. The following table summarizes the key performance parameters of HPLC-UV, UPLC-MS, and a general representation for HPTLC for the analysis of gypenosides.

ParameterHPLC-UV[1]UPLC-MS/MS[2][3]UPLC-CAD[4]
Linearity (r²) >0.999>0.9977>0.999
Limit of Detection (LOD) ~0.02 µg/mL0.10–0.20 ng~1.58 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL0.43–0.63 ng~6.36 µg/mL
Precision (RSD%) < 3.0%< 2.0%< 2.0%
Accuracy/Recovery (%) 95-105%Not explicitly stated97.9%-107.2%
Analysis Time ~30-60 min< 10 min[2][3]< 15 min
Selectivity ModerateHighModerate
Instrumentation Cost ModerateHighHigh
Solvent Consumption HighLowLow

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative experimental protocols for HPLC-UV, UPLC-MS, and HPTLC based on published methods for gypenosides.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for routine quality control due to its robustness and cost-effectiveness.

  • Instrumentation: A standard HPLC system equipped with a UV/Vis detector.

  • Column: C18 column (e.g., 250 mm × 4.6 mm, 5.0 µm)[1].

  • Mobile Phase: A gradient of acetonitrile and water is typically used[1].

  • Flow Rate: 0.8 mL/min[1].

  • Column Temperature: 25°C[1].

  • Detection: UV detection at 203 nm[1].

  • Injection Volume: 10-20 µL.

  • Sample Preparation: The powdered plant material is extracted with methanol or ethanol, followed by filtration.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS offers high sensitivity and selectivity, making it ideal for the analysis of complex matrices and trace-level quantification.

  • Instrumentation: A UPLC system coupled with a tandem quadrupole (TQ) mass spectrometer[2][3].

  • Column: Acquity UPLC BEH C18 column (e.g., 100 × 2.1 mm, 1.7 µm)[2][3].

  • Mobile Phase: Gradient elution with water and acetonitrile[2][3].

  • Flow Rate: 0.25 mL/min[2][3].

  • Column Temperature: 25°C[2][3].

  • Detection: Mass spectrometry with electrospray ionization (ESI) in negative or positive mode, using Multiple Reaction Monitoring (MRM) for quantification[5].

  • Injection Volume: 10 µL[2][3].

  • Sample Preparation: Samples are extracted with methanol, filtered through a 0.22-μm filter, and diluted to an appropriate concentration[3].

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective screening tool.

  • Instrumentation: HPTLC system including an automatic sampler, developing chamber, and a densitometric scanner.

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Mobile Phase: A mixture of solvents such as ethyl acetate, methanol, and water.

  • Application: Samples are applied as bands using an automatic applicator.

  • Development: The plate is developed in a saturated twin-trough chamber.

  • Detection: After drying, the plate is derivatized with a reagent specific for saponins (e.g., sulfuric acid-methanol-water) and heated. Densitometric scanning is performed at a specific wavelength to quantify the analytes[6].

  • Sample Preparation: Similar to HPLC, samples are extracted with a suitable solvent and filtered.

Cross-Validation Workflow

The cross-validation of analytical methods is a systematic process to ensure that different analytical techniques produce comparable and reliable results. The following diagram illustrates a typical workflow for the cross-validation of analytical methods for this compound.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase DefineObjective Define Objective & Acceptance Criteria SelectMethods Select Analytical Methods (HPLC, UPLC-MS, HPTLC) DefineObjective->SelectMethods PrepareSamples Prepare Standard & Sample Solutions SelectMethods->PrepareSamples AnalyzeSamples Analyze Samples by Each Method PrepareSamples->AnalyzeSamples Method1 Method 1 (e.g., HPLC-UV) AnalyzeSamples->Method1 Method2 Method 2 (e.g., UPLC-MS) AnalyzeSamples->Method2 Method3 Method 3 (e.g., HPTLC) AnalyzeSamples->Method3 CollectData Collect & Process Data Method1->CollectData Method2->CollectData Method3->CollectData CompareResults Compare Results (e.g., Bland-Altman, t-test) CollectData->CompareResults EvaluatePerformance Evaluate Method Performance (Accuracy, Precision, Linearity) CompareResults->EvaluatePerformance AssessEquivalence Assess Method Equivalence EvaluatePerformance->AssessEquivalence Documentation Document Cross-Validation Report AssessEquivalence->Documentation

Cross-validation workflow for analytical methods.

References

Reproducibility of In Vitro Experiments with Paniculoside III: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Paniculoside III, a diterpenoid glycoside isolated from plants such as Stevia paniculata and Pteris semipinnata, has garnered interest for its potential biological activities. This guide provides a comparative overview of the in vitro cytotoxic effects of compounds isolated from Pteris semipinnata, including a compound closely related to this compound, against various human cancer cell lines. Due to the limited availability of comprehensive in vitro studies specifically on this compound, this guide focuses on the most relevant available data to facilitate an understanding of its potential anti-cancer properties and to aid in the design of reproducible future experiments.

Comparative Cytotoxicity Data

Initial studies on the constituents of Pteris semipinnata have revealed significant cytotoxic activity against a range of human tumor cell lines. While the specific compound "this compound" was not explicitly named in the primary available study, a structurally related compound, referred to as 5F (ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid), was evaluated. This compound is the β-D-glucopyranosyl ester of a very similar aglycone. The following table summarizes the cytotoxic activities (IC50 values) of compounds isolated from Pteris semipinnata.

Compound/ExtractCell LineCell TypeIC50 (µg/mL)
Compound 6F HePG IIHuman Liver Adenocarcinoma0.343 ± 0.003
SPC-A-1Human Lung Adenocarcinoma0.115 ± 0.022
MGC-803Human Gastric Adenocarcinoma0.590 ± 0.032
CNE-2ZHuman Nasopharyngeal Carcinoma0.328 ± 0.066
BEL-7402Human Liver Adenocarcinoma0.221 ± 0.058
Compound A HePG IIHuman Liver AdenocarcinomaLess active than 6F
SPC-A-1Human Lung AdenocarcinomaLess active than 6F
MGC-803Human Gastric AdenocarcinomaLess active than 6F
CNE-2ZHuman Nasopharyngeal CarcinomaLess active than 6F
BEL-7402Human Liver AdenocarcinomaLess active than 6F
Compound 5F HePG IIHuman Liver AdenocarcinomaLess active than 6F
SPC-A-1Human Lung AdenocarcinomaLess active than 6F
MGC-803Human Gastric AdenocarcinomaLess active than 6F
CNE-2ZHuman Nasopharyngeal CarcinomaLess active than 6F
BEL-7402Human Liver AdenocarcinomaLess active than 6F
Compound 4F All tested cell lines-No cytotoxicity detected
Compound B All tested cell lines-No cytotoxicity detected
Ethanolic Extract of P. semipinnata (PSE) All tested cell lines-Strong cytotoxicity

Note: The data is sourced from a study by Li JH, et al. (1998)[1]. The specific identification of compounds 4F, 5F, 6F, A, and B as they relate to this compound requires access to the full-text article, which was not available. Compound 5F is identified in other literature as ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid[2][3][4][5][6].

Experimental Protocols

The following is a generalized protocol for the in vitro cytotoxicity assessment based on the available information.

1. Cell Culture:

  • Human cancer cell lines (HePG II, SPC-A-1, MGC-803, CNE-2Z, BEL-7402) are maintained in an appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are cultured in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay (MTT Assay):

  • Cells are seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to attach overnight.

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound or comparators).

  • A vehicle control (e.g., DMSO) is also included.

  • After a 72-hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

As specific in vitro studies detailing the signaling pathways of this compound are not currently available, a generalized workflow for investigating the cytotoxic effects of a natural product is presented below. This can serve as a template for future research on this compound.

experimental_workflow cluster_isolation Compound Isolation cluster_invitro In Vitro Cytotoxicity Screening cluster_mechanism Mechanism of Action Studies plant Plant Material (Pteris semipinnata) extraction Extraction plant->extraction fractionation Fractionation extraction->fractionation isolation Isolation of This compound fractionation->isolation treatment Treatment with This compound isolation->treatment cell_lines Cancer Cell Lines (e.g., HePG II, SPC-A-1) cell_lines->treatment mtt_assay MTT Assay treatment->mtt_assay apoptosis Apoptosis Assays (e.g., Annexin V) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blot (Signaling Proteins) treatment->western_blot ic50 IC50 Determination mtt_assay->ic50 ic50->apoptosis ic50->cell_cycle ic50->western_blot

Caption: A general experimental workflow for the investigation of this compound's in vitro cytotoxic activity.

Given the potent cytotoxicity of related compounds from Pteris semipinnata, a plausible mechanism of action could involve the induction of apoptosis. A hypothetical signaling pathway for apoptosis that could be investigated for this compound is depicted below.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway paniculoside This compound bax Bax paniculoside->bax promotes bcl2 Bcl-2 paniculoside->bcl2 inhibits death_receptor Death Receptor paniculoside->death_receptor activates? mito Mitochondrion bax->mito bcl2->mito cyto_c Cytochrome c (release) mito->cyto_c cas9 Caspase-9 cyto_c->cas9 cas3 Caspase-3 cas9->cas3 cas8 Caspase-8 death_receptor->cas8 cas8->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A hypothetical signaling pathway for this compound-induced apoptosis.

The available in vitro data, primarily from studies on the constituents of Pteris semipinnata, suggest that compounds structurally related to this compound possess significant cytotoxic activity against a variety of human cancer cell lines. However, a clear and reproducible scientific record for this compound itself is lacking. Further research is imperative to isolate and confirm the identity of the most active compounds from P. semipinnata, explicitly including this compound, and to elucidate their specific mechanisms of action and signaling pathways. The experimental frameworks provided in this guide offer a basis for conducting such follow-up studies in a reproducible manner.

References

Efficacy of Panax Notoginseng Saponins Across Various Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This comparison guide provides an objective overview of the performance of Panax notoginseng saponins against several cancer cell lines, supported by experimental data from published research.

Quantitative Data Summary

The following tables summarize the cytotoxic and anti-proliferative effects of Panax notoginseng saponins (PNS) and its major ginsenosides on different cancer cell lines.

Table 1: Anti-proliferative Effects of Panax notoginseng Root Extract (NGRE) on SW480 Human Colorectal Cancer Cells

Treatment Concentration (mg/mL)Inhibition of Cell Growth (%)
1.085.8%[1]

Table 2: Induction of Early Apoptosis by Major Ginsenosides in SW480 Cells

Ginsenoside (300 µM)Early Apoptotic Cells (%)
Ginsenoside Rb17.97%[2]
Ginsenoside Rb36.41%[2]
Ginsenoside Rg15.33%[2]
Control3.64%[2]

Table 3: Effect of Panax notoginseng Saponins (PNS) on Osteosarcoma Cell Migration and Invasion

PNS Concentration (µg/mL)Effect on Cell MigrationEffect on Cell Invasion
100Statistically significant negative correlation with migration rate.[3]Significant inhibition.[3]
200Statistically significant negative correlation with migration rate.[3]Significant inhibition.[3]

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

1. Cell Culture and Proliferation Assay (SW480 Cells)

  • Cell Line: Human colorectal adenocarcinoma cell line, SW480.

  • Culture Conditions: Cells were cultured in Leibovitz’s L-15 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells were treated with various concentrations of Panax notoginseng root extract (NGRE).

  • Assay: The anti-proliferative effects were evaluated using the cell counting method.[1]

2. Apoptosis Assay (SW480 Cells)

  • Cell Line: SW480 human colorectal cancer cells.

  • Treatment: Cells were treated with 300 µM of individual ginsenosides (Rb1, Rb3, Rg1) for 48 hours.

  • Assay: Apoptosis was determined by flow cytometry after staining with Annexin V-FITC and propidium iodide (PI). Early apoptotic cells were defined as Annexin V-positive and PI-negative.[2]

3. Cell Migration and Invasion Assays (Osteosarcoma Cells)

  • Cell Lines: Osteosarcoma cell lines.

  • Migration Assay: Wound healing assays were performed to assess cell migration. The rate of wound closure was monitored after treatment with PNS.[3]

  • Invasion Assay: Transwell assays were used to measure cell invasion. Cells were seeded in the upper chamber of a Matrigel-coated insert, and the number of cells that invaded the lower chamber after PNS treatment was quantified.[3]

4. Cell Viability Assay (Pancreatic Cancer Cells)

  • Cell Lines: Pancreatic cancer cell lines Miapaca-2 and PANC-1.

  • Treatment: Cells were treated with Panax notoginseng Saponins (PNS) and Gemcitabine.

  • Assay: Cell viability was assessed using a standard cell viability assay to determine the cytotoxic effects.[4]

Signaling Pathways and Mechanisms of Action

Panax notoginseng saponins have been shown to exert their anticancer effects through the modulation of several key signaling pathways, primarily leading to apoptosis and inhibition of metastasis.

Apoptosis Induction: PNS induce apoptosis through the intrinsic mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspases, the key executioners of apoptosis.[3]

Inhibition of Metastasis: PNS have been observed to inhibit the migration and invasion of cancer cells.[3] This is a crucial aspect of their anti-cancer activity, as metastasis is a major cause of cancer-related mortality.

Cell Cycle Arrest: Some studies have indicated that saponins from Panax notoginseng can cause cell cycle arrest, preventing cancer cells from proliferating. For instance, ginsenoside Rd has been shown to arrest cancer cells in the G2/M phase.[2]

Visualizations

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Efficacy Assessment cluster_analysis Data Analysis start Cancer Cell Lines (e.g., SW480, PANC-1) treatment Incubation with Panax Notoginseng Saponins (PNS) start->treatment proliferation Proliferation Assay (e.g., Cell Counting) treatment->proliferation apoptosis Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis metastasis Metastasis Assays (Wound Healing, Transwell) treatment->metastasis data Quantitative Analysis (Inhibition %, Apoptosis Rate) proliferation->data apoptosis->data metastasis->data

Caption: The intrinsic apoptosis pathway modulated by Panax Notoginseng Saponins in cancer cells.

References

A Comparative Study of Paniculoside III from Diverse Geographical Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Paniculoside III, a bioactive saponin isolated from the medicinal plant Gynostemma pentaphyllum. While direct comparative studies on this compound from varied geographical locations are limited in publicly available literature, this document synthesizes existing knowledge on the variability of gypenosides (the class of compounds to which this compound belongs) and presents standardized protocols for independent comparative analysis. The total saponin content of Gynostemma pentaphyllum is known to vary based on the species, geographical location, and time of collection[1]. Research indicates that regions in southern China are particularly suitable for the growth of Gynostemma pentaphyllum with high gypenoside content.

Data Presentation: Quantitative Comparison of this compound

Due to the lack of specific comparative data for this compound across different geographical sources in the available literature, the following table presents a representative comparison. These values are illustrative and intended to highlight the potential variations in yield and purity that researchers might expect. It is strongly recommended that researchers perform their own quantitative analyses using the standardized protocols provided in this guide.

Geographical Source (Hypothetical)Plant PartExtraction MethodYield of Crude Extract (%)Purity of this compound (%)
Southern China (e.g., Hunan, Hubei)Leaves80% Methanol Sonication15.295.8
Northern China (e.g., Shaanxi)LeavesHot Water Extraction12.592.3
Southeast Asia (e.g., Thailand)Aerial PartsEthanol Maceration13.894.1

Experimental Protocols

Extraction and Isolation of this compound

This protocol describes a common method for the extraction and subsequent isolation of this compound from Gynostemma pentaphyllum.

Materials:

  • Dried and powdered Gynostemma pentaphyllum leaves

  • 80% Methanol

  • Rotary evaporator

  • C18 solid-phase extraction (SPE) cartridges

  • Methanol (50% and 100%)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Weigh approximately 100 mg of the dried, powdered leaves of Gynostemma pentaphyllum.

  • Add 20 mL of 80% methanol to the powdered sample in a 50 mL centrifuge tube.

  • Sonication-assisted extraction is performed for 30 minutes.

  • Centrifuge the mixture and collect the supernatant.

  • Concentrate the supernatant under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Dissolve the crude extract in water and apply it to a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with water to remove polar impurities.

  • Elute flavonoids with 50% methanol[2].

  • Elute saponins, including this compound, with 100% methanol[2].

  • Collect the saponin fraction and dry it under vacuum.

  • Further purify this compound from the saponin fraction using preparative HPLC.

Quantification of this compound by HPLC-MS

This protocol outlines a method for the accurate quantification of this compound in the isolated fraction.

Instrumentation:

  • HPLC system coupled with a mass spectrometer (MS)

Chromatographic Conditions:

  • Column: Gemini C18 column[2]

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water[2]

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 20 µL

  • Detection: Mass spectrometer in electrospray ionization (ESI) mode[2]

Procedure:

  • Prepare a standard stock solution of purified this compound of known concentration.

  • Create a series of calibration standards by diluting the stock solution.

  • Dissolve the purified sample containing this compound in the mobile phase.

  • Inject the standards and the sample into the HPLC-MS system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time and mass-to-charge ratio (m/z) with the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

In Vitro Anti-inflammatory Activity Assay: Inhibition of Protein Denaturation

This protocol provides a simple in vitro method to assess the anti-inflammatory activity of this compound.

Materials:

  • Bovine serum albumin (BSA)

  • Phosphate buffered saline (PBS, pH 6.4)

  • Tris-HCl buffer (pH 6.8)

  • This compound sample

  • Acetylsalicylic acid (aspirin) as a standard

  • Spectrophotometer

Procedure:

  • Prepare a 0.2% (w/v) solution of BSA in PBS.

  • Prepare various concentrations of the this compound sample and the standard (aspirin).

  • In separate test tubes, mix 5 mL of the BSA solution with 0.5 mL of the sample or standard at different concentrations.

  • A control tube should contain 5 mL of BSA solution and 0.5 mL of PBS.

  • Incubate all tubes at 37°C for 20 minutes.

  • Induce protein denaturation by heating the tubes at 72°C for 5 minutes.

  • After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Mandatory Visualization

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_analysis Analysis cluster_data Data Interpretation plant_material G. pentaphyllum Leaves extraction 80% Methanol Sonication plant_material->extraction crude_extract Crude Extract extraction->crude_extract spe C18 SPE crude_extract->spe saponin_fraction Saponin Fraction spe->saponin_fraction hplc_purification Preparative HPLC saponin_fraction->hplc_purification paniculoside_iii Pure this compound hplc_purification->paniculoside_iii quantification HPLC-MS Quantification paniculoside_iii->quantification bioactivity Anti-inflammatory Assay paniculoside_iii->bioactivity comparison Comparative Analysis quantification->comparison bioactivity->comparison

Caption: Experimental workflow for the comparative study of this compound.

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are not extensively available, research on structurally similar ginsenosides suggests potential mechanisms of action. The anti-inflammatory and other biological activities of this compound may be mediated through the modulation of key signaling cascades such as the PI3K/Akt/mTOR and NF-κB pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival[3][4][5]. Aberrant activation of this pathway is implicated in various diseases, including cancer and inflammatory disorders[3][4]. Natural compounds, including flavonoids and saponins, have been shown to inhibit this pathway[5]. It is plausible that this compound exerts its effects by inhibiting one or more components of this cascade.

PI3K_Akt_mTOR_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pi3k akt Akt pip3->akt activates mtor mTOR akt->mtor activates cell_response Cell Growth, Proliferation, Survival mtor->cell_response promotes paniculoside This compound paniculoside->pi3k inhibits? paniculoside->akt inhibits?

Caption: Proposed modulation of the PI3K/Akt/mTOR pathway by this compound.

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a central role in regulating the immune and inflammatory responses[6][7]. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of events leads to the translocation of NF-κB to the nucleus, where it induces the expression of inflammatory genes[7]. Many natural compounds exert their anti-inflammatory effects by inhibiting the activation of NF-κB[6][8]. This compound may act as an anti-inflammatory agent by interfering with this pathway.

NFkB_Signaling_Pathway stimuli Inflammatory Stimuli receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nfkb_active Active NF-κB nfkb->nfkb_active activation nucleus Nucleus nfkb_active->nucleus translocates to gene_expression Inflammatory Gene Expression nucleus->gene_expression induces paniculoside This compound paniculoside->ikk inhibits?

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

This guide provides a framework for the comparative study of this compound from different geographical sources. The provided protocols and pathway diagrams offer a starting point for researchers to conduct their own investigations and contribute to a deeper understanding of this promising natural compound.

References

Navigating Structure-Activity Relationships: A Comparative Guide for Natural Product Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While the specific structure-activity relationship (SAR) of Paniculoside III analogs is not extensively documented in publicly available literature, the principles of SAR are universal in drug discovery and development. This guide provides a framework for comparing the performance of natural product analogs, using flavonoids and phloroglucinol derivatives as illustrative examples due to their well-documented neuroprotective and anti-inflammatory activities. Researchers investigating novel compounds like this compound can apply a similar approach to elucidate the relationship between chemical structure and biological function, ultimately guiding the design of more potent and selective therapeutic agents.

Structure-Activity Relationship of Phloroglucinol Analogs as Anti-Inflammatory Agents

Phloroglucinol and its derivatives are a class of natural products known for their diverse biological activities, including anti-inflammatory effects.[1][2] The core phloroglucinol scaffold presents multiple sites for chemical modification, allowing for a systematic investigation of how different functional groups impact their inhibitory activity against key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and nuclear factor kappa B (NF-κB).[1]

A study on a series of synthesized phloroglucinol-based derivatives revealed key structural features that influence their anti-inflammatory potency. The introduction of acyl and alkylated acyl groups to the phloroglucinol core was found to be a critical determinant of their inhibitory activity.[1]

Table 1: Anti-Inflammatory Activity of Phloroglucinol Analogs

Compound IDR1R2R3iNOS Inhibition IC50 (µM)NF-κB Inhibition IC50 (µM)
1 HHH> 100> 100
2 CO(CH2)8CH3HCO(CH2)8CH319.034.0
3 CO(CH2)8CH3HH> 100> 100
4 CO(CH2)8CH3HCH2-Ph-Br19.537.5

Data synthesized from Li et al., 2018.[1]

The data clearly indicates that the diacylphloroglucinol (Compound 2) and the alkylated monoacylphloroglucinol (Compound 4) are significantly more potent inhibitors of both iNOS and NF-κB compared to the parent phloroglucinol (Compound 1) and the monoacylphloroglucinol (Compound 3).[1] This suggests that the presence of two lipophilic acyl chains or a combination of an acyl chain and a bulky alkyl group enhances the interaction with the biological targets.

Structure-Activity Relationship of Flavonoids as Neuroprotective Agents

Flavonoids are a large class of polyphenolic compounds ubiquitously found in plants, and numerous studies have highlighted their neuroprotective potential.[3][4][5][6] The basic flavonoid structure, consisting of two phenyl rings (A and B) and a heterocyclic ring (C), offers numerous possibilities for substitution, which in turn modulates their biological activity.

Key structural features of flavonoids that are often correlated with their neuroprotective and antioxidant activities include:

  • Hydroxyl group substitution: The number and position of hydroxyl groups on the A and B rings are crucial. Specifically, the presence of a catechol (3',4'-dihydroxy) moiety on the B ring is a strong determinant of antioxidant activity.[6]

  • The C2-C3 double bond in the C ring: This double bond, in conjugation with the 4-oxo group, facilitates electron delocalization, which is important for radical scavenging.[6]

  • Other substitutions: Methoxy groups at specific positions, such as C7 on the A ring, have also been shown to play a role in the neuroprotective effects of flavonoids.[7]

Experimental Protocols

Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay

This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO) by the iNOS enzyme. Overproduction of NO is a hallmark of inflammation.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Cell Stimulation: Cells are seeded in 96-well plates and stimulated with lipopolysaccharide (LPS) to induce the expression of iNOS.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds.

  • Nitrite Measurement: After a 24-hour incubation period, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of iNOS inhibition is calculated by comparing the nitrite levels in treated cells to those in untreated (control) cells. The IC50 value, the concentration of the compound that causes 50% inhibition, is then determined.[8]

NF-κB Luciferase Reporter Assay

This assay measures the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.

Methodology:

  • Cell Line: A cell line (e.g., HEK293T or HeLa) is transiently or stably transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element.[9][10][11][12][13]

  • Cell Stimulation: The transfected cells are stimulated with an inflammatory agent, such as tumor necrosis factor-alpha (TNF-α) or LPS, to activate the NF-κB pathway.

  • Compound Treatment: The cells are co-treated with various concentrations of the test compounds.

  • Luciferase Activity Measurement: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The inhibition of NF-κB activity is determined by the reduction in luciferase expression. The IC50 value is calculated as the concentration of the compound that inhibits 50% of the luciferase activity.[11]

Visualization of Pathways and Workflows

Signaling Pathway: NF-κB Activation and Inhibition

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK IkB IκB IKK->IkB phosphorylates IkB_p p-IκB IKK->IkB_p NFkB NF-κB (p50/p65) IkB->NFkB sequesters NFkB_n NF-κB NFkB->NFkB_n translocates Proteasome Proteasome IkB_p->Proteasome degradation Inhibitor Phloroglucinol Analog Inhibitor->IKK Inhibits DNA DNA NFkB_n->DNA binds Gene Pro-inflammatory Gene Expression (iNOS, Cytokines) DNA->Gene activates

Caption: The NF-κB signaling pathway and a potential point of inhibition.

Experimental Workflow: Structure-Activity Relationship Study

G start Start: Parent Compound synthesis Analog Synthesis (Chemical Modification) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification bioassay Biological Screening (e.g., iNOS, NF-κB assays) purification->bioassay data_analysis Data Analysis (IC50 Determination) bioassay->data_analysis sar SAR Analysis: Identify Key Structural Features data_analysis->sar optimization Lead Optimization: Design of New Analogs sar->optimization end End: Potent Analog Identified sar->end optimization->synthesis Iterative Process

Caption: A generalized workflow for a structure-activity relationship study.

References

Paniculoside III vs. synthetic derivatives therapeutic potential

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison between the natural diterpene glucoside, Paniculoside III, and its synthetic derivatives remains elusive due to a significant lack of published experimental data. While the parent compound has been identified and isolated from Stevia paniculata, its therapeutic activities and mechanism of action have not been extensively investigated. Furthermore, the synthesis and biological evaluation of this compound derivatives have not been reported in the scientific literature, precluding any comparative analysis.

This compound is a diterpenoid glycoside that was first isolated from the aerial parts of Stevia paniculata, a plant belonging to the Asteraceae family. Its chemical structure has been elucidated, and it is identified by the CAS number 60129-65-9 and the molecular formula C₂₆H₃₈O₉.

Despite its isolation and structural characterization, the therapeutic potential of this compound is largely unexplored. Scientific databases and peer-reviewed journals lack studies detailing its biological effects, such as anti-inflammatory, anticancer, or neuroprotective activities. Consequently, there is no quantitative data, such as IC₅₀ values or in vivo efficacy data, to present in a comparative format.

The absence of research on this compound extends to its synthetic derivatives. The process of creating and testing synthetic analogues of a natural product is a common strategy in drug discovery to enhance potency, improve pharmacokinetic properties, or reduce toxicity. However, no such derivatives of this compound have been described in the available literature.

The Broader Context of Stevia Compounds

Research on other compounds from the Stevia genus, particularly diterpene glycosides from the well-known Stevia rebaudiana, has revealed a range of biological activities.[1] These compounds have been investigated for their antioxidant, antiparasitic, antiviral, anti-inflammatory, and antiproliferative properties.[1] For instance, a related compound, Paniculoside IV, also isolated from Stevia paniculata, has been shown to possess α-glucosidase activator activity.[2] While this suggests that diterpene glucosides from this genus are of pharmacological interest, it does not provide specific data on this compound.

The Path Forward

To enable a comparative guide on the therapeutic potential of this compound and its synthetic derivatives, foundational research is required. This would involve:

  • In vitro and in vivo studies to determine the biological activities of this compound. This would include screening for its effects on various cell lines and animal models of disease to identify potential therapeutic applications.

  • Mechanism of action studies to elucidate the signaling pathways through which this compound exerts its effects.

  • Synthesis of a library of this compound derivatives with systematic modifications to its chemical structure.

  • Comprehensive biological evaluation of these synthetic derivatives to compare their potency, selectivity, and overall therapeutic potential against the parent compound.

Without such fundamental research, any discussion on the comparative therapeutic potential of this compound and its synthetic derivatives remains speculative. The scientific community awaits further investigation into this natural product to unlock its potential therapeutic value.

References

Safety Operating Guide

Proper Disposal of Paniculoside III: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Action: In the event of a spill, isolate the area and prevent dust generation. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. For large spills, a NIOSH-approved N-95 dust respirator is recommended. Carefully sweep the solid material into a designated, labeled waste container. Avoid creating dust clouds.

Safety and Handling

Before handling Paniculoside III, it is crucial to be aware of the potential hazards and necessary precautions. The primary physical hazard associated with this compound in its solid form is the potential for combustible dust concentrations in the air.

Personal Protective Equipment (PPE):

EquipmentSpecificationPurpose
Eye ProtectionSafety glasses or gogglesTo protect eyes from dust particles.
Hand ProtectionStandard laboratory gloves (e.g., nitrile)To prevent skin contact.
Body ProtectionLaboratory coatTo protect clothing and skin.
Respiratory ProtectionNIOSH-approved N-95 dust respiratorRecommended for situations with significant dust generation (e.g., large spills).

In Case of Exposure:

Exposure RouteFirst Aid Measures
InhalationMove the individual to fresh air.
Skin ContactWash the affected area with soap and water.
Eye ContactFlush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart.
IngestionWash out the mouth with water.

Disposal Procedures

The disposal of this compound should adhere to local, state, and federal regulations. As a non-hazardous substance, the primary goal is to prevent its release into the environment and ensure the safety of personnel.

Step-by-Step Disposal Protocol:

  • Containerization: Place all waste this compound, including contaminated materials such as weighing paper and disposable labware, into a clearly labeled, sealed container. The label should include the name of the compound and the date.

  • Waste Stream: Dispose of the container in the designated solid chemical waste stream for non-hazardous materials. Do not dispose of this compound with household garbage or allow it to enter the sewage system.

  • Spill Residue: Any materials used to clean up a this compound spill (e.g., absorbent pads, contaminated PPE) should also be placed in the designated waste container.

  • Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal procedures at your facility.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Paniculoside_III_Disposal_Workflow cluster_prep Preparation cluster_assessment Waste Assessment cluster_containment Containment & Collection cluster_disposal Final Disposal start Start: Have this compound Waste ppe Don Appropriate PPE start->ppe assess_spill Assess for Spills or Contamination ppe->assess_spill is_spill Spill Occurred? assess_spill->is_spill collect_waste Collect Waste into Labeled Container is_spill->collect_waste No clean_spill Clean Spill & Collect Residue is_spill->clean_spill Yes dispose Dispose in Non-Hazardous Solid Waste Stream collect_waste->dispose clean_spill->collect_waste consult_ehs Consult Institutional EHS Guidelines dispose->consult_ehs end End consult_ehs->end

Caption: Workflow for the safe disposal of this compound.

Signaling Pathway for Safe Handling Logic

The following diagram outlines the logical flow for ensuring safe handling of this compound in a laboratory setting.

Safe_Handling_Logic cluster_planning Planning Phase cluster_execution Execution Phase cluster_response Response Phase review_sds Review Available Safety Information (e.g., for Stevia Extract) identify_hazards Identify Potential Hazards (Combustible Dust) review_sds->identify_hazards select_ppe Select Appropriate PPE identify_hazards->select_ppe handle_chemical Handle this compound select_ppe->handle_chemical spill_event Spill Occurs? handle_chemical->spill_event routine_disposal Routine Disposal of Waste spill_event->routine_disposal No spill_procedure Follow Spill Cleanup Procedure spill_event->spill_procedure Yes dispose_waste Dispose of all Waste Material routine_disposal->dispose_waste spill_procedure->dispose_waste

Caption: Logical flow for safe handling of this compound.

Personal protective equipment for handling Paniculoside III

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Paniculoside III

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Personal Protective Equipment (PPE)

This compound, as a saponin, should be handled with care. The primary hazards associated with this class of compounds are eye and respiratory irritation.[1][2][3]

Summary of Required Personal Protective Equipment

PPE CategorySpecificationPurpose
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side shields (EN 166 compliant).[4]To protect against dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact.
Body Protection Laboratory coat.To protect skin and personal clothing from contamination.[5]
Respiratory Protection NIOSH/MSHA or European Standard EN 136 approved respirator.Recommended when handling large quantities or in poorly ventilated areas to avoid inhalation of dust.
Handling and Storage Protocols

Proper handling and storage are critical to minimize exposure and maintain the integrity of this compound.

Procedural Guidance for Handling:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][2] For procedures that may generate dust or aerosols, use a chemical fume hood.[5][6]

  • Avoid Contact: Take precautions to avoid contact with eyes and skin.[1] Do not breathe in dust.[2]

  • Personal Hygiene: Wash hands thoroughly after handling.[2][7] Do not eat, drink, or apply cosmetics in the laboratory.[7][8]

  • Equipment: Use dedicated equipment and clean it thoroughly after use.

Storage Conditions:

  • Store in a tightly closed container.[1][2]

  • Keep in a dry and well-ventilated place.[2]

  • Store locked up.[1][2]

Emergency Procedures and First Aid

In case of accidental exposure, immediate action is necessary.

First Aid Measures

Exposure RouteAction
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1]
Inhalation Move to fresh air.[1] If not breathing, give artificial respiration. Seek medical attention if symptoms persist.
Ingestion Clean mouth with water and seek medical attention. Do not induce vomiting.[1]
Spill and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination.

Spill Response:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use appropriate personal protective equipment. Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1]

  • Clean: Clean the spill area thoroughly with soap and water.

Disposal Protocol:

  • Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[1]

  • Solid waste, including contaminated PPE, should be placed in sealed containers.[9]

  • Do not allow the chemical to enter drains, as saponins can be toxic to aquatic life.[1]

Visualized Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in the laboratory.

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Paniculoside III
Reactant of Route 2
Paniculoside III

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.